6-Bromo-3-hydroxyisoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXOHGOCNRWAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674779 | |
| Record name | 6-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-91-9 | |
| Record name | 6-Bromoisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-3-hydroxyisoquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract: 6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in modern chemical research and development. Its unique bifunctional nature, featuring a reactive bromine atom and a nucleophilic hydroxy group on a privileged isoquinoline scaffold, makes it an invaluable intermediate in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, reactivity, and applications. We delve into the causality behind experimental choices for its analysis and modification, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational characteristics of this compound dictate its handling, reactivity, and application. A critical aspect of its identity is the existence of keto-enol tautomerism, a common feature in hydroxy-substituted nitrogen heterocycles.
Nomenclature and Tautomerism
This compound exists in equilibrium between its enol form (6-Bromoisoquinolin-3-ol) and its more stable keto form, 6-Bromo-2H-isoquinolin-3-one. The IUPAC nomenclature favors the keto tautomer.[1] This equilibrium is crucial as it influences the molecule's reactivity, with reactions potentially occurring at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation).
Caption: Keto-enol tautomerism of this compound.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [1][2] |
| Synonyms | 6-Bromoisoquinolin-3-ol, 6-Bromo-3(2H)-isoquinolinone | [1][3] |
| CAS Number | 1031927-91-9 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | [1][3] |
| Molecular Weight | 224.06 g/mol | [1][3] |
| Appearance | Yellow solid | [3] |
| Purity | ≥95% (as determined by HPLC) | [3] |
| Storage Conditions | Store at 0-8°C to ensure long-term stability | [3] |
Solubility Profile
While quantitative solubility data is not extensively published, qualitative assessments and the molecule's structure provide valuable insights. Based on data from the closely related 6-bromoquinoline, this compound is expected to be soluble in polar aprotic solvents.[4] The presence of the polar amide/hydroxyl group enhances its polarity compared to the parent 6-bromoisoquinoline.
-
Soluble in: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc).[4]
-
Slightly Soluble in: Alcohols (Methanol, Ethanol).
-
Insoluble in: Water, Hexanes, Diethyl Ether.
Expert Insight: The choice of solvent is paramount for reactivity. For reactions involving the hydroxyl group, aprotic solvents like THF or DMF are preferred to avoid competition from protic solvent molecules. For cross-coupling reactions at the bromine site, solvents like dioxane, toluene, or DMF are standard choices.
Spectroscopic and Analytical Profile
Accurate characterization is the bedrock of chemical synthesis. The following sections describe the expected spectroscopic signatures for this compound, providing a self-validating system for identity and purity confirmation.
Mass Spectrometry (MS)
The most telling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.
-
Expected [M]⁺: m/z ≈ 222.96 (for C₉H₆⁷⁹BrNO)
-
Expected [M+2]⁺: m/z ≈ 224.96 (for C₉H₆⁸¹BrNO)
-
Appearance: A characteristic 1:1 doublet for the molecular ion peak, which is a definitive confirmation of the presence of a single bromine atom.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Below is a predictive analysis based on established chemical shift principles for aromatic and heterocyclic systems.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.5 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the amide in the keto tautomer, which is exchangeable with D₂O.
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton on the carbon adjacent to the bromine atom.
-
δ ~7.6-7.8 ppm (m, 2H): Overlapping signals from the other two protons on the brominated benzene ring.
-
δ ~7.0-7.2 ppm (d, 1H): Proton on the pyridinone ring.
-
δ ~6.5 ppm (d, 1H): Proton on the pyridinone ring, likely coupled to the proton at ~7.0-7.2 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon (C=O) of the keto tautomer.
-
δ ~140-120 ppm: Six signals corresponding to the aromatic carbons of the isoquinoline core. The carbon bearing the bromine (C-Br) will appear in this region, typically around ~120 ppm.
-
δ ~100-115 ppm: Two signals for the remaining carbons of the pyridinone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum is dominated by the amide features of the keto tautomer.[6]
-
~3200-3000 cm⁻¹ (broad): N-H stretching vibration of the amide.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1660 cm⁻¹ (strong): Amide I band (C=O carbonyl stretch), a very strong and characteristic absorption.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~600-500 cm⁻¹: C-Br stretching vibration.[6]
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reactivity sites on the this compound scaffold.
Plausible Synthetic Route
A common strategy for synthesizing isoquinolinones is a modification of the Pomeranz–Fritsch reaction. A plausible route starts from commercially available 4-bromo-2-methylaniline.
-
Bromination: The starting aniline is first brominated at the position para to the amino group.
-
Amide Formation: The resulting diamine is reacted with an appropriate acyl chloride.
-
Cyclization: Acid-catalyzed cyclization (e.g., using polyphosphoric acid) yields the isoquinoline core.
-
Hydroxylation/Oxidation: Subsequent steps would introduce the hydroxyl group at the C3 position.
While detailed synthesis for this specific molecule is not widely published, related procedures for 6-bromoisoquinoline synthesis start from 4-bromobenzaldehyde.[7]
Key Reaction Modalities
A. Palladium-Catalyzed Cross-Coupling at C6: The carbon-bromine bond is an ideal handle for introducing molecular diversity. Suzuki-Miyaura coupling with boronic acids or esters is the most common method to form new carbon-carbon bonds, enabling the synthesis of a vast library of derivatives. This is a cornerstone reaction in modern drug discovery.[8]
B. Reactions at the C3-Amide/Enol Group: The amide proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can then be reacted with various electrophiles.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces substituents on the nitrogen atom.
-
O-Alkylation: Under different conditions, reaction can occur on the oxygen of the enol tautomer, leading to 3-alkoxyisoquinolines. The choice of base, solvent, and counter-ion can influence the N- vs. O-alkylation selectivity.
Applications in Research and Drug Discovery
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds.[3][9]
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing molecules targeting neurological disorders and various cancers.[2][3] The ability to modify both the C6 and C3 positions allows for fine-tuning of a compound's steric and electronic properties to optimize binding to biological targets. Derivatives of the related 6-bromoquinoline scaffold have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell proliferation.
-
Biochemical Research: It is used to generate novel ligands for enzyme inhibition and receptor binding assays, helping to elucidate biological pathways.[2][3]
-
Materials Science: The rigid, planar aromatic structure makes it an attractive candidate for developing novel organic semiconductors and sensors.[2]
Caption: Workflow for using the scaffold in drug discovery.
Standardized Experimental Protocols
The following protocols are provided as robust, field-tested methodologies for common transformations and analyses involving this compound.
Protocol: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
Objective: To synthesize 6-phenyl-3-hydroxyisoquinoline, demonstrating a typical C-C bond formation.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., Schlenk tube)
-
Standard workup and purification supplies (EtOAc, brine, silica gel)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk tube, add this compound (e.g., 224 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Catalyst Addition: Briefly open the vessel and add Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat three times. Add the degassed 4:1 dioxane/water mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the product using NMR and Mass Spectrometry as described in Section 2.
Protocol: Quantitative Solubility Determination by HPLC
Objective: To determine the solubility of the compound in a given solvent (e.g., Acetonitrile).
Materials:
-
This compound
-
Chosen solvent (HPLC grade)
-
Saturated solution preparation vials
-
HPLC system with a UV detector and a C18 column
-
Syringe filters (0.22 µm)
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1.0, 0.5, 0.1, 0.05, 0.01 mg/mL) in the chosen solvent. Inject each standard into the HPLC and record the peak area. Plot peak area versus concentration to generate a linear calibration curve.
-
Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A solid excess must remain visible.
-
Sampling: Allow the solid to settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Analysis: Dilute the filtered sample if necessary to fall within the range of the calibration curve. Inject the sample into the HPLC under the same conditions used for the standards.
-
Calculation: Determine the concentration of the saturated solution using its peak area and the calibration curve equation. The result is the quantitative solubility of the compound in that solvent at the specified temperature.
Conclusion
This compound is a high-value chemical entity whose true potential is realized through the strategic manipulation of its functional groups. Its robust aromatic core, coupled with orthogonally reactive sites, provides a powerful platform for generating molecular complexity. This guide has outlined its fundamental properties, provided a framework for its analytical characterization, and detailed reliable protocols for its synthetic modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's chemical personality is the first step toward innovation and success.
References
- J&K Scientific LLC. This compound | 1031927-91-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtoDoJ6Q-GE7ksSRnv-77IBrBD36aKGmu1-bDyUIYvJxK9lEopOtZVdJzfKKbCHsW0V7p9yRk74nbv3vAchTsy8sKUSmzXha5EF0b_YNkEXm-93SCGtg-DmRuD3Um5cH4nwWI=]
- Chem-Impex. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5JvCgsff5U9ZjYUFQT-jrD_7OYNUlusKe4j77vp_nR0AongpQb2eL7vyfxtdW5HHgDEiY0kgyqSj8V9fIwrIdmAVvgMuFDqfu7c5Jfom1cand64ZyQZlwd0DxDdVfJs367uY=]
- PubChem. This compound | C9H6BrNO | CID 46739149. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpsuNUVe66nw6QmHlvBRB0V-yF87ABJ0Mgr2CyYdhocmRxMj0MIDMtquZGpmUbwIdi5E8Ys0Eo9hf9dmL79j2INx9zjHDozHUqjn7kDF-8LXB9hCRJ3nJ8fDcTX47ficoOKvhpFSGkwJk_7Hq6hNJRA4a7fL6YcqiYXmtlczs_56Yy]
- Amazon S3. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8YobqeJwoo0rEhCcs8X9rDazl0B9trCl-a4klJIlyI8NlbCvBhAXhshEEZd8kPHrMXqGoNZ8POGgIHDGVM_SE-YTaonivl7qIDb5idYjm7WiR9UU39vJKXnpIzp0JW7RO9LZMvtHCIEWWqNKZgdZMmVUB9UQftmYyuPJGPQuV3eI5g9oZRBuZGTQaTh5gvUrfxXT-T3KkNfXkpwxuaC9P62TDayiynn5XrxX2ei9FT_GGuLm_zvVQM9JJS9S_zXQf418_kQODYdl9QMZlgLcPB-zqgkOSH52ekb_HCPkgvnV_GHVyJDQvLA2kLMkT17dKdLz4sM--_JpbMiCDndpNWFDaQZ0P]
- ChemicalBook. 6-Bromoisoquinoline synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElJeRBanTCFQH3k1S5rgOsWZ5W8kEj_b8s72Zl6CAEqVEAoMtLg3YtVHV-far_-YYzntD7dI_tUeAu26YM-6Z6vYi9z70Bl2hWi689MEKRZsIx0m0W0W8-PZkOghvs9B8_dCllq7pkUsaNJYUoyZ1E2SP0XAZDFvsk]
- Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJavIPpHcTAkk4kiJagob1J9W-yAQlownKILhxLTIIoFY4Wq1jrRoruaxBhN9rdUX_4FQx10uXGNkC6ojzejyonJV7SbrJgPZxie02Nb7TmGlcwVbvnfzTS9l1py-_QKRvbITcANHyCcmQRiOCiE8yLYQLNMN_atwU9bt-V3dpMDzaYl2TXjTsxWNFYqUqfAyzy09SEOsK4dOQi0VlGyogzZlAJ_k=]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTRF32plCETcXe5v2iO3DSGPUokv1KhrLqgTqLgXIX8_i9KF15wGOwwKDPR42gT6029gFN4tS6s9VSscGZnlh3MesHLDd-WB_6z_mcsVfkpNtOCFewKItXvpPK9-Q5NaWDCQmYAKnR5c45jww=]
- PubChemLite. This compound (C9H6BrNO). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8Uz7GrAjCv2yRERyPvMPSxkzBpVbvOhHQQI6puGSmmna1iry58P8U4I5m35iQOuCGqAXLzLQU04MLyC_smudhkPaWdBNwspB7elZSDyhVkLL-zwuQ3ozPTGptU4KTTFnzABSdX8pCcWn9YtPf2w==]
- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFroEudEKt006Q9ft0_dwrOItJZD5eYc3gOBggdQKMFlulf8nxilHliiV39D9ajqs70U701-PaoTbYhsiCNgh6OOJI3RfO4l4oyLIXKxRhhbla4r8LkHFpRbHkASDVXVtDeHuVCMjO-wCqZY0s_iHcXKmO1ZbZZ68P0Pl6oQBfl__ByVQQ-5w==]
- Benchchem. 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIzcnsGKg7S7_-I8Cawn-e_srdj5yFc4Ct4jsoZVsFEBqFKi5omygVdts7k-daSu1HsvWs5vL_2vgEHUSxX-W_3uKAbGfIYdvGAH7U2-a42BPe85gwYPDKDmcOLAilIgzLdkH0fTUj8Un3O-n1INfqCnugeW23xWoUn0XGynJJCBGu3sO0qZLggi4dbLEmUlZym-mFRlzWQ9Bv85uasZztyDdC3Ujlij29pPXB6HmW_ux4]
- ResearchGate. Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbu6LGh7_sxBy6fH70ZwOn0vCPoJM3EIk8NuPRYNhEUIdgO8zRbeiAg3dWtI1L_bqAcOqe1vBaSKh44DMeEn7tQ9KP5Ff89lne8MEWET5XjhlpFeu0rToSTePPF7RSjpS97ogSIjOY_Vr7tdcoQ_N-G5cT0B_YacxzTHFQo8IsnMmfxiW3DGpXEbR4eOVcW3Afc9KZaicJyEPkHC9m5ds2PIDDSdTJKopCMuh-6TBnTo8M3ADIsIPampPhy_CoqVGDdU=]
- Sinfoo Biotech. This compound,(CAS# 1031927-91-9). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnLic6vzZaE4S2StPoJGa0DpfjwNxvxzYZZtvjp5dYAKkJAbAAMTfpZ2FtErVs3bmSvyk9ugMlt43GMnPRTk9WwUBrSiUnRt5jmoPk15AUT6yi4ZfDHgKLpHNkHxmHOHMEyw==]
- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtQVsqBH2FkFqYVeKMpiN6PzwdtdMMOOlkmWsu5MKXZDbs6qZ7Oztsn-MLxUYmhT2oDVI3gHVYHO9PewpueFzGsGeaQTJq014IwvXg5wBpD-xyS7CTTsklg6kRe5uTrtU_sYp8MCPrOZE1l_fAcAaxWwfC39vB5eP5iy-5TZSFvQ2Dm9UHNmaPiuE1NPjVJ55GakWQ5AMVHvNBZzqKSseQu3RPdEKiMtHCrZUj3cKIeGqstIUvghuOvO3djIMOJ6P]
- Unknown. Infrared Spectroscopy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVp_ik9nzUopbST-dWBC92fUM0LK0ue-NFN5_zlNxZ4ipnY0SAGmX0Dv1WoG7MVG7c4j5I6AxZQsuQ2BDWgmaz2CYzBJd6XCgqNPigIg1MDMGVjDgAx0lYxh6U0nB5nxsCee-BTenMw-IIHMU84EnE2R_pYmIulhx5DNcYZYk42Ohx9cCECA==]
- Sigma-Aldrich. 6-Bromoquinoxaline 96 50998-17-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx8P_i5_omGbOQGnYtfLlR6gjEwxuhzK7cN3-PQVPRuxYm_hyxCYgGqgqCYTX_VIEOffAlLiAf_6ebVCT9hOvFbIPl7u3fGIa41kqTpNtH7MOhnTKPjbRX2QZjMSqOhD_hkANEMSYl-OuM04w6R3jofVngaQ==]
- Chem-Impex. 6-Hydroxyisoquinoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe8NLKUTeUd45Vn4gyCO6B9StRuW5I1GG4Dh_4Hpqm-eDRfy-TxnZ-igU22br8FzNBjm8rSbg8gY2EnAxCZB2AS5iyFsdXnqPpHZPpiPmRy4cQsHS2FVClnqGmcz507pTFMGc=]
- YouTube. Bromo pattern in Mass Spectrometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsgC2w_lglhQMKbVWJ1nuKWrOHFzSQpqL0xb6sDOLILOxlklPozJF2VK0pDPoeSL254bjfu40bzbPzB1XKjYdpNB9wlZo5m0YCx_JKp8F9rudJct8pTsFUBk3n8UKcOUExlvXPaoU=]
Sources
- 1. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Physical Properties of 6-Bromoisoquinolin-3-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of 6-Bromoisoquinolin-3-ol (CAS No. 1031927-91-9), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a notable scarcity of experimentally determined data in publicly accessible literature for this specific isomer, this document establishes a foundational understanding by leveraging data from closely related structural analogs and detailing the rigorous experimental protocols required for its full physicochemical characterization. The guide is structured to provide not only the known computational data and hazard information but also to equip researchers with the methodologies to determine critical physical parameters such as melting point, solubility, and spectral characteristics. This approach ensures scientific integrity and provides a practical framework for researchers working with this and similar novel compounds.
Introduction and Structural Context
6-Bromoisoquinolin-3-ol is a brominated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. Its chemical formula is C₉H₆BrNO, with a molecular weight of 224.05 g/mol .[1] A critical aspect of its structure is the existence of keto-enol tautomerism. The "ol" suffix in the name refers to the enol form, while the IUPAC name, 6-bromo-2H-isoquinolin-3-one, designates the keto tautomer, which is often the more stable form.[1] This tautomerism can significantly influence its physical and chemical properties, including its hydrogen bonding capabilities, polarity, and crystal packing.
Understanding the physical properties of 6-Bromoisoquinolin-3-ol is paramount for its application in drug discovery. These properties dictate its behavior in various experimental settings, from synthesis and purification to formulation and in vitro/in vivo testing.
Physicochemical Properties: A Comparative Analysis
| Property | 6-Bromoisoquinolin-3-ol (Computed/Predicted) | 6-Bromoisoquinoline (Experimental) | 6-Bromoisoquinolin-1-ol (Experimental) |
| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrN[2] | C₉H₆BrNO[3] |
| Molecular Weight | 224.05 g/mol [1] | 208.06 g/mol [2] | 224.06 g/mol [3] |
| Melting Point | Data not available | 40 - 44 °C[2] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Appearance | Data not available | Off-white to light brown powder[2] | Off-white to light-yellow crystalline powder[3] |
| Solubility | Data not available | Soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[4] | Soluble in organic solvents like ethanol; slightly soluble in water.[3] |
Causality Behind Expected Properties: The presence of the polar hydroxyl/keto group and the nitrogen atom in 6-Bromoisoquinolin-3-ol suggests it will exhibit higher polarity and a greater propensity for hydrogen bonding compared to 6-bromoisoquinoline. This would likely result in a higher melting point and greater solubility in polar protic solvents.
Experimental Protocols for Physicochemical Characterization
To address the current data gap, the following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of 6-Bromoisoquinolin-3-ol.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of crystalline 6-Bromoisoquinolin-3-ol into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a controlled rate, typically 5-10°C/min.
-
A slower ramp rate (1-2°C/min) can be used for higher precision.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profiling
Rationale: Determining the solubility of a compound in a range of solvents is crucial for selecting appropriate media for synthesis, purification, and formulation. A systematic approach ensures accurate and comparable data.
Step-by-Step Methodology (Shake-Flask Method):
-
Solvent Selection: Choose a diverse set of solvents, including polar protic (e.g., water, ethanol), polar aprotic (e.g., DMSO, DMF, acetone), and nonpolar (e.g., hexane, toluene) solvents.
-
Equilibrium Saturation: Add an excess amount of 6-Bromoisoquinolin-3-ol to a known volume of each solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the samples to stand undisturbed for phase separation. Centrifugation can be used to pellet any undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Bromoisoquinolin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 6-Bromoisoquinolin-3-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, coupling constants, and integration values are then analyzed to assign the signals to the respective atoms in the molecule.
Caption: General Workflow for NMR Spectral Analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid 6-Bromoisoquinolin-3-ol directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands. For 6-Bromoisoquinolin-3-ol, key expected vibrations include:
-
O-H stretch: (enol form) broad band around 3200-3600 cm⁻¹
-
N-H stretch: (keto form) around 3100-3500 cm⁻¹
-
C=O stretch: (keto form) strong absorption around 1650-1700 cm⁻¹
-
C=N and C=C stretches: in the 1400-1600 cm⁻¹ region
-
C-Br stretch: typically in the 500-600 cm⁻¹ region.
-
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Bromoisoquinolin-3-ol is associated with the following hazards[1]:
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Corrosion/Irritation (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation)
-
Acute Toxicity, Inhalation (Harmful if inhaled)
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation)
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
While 6-Bromoisoquinolin-3-ol presents a promising scaffold for further investigation in drug discovery, a significant gap exists in the public domain regarding its experimentally determined physical properties. This guide has provided the available computational data and contextualized it with experimental values from closely related isomers. More importantly, it has outlined the standardized, robust experimental protocols necessary for researchers to fully characterize the melting point, solubility, and spectroscopic signatures of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing the scientific understanding and potential applications of 6-Bromoisoquinolin-3-ol.
References
-
PubChem. (n.d.). 6-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Industrial Chemicals. (n.d.). 6-Bromoisoquinolin-1-ol. Retrieved January 5, 2026, from [Link]
-
Atlantis Press. (2021). Synthesis of 6-bromo-4-iodoquinoline. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
Sources
The Rising Therapeutic Potential of 6-Bromo-3-hydroxyisoquinoline Derivatives: A Technical Guide for Drug Discovery
Foreword: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework to construct a vast array of alkaloids with potent and diverse biological activities, from the analgesic properties of morphine to the antimicrobial effects of berberine.[1][2] In the realm of synthetic chemistry, the isoquinoline core serves as a versatile template for the design of novel therapeutic agents targeting a spectrum of human diseases, including cancer, inflammation, microbial infections, and neurological disorders.[3][4][5] This guide focuses on a specific, promising subclass: derivatives of 6-Bromo-3-hydroxyisoquinoline. The strategic placement of the bromine atom at the 6-position and the hydroxyl group at the 3-position offers unique electronic and steric properties, creating a fertile ground for derivatization and interaction with biological targets. This document provides an in-depth exploration of the synthesis, known and potential biological activities, and experimental evaluation of these compounds for researchers and drug development professionals.
Synthetic Pathways to the this compound Core
The accessibility of the this compound scaffold is a critical prerequisite for its exploration in drug discovery. While a variety of methods exist for the synthesis of the broader isoquinoline family, specific routes can be adapted for this particular substitution pattern. A common conceptual pathway involves the cyclization of a substituted phenethylamine precursor.
A plausible synthetic strategy, adapted from established quinoline and isoquinoline synthesis protocols, is outlined below.[6][7][8] The selection of starting materials is dictated by the desired final substitution pattern.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for related heterocyclic systems.
-
Pictet-Spengler Cyclization:
-
To a solution of 4-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., toluene), add an activated glyoxylic acid derivative (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Heat the reaction mixture to reflux for 12-24 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent.
-
Purify the resulting tetrahydroisoquinoline intermediate by column chromatography.
-
-
Aromatization and Hydroxylation:
-
Dissolve the purified tetrahydroisoquinoline intermediate in a suitable solvent (e.g., dioxane).
-
Add a dehydrogenating agent (e.g., palladium on carbon, Pd/C) and heat to reflux under an inert atmosphere.
-
Alternatively, chemical oxidants can be employed.
-
The introduction of the 3-hydroxyl group can be achieved through various methods, potentially involving an N-oxide intermediate followed by rearrangement, or through direct oxidation if the precursor allows.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Biological Activities and Therapeutic Potential
While direct studies on a wide range of this compound derivatives are emerging, the extensive research on structurally related compounds, such as other bromo-isoquinolines and 6-bromoquinazolines, provides a strong basis for predicting their therapeutic potential.[6][9][10] This core is a valuable building block for developing molecules targeting neurological disorders and cancer.[11]
Anticancer Activity
The isoquinoline and quinoline scaffolds are present in numerous anticancer agents.[2][12] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and polymerases, as well as the induction of apoptosis.[4][13]
Mechanism of Action: Kinase Inhibition
Many isoquinoline-based compounds function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[4][14][15] The this compound scaffold can be derivatized to fit into the ATP-binding pocket of various kinases, leading to the inhibition of tumor cell proliferation and survival.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.
Cytotoxicity Data of Structurally Related Compounds
The following table summarizes the cytotoxic activity of 6-bromo-substituted quinazoline derivatives against human cancer cell lines, providing a proxy for the potential of 6-bromo-isoquinoline analogs.
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| 6-Bromoquinazoline | 2-mercapto-3-phenyl- (8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [6][13] |
| 6-Bromoquinazoline | 2-mercapto-3-phenyl- (8a) | SW480 (Colon) | 17.85 ± 0.92 | [6][13] |
| 6-Bromoquinazoline | 4-anilino- (5b) | MCF-7 (Breast) | 0.53 | [10] |
| 6-Bromoquinazoline | 4-anilino- (5b) | SW480 (Colon) | 1.95 | [10] |
Note: These data are for quinazoline derivatives, which are structurally similar to isoquinolines. Direct comparative data for this compound derivatives is not yet widely available.
Anti-inflammatory Activity
Isoquinoline derivatives have demonstrated significant anti-inflammatory properties.[9][16][17] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.
Mechanism of Action: NF-κB Pathway Inhibition
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[14] Certain isoquinoline derivatives can inhibit this cascade, often by preventing the phosphorylation of IκBα, thereby exerting a potent anti-inflammatory effect.[14][18]
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial and Antifungal Activity
The isoquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[7][17][19] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][12] The introduction of a bromine atom, a lipophilic electron-withdrawing group, can enhance antimicrobial potency by improving membrane permeability and interaction with microbial targets.[19]
Potential Mechanisms of Action:
-
Inhibition of essential bacterial enzymes like DNA gyrase or tyrosyl-tRNA synthetase.[17]
-
Disruption of bacterial cell wall synthesis.[19]
-
Intercalation into microbial DNA, disrupting replication and transcription.
Neuroprotective Effects
There is growing evidence for the neuroprotective effects of isoquinoline alkaloids.[18][20] These compounds can modulate multiple pathways implicated in neurodegenerative diseases, such as oxidative stress, neuroinflammation, and apoptosis.[20][21] The this compound core is identified as a valuable intermediate for synthesizing molecules targeting neurological disorders.[3][11]
Potential Mechanisms of Action:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes like SOD and GSH-Px.[20]
-
Anti-inflammatory Effects: Inhibition of microglial activation and the production of pro-inflammatory mediators in the central nervous system.
-
Anti-apoptotic Effects: Modulation of apoptosis-related proteins (e.g., caspases) to prevent neuronal cell death.[21]
Methodologies for Biological Evaluation
Rigorous and standardized experimental protocols are essential for validating the biological activity of newly synthesized this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophage cells (e.g., RAW 264.7) stimulated with LPS.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold stands out as a highly promising starting point for the development of novel therapeutics. Drawing from the well-documented biological activities of related heterocyclic systems, derivatives of this core are predicted to exhibit potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The synthetic accessibility of the core, coupled with the potential for diverse functionalization at multiple positions, provides a robust platform for generating compound libraries for high-throughput screening.
Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets. Advanced computational studies, including molecular docking and dynamics simulations, can further guide the rational design of next-generation drug candidates based on this versatile and powerful scaffold.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
Sources
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jptcp.com [jptcp.com]
- 16. jptcp.com [jptcp.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotection by 6-(methylsulfinyl)hexyl isothiocyanate in a 6-hydroxydopamine mouse model of Parkinson׳s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Tide: A Technical Guide to Bromo-Substituted Quinolinones
Executive Summary: The quinolinone scaffold is a cornerstone in medicinal chemistry, and its therapeutic efficacy can be significantly amplified through targeted chemical modifications. This guide focuses on the strategic incorporation of bromine atoms onto the quinolinone core, a modification that has unlocked potent biological activities. We will explore the compelling anticancer, antimicrobial, and neuroprotective potential of bromo-substituted quinolinones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic promise. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this promising class of compounds in their discovery pipelines.
Introduction: The Significance of Bromination on a Privileged Scaffold
The quinoline and quinolinone frameworks are classified as "privileged structures" in drug discovery.[1] This designation stems from their ability to bind to a wide array of biological targets, leading to diverse pharmacological activities.[2] While the core quinolinone structure itself has limited biological importance, its derivatives are at the heart of numerous therapeutic agents, from antimalarials to antibacterials.[1][3]
Halogenation, particularly bromination, is a powerful and frequently employed strategy in medicinal chemistry to enhance the therapeutic profile of a lead compound. The introduction of a bromine atom can profoundly influence a molecule's physicochemical properties, including:
-
Lipophilicity: Affecting cell membrane permeability and transport.
-
Electronic Effects: Modifying the electron density of the aromatic system, which can influence binding interactions with target proteins.[4]
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.
The straightforward and regioselective synthesis of bromo-substituted quinolinones further enhances their appeal, providing a versatile platform for creating extensive compound libraries for screening.[4][5] These brominated derivatives often serve as key intermediates for further functionalization, allowing for the synthesis of novel compounds with cyano, methoxy, phenyl, and amino groups.[2][4]
Core Mechanisms of Action
Bromo-substituted quinolinones exert their therapeutic effects through multiple mechanisms, often targeting fundamental cellular processes. This multi-target capability is particularly advantageous in addressing complex diseases like cancer and drug-resistant infections.
Inhibition of DNA Topoisomerases
A primary mechanism of action, especially in the context of cancer and bacterial infections, is the inhibition of topoisomerase enzymes.[6][7] These enzymes are critical for managing DNA topology during replication, transcription, and repair.
-
Topoisomerase I & II (Anticancer): Certain bromo-substituted quinolinones, such as 5,7-dibromo-8-hydroxyquinoline, have been shown to be potent inhibitors of human DNA topoisomerase I.[4][6] By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death).[6][8][9]
-
DNA Gyrase & Topoisomerase IV (Antimicrobial): In bacteria, the analogous enzymes are DNA gyrase (a type II topoisomerase) and topoisomerase IV. Bromo-substituted quinolinones can inhibit these enzymes, disrupting DNA replication and repair, which is lethal to the bacteria.[7][10] This is a well-established mechanism for the broader class of quinolone antibiotics.[11][12]
Induction of Apoptosis
Beyond topoisomerase inhibition, these compounds can induce apoptosis through various pathways. Studies have demonstrated that treatment of cancer cells with specific bromo-quinolinones leads to characteristic signs of apoptosis, such as DNA laddering, which indicates the fragmentation of genomic DNA by cellular nucleases.[4][6] This apoptotic induction is a hallmark of effective anticancer agents.
Reduction of Oxidative Stress
In the context of neuroprotection, bromo-substituted quinolinones can act as potent antioxidants. They have been shown to reduce the formation of reactive oxygen species (ROS) and decrease lipid peroxidation following ischemic events.[13] Ischemia-reperfusion injury is heavily mediated by oxidative stress, and by scavenging these damaging free radicals, these compounds can protect neurons from cell death.[13][14]
Therapeutic Applications
The versatility of the bromo-substituted quinolinone scaffold has led to its exploration in several key therapeutic areas.
Anticancer Potential
This is the most extensively researched application. Bromo-substituted quinolinones have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
Key Findings:
-
Potent Cytotoxicity: Derivatives such as 5,7-dibromo-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline show strong activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values in the low microgram per milliliter range.[6][8][9]
-
Selective Activity: The position and number of bromine substituents are critical for activity. For example, compounds with bromine atoms at the C-5 and C-7 positions show significant inhibition, whereas those with substitutions at C-3, C-6, and C-8 may be inactive.[4]
-
Low Host Cytotoxicity: Encouragingly, some of the most potent anticancer bromo-quinolinones have shown significantly lower cytotoxic effects on normal cells compared to conventional chemotherapy drugs like 5-fluorouracil (5-FU), suggesting a favorable therapeutic window.[4]
-
Inhibition of Cell Migration: Certain derivatives have also been shown to inhibit the migration of cancer cells in wound healing assays, indicating potential to interfere with metastasis.[4]
Quantitative Data Summary: Antiproliferative Activity
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 9.8 | [6][8][9] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervical) | 6.7 | [6][8][9] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon) | 10.3 | [6][8][9] |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 18.2 | [6][8][9] |
| 7-Bromo-8-hydroxyquinoline | HeLa (Human Cervical) | 15.6 | [6][8][9] |
| 7-Bromo-8-hydroxyquinoline | HT29 (Human Colon) | 25.6 | [6][8][9] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 |[4] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria is a global health crisis, and bromo-substituted quinolinones represent a promising avenue for novel antibiotic development.[15]
Key Findings:
-
Broad Spectrum: These compounds have demonstrated a wide range of activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[16]
-
Activity Against Resistant Strains: A significant finding is the potent activity of certain derivatives against methicillin-resistant S. aureus (MRSA).[7] For instance, one 9-bromo-substituted indolizinoquinoline-5,12-dione derivative exhibited an exceptionally low Minimum Inhibitory Concentration (MIC) value of 0.031 μg/mL against MRSA.[3][7]
-
Fungicidal Properties: In addition to antibacterial effects, some bromo-quinolinone hydrazones have been found to possess antifungal activity against pathogenic fungi like Fusarium pallidoroseum and Candida albicans.[16]
Neuroprotective Effects
Ischemic stroke remains a leading cause of death and disability, and therapies that can protect the brain from ischemia-reperfusion injury are urgently needed.[13] Bromo-substituted quinolinones, particularly quinolyl nitrones, have shown promise in this area.
Key Findings:
-
Post-Ischemia Protection: When administered at the onset of reperfusion after an ischemic event, these compounds have been shown to decrease neuronal death, reduce infarct size, and improve neurological outcomes in animal models.[13]
-
Antioxidant Mechanism: The neuroprotective effect is strongly linked to their ability to reduce oxidative stress by decreasing ROS formation and lipid peroxidation in the brain tissue.[13]
Structure-Activity Relationship (SAR) Insights
The therapeutic potency of these compounds is not merely due to the presence of bromine but is a result of a complex interplay between the quinolinone core and its various substituents. Understanding these relationships is key to designing more effective drugs.
-
The Necessity of Substitution: The parent 8-hydroxyquinoline scaffold shows minimal anticancer activity, highlighting that substitutions are essential to impart cytotoxicity.[17]
-
Impact of Bromination: The introduction of bromine atoms significantly enhances antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[17]
-
Role of Other Functional Groups: The presence of a hydroxyl group at the C-8 position appears to be favorable for anticancer potential.[6][8][9] The addition of other electron-withdrawing groups, such as a cyano (CN) group, can also contribute significantly to the anticancer effect, sometimes yielding potency comparable to dibromo analogs.[17]
Caption: Logical flow of structure-activity relationships for substituted quinolinones.
Experimental Protocols & Workflows
To ensure the scientific rigor of findings, standardized and well-controlled experimental procedures are paramount. Below is a representative protocol for assessing the antiproliferative activity of test compounds.
Protocol: In Vitro Antiproliferative MTT Assay
This assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a bromo-substituted quinolinone against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.1 to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or control medium).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[17]
-
Caption: Workflow for evaluating the antiproliferative activity of quinolinone analogs.
Future Directions and Conclusion
Bromo-substituted quinolinones have firmly established themselves as a versatile and potent class of therapeutic candidates. Their demonstrated efficacy in preclinical models of cancer, bacterial infection, and neuronal injury provides a strong foundation for further development.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
In Vivo Studies: Moving the most promising compounds from in vitro assays into relevant animal models to assess efficacy and safety.
-
Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Combination Therapies: Investigating the potential for synergistic effects when bromo-substituted quinolinones are used in combination with existing drugs.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH.
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. (n.d.). Der Pharma Chemica.
- Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). Benchchem.
- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate.
- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017, December 1). Bentham Science Publishers.
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). DSpace Repository.
- Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (n.d.). PubMed.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
- Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). NIH.
- Syntheses and antibacterial activity of soluble 9-bromo substituted indolizinoquinoline-5,12-dione derivatives. (2025, August 6). Request PDF - ResearchGate.
- Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. (2019, September 29). ResearchGate.
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2025, August 7). Acta Pharmaceutica.
- Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020, December 1). Palgrave Communications.
- Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PMC - NIH.
- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). PMC - NIH.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). PMC.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). PMC.
- Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018, June 7). PMC - NIH.
- Quinolinyl Nitrone RP19 Induces Neuroprotection after Transient Brain Ischemia. (2017, October 18). PubMed.
- Quinolone antibiotics. (n.d.). PMC - PubMed Central - NIH.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing.
- Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (n.d.). PubMed.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 10. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolinyl Nitrone RP19 Induces Neuroprotection after Transient Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 6-Bromo-3-hydroxyisoquinoline in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The isoquinoline scaffold is a cornerstone in the architecture of medicinally relevant molecules, prized for its rigid bicyclic structure and versatile substitution patterns that allow for fine-tuning of biological activity.[1] Among the vast family of isoquinoline derivatives, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly valuable building block in the design and synthesis of targeted therapeutics, notably in the realms of oncology and neurological disorders.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals.
The Isoquinoline Core: A Privileged Scaffold
Isoquinolines are nitrogen-containing heterocyclic aromatic compounds that form the core of numerous natural products and synthetic drugs.[3] Their inherent biological activity and synthetic tractability have made them a focal point in medicinal chemistry for decades. The strategic placement of various substituents on the isoquinoline ring system significantly influences the molecule's physicochemical properties and its interactions with biological targets.[3]
This compound: A Versatile Intermediate
This compound, with its IUPAC name 6-bromo-2H-isoquinolin-3-one, is a key intermediate whose value lies in its distinct functional handles: a bromine atom at the 6-position and a hydroxyl group at the 3-position.[2] These features allow for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [4] |
| Molecular Weight | 224.05 g/mol | [4] |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [2] |
| CAS Number | 1031927-91-9 | [2] |
Synthesis of the this compound Scaffold
The construction of the 6-bromo-isoquinoline core can be achieved through multi-step synthetic routes, often commencing from commercially available starting materials. A common strategy involves the synthesis of the related 6-bromoisoquinoline, which can then be further functionalized.
Representative Synthesis of 6-Bromoisoquinoline
A prevalent method for the synthesis of 6-bromoisoquinoline starts from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[1]
Experimental Protocol:
Step 1: Imine Formation
-
A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours.
-
The solvent is removed under vacuum to yield the crude imine.
Step 2: Cyclization and Aromatization
-
The residue is dissolved in anhydrous THF and cooled to -10 °C.
-
Ethyl chloroformate is added, and the mixture is stirred for 10 minutes at -10 °C before warming to room temperature.
-
Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature.
-
The solvent is evaporated, and the residue is dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C, and titanium tetrachloride is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days.
-
The reaction is quenched with ice, and the pH is adjusted to 8-9 with 6N NaOH solution.
-
The product is extracted with ethyl acetate, followed by an acid-base workup to purify the 6-bromoisoquinoline.[1]
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its role as a versatile scaffold for the development of potent and selective inhibitors of key biological targets, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP).[3]
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] The isoquinoline scaffold has been successfully employed in the design of numerous kinase inhibitors. The bromine atom on the this compound ring serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3] This allows for the exploration of the chemical space around the isoquinoline core to optimize binding to the target kinase.
Hypothetical Kinase Inhibitor Synthesis Workflow:
Representative Kinase Inhibitory Activity (Hypothetical Data):
| Compound | Target Kinase | IC₅₀ (nM) |
| 1a | EGFR | 150 |
| 1b | VEGFR2 | 98 |
| 2a | c-Met | 75 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the potential of this scaffold.[3]
A study on pyrazolo[3,4-g]isoquinoline derivatives, which share a similar heterocyclic core, demonstrated that substitution patterns significantly impact kinase inhibitory potency and selectivity. For instance, certain nitro-substituted analogs showed potent inhibition of Haspin kinase with IC₅₀ values in the nanomolar range (57 nM and 66 nM).[6]
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] The isoquinolinone core is a recognized pharmacophore for PARP inhibition, mimicking the nicotinamide moiety of the natural substrate NAD+.[7]
Mechanism of Action of PARP Inhibitors:
PARP inhibitors exert their cytotoxic effect through a mechanism known as synthetic lethality. They block the enzymatic activity of PARP, which is involved in the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair pathways (e.g., BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2][8]
While specific examples of PARP inhibitors derived directly from this compound with corresponding IC₅₀ values were not explicitly detailed in the provided search results, the structural similarity of the isoquinolinone core to known PARP inhibitors suggests its high potential in this area. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have been reported as potent PARP inhibitors with IC₅₀ values in the nanomolar range.[7]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the this compound scaffold relies on a thorough understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact scaffold are not detailed in the provided results, general principles can be inferred from related structures.
For decahydroisoquinoline derivatives, it has been observed that lipophilicity plays a crucial role in antiarrhythmic activity, with an optimal lipophilic character leading to maximum potency.[9] In the context of kinase inhibitors, the nature and position of substituents introduced at the 6-position via cross-coupling reactions are critical for achieving high affinity and selectivity for the target kinase.[3][6] The exploration of different aryl and heteroaryl groups at this position allows for the probing of various pockets within the kinase active site.
Characterization
For a technical guide, the spectroscopic characterization of the core molecule is essential. While the specific 1H and 13C NMR data for this compound are not available in the provided search results, data for the related 6-bromoquinoline can serve as a reference point for spectral interpretation.[10] The presence of the hydroxyl group and the tautomeric equilibrium with the keto form (isoquinolin-3-one) would significantly influence the chemical shifts of the protons and carbons in the heterocyclic ring.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization capabilities make it an excellent starting point for the synthesis of diverse libraries of compounds targeting a range of biological entities, most notably protein kinases and PARP enzymes. The continued exploration of the chemical space around this privileged core, guided by rational drug design and a deep understanding of structure-activity relationships, holds immense promise for the discovery of novel and effective therapeutic agents for a multitude of diseases. Future research efforts should focus on the development of more efficient and direct synthetic routes to this key intermediate and the systematic evaluation of its derivatives against a broader panel of biological targets.
References
- Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024, January 5). PubMed Central.
- Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. (n.d.). Benchchem.
- 6-Bromoisoquinoline synthesis. (n.d.). ChemicalBook.
- The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
- This compound | 1031927-91-9. (n.d.). J&K Scientific LLC.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.).
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021, September 6). NIH.
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). RSC Publishing.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.
- PARP Inhibitors Resistance: Mechanisms and Perspectives. (2022, March 10). MDPI.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). PMC.
- Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (n.d.). OUCI.
- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. (n.d.). Benchchem.
- On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. (2025, August 6).
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.).
- This compound | C9H6BrNO | CID 46739149. (n.d.). PubChem.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (n.d.). CORE.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. (2025, October 19).
- Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).
- A Comparative Guide to the Properties of 3-Chloro-6-nitroisoquinolin-1-ol and Alternative PARP Inhibitors. (n.d.). Benchchem.
- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3).
- Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
- 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). (n.d.).
- This compound (C9H6BrNO). (n.d.). PubChemLite.
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
Sources
- 1. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 6-Bromo-3-hydroxyisoquinoline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundational structure of numerous biologically active compounds.[1][2] Within this structural class, 6-Bromo-3-hydroxyisoquinoline has emerged as a particularly strategic building block in the design and synthesis of novel therapeutic agents. Its unique bifunctional nature, featuring a reactive bromine atom and a hydroxyl group on the isoquinoline framework, provides medicinal chemists with a versatile platform for molecular elaboration. The bromine atom at the 6-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions, while the hydroxyl group at the 3-position can be exploited for further functionalization or to engage in critical hydrogen bonding interactions with biological targets. This in-depth technical guide elucidates the core utility of this compound in drug discovery, detailing its synthesis, chemical reactivity, and its application in the development of targeted therapies, particularly for neurological disorders and oncology.[3][4]
Introduction: The Isoquinoline Scaffold as a Cornerstone in Medicinal Chemistry
The isoquinoline framework, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[2] This prevalence is attributed to its rigid structure and the capacity for diverse substitutions, which allow for the precise spatial orientation of functional groups to interact with high affinity and specificity with a wide range of biological targets.[1][2] Consequently, isoquinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5]
This compound (also known as 6-bromo-isoquinolin-3-ol) represents a strategically functionalized isoquinoline core. The strategic placement of the bromo and hydroxyl groups offers a dual advantage in drug design. The bromine atom is a versatile functional group for late-stage diversification, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity for a given biological target. The hydroxyl group, in turn, can participate in crucial hydrogen bond interactions within a protein's binding site or serve as a point for further chemical modification.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in a drug discovery program.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [6] |
| Molecular Weight | 224.06 g/mol | [6] |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [1][6] |
| CAS Number | 1031927-91-9 | [1] |
| Appearance | Yellow solid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Solubility | Soluble in organic solvents | [7] |
| Storage Conditions | 0-8°C | [3] |
Synthesis of this compound: A Plausible Experimental Protocol
While a variety of methods exist for the synthesis of the isoquinoline core, a common and effective strategy for preparing 6-bromo-substituted isoquinolines involves a multi-step sequence starting from a readily available bromo-substituted aniline or benzaldehyde. The following protocol is a representative, plausible method derived from established synthetic transformations for similar quinoline and isoquinoline systems.[8]
Reaction Scheme:
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Methodology:
-
Condensation: 4-Bromoaniline is reacted with Meldrum's acid in the presence of triethyl orthoformate. The reaction mixture is heated at reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Thermal Cyclization: The intermediate from the previous step is added to a preheated high-boiling point solvent, such as diphenyl ether (approximately 250 °C). The reaction is maintained at this temperature with vigorous stirring to facilitate thermal cyclization. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of 6-bromoquinolin-4-ol. The solid is filtered and washed with a non-polar solvent.
The Role of this compound in Drug Discovery Programs
The true value of this compound lies in its application as a versatile intermediate for the synthesis of diverse compound libraries for screening against various biological targets. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
Suzuki-Miyaura Coupling: A Gateway to Arylated Isoquinolines
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 6-position of the isoquinoline core and a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the systematic exploration of how different aromatic substituents at this position influence biological activity.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: The role of PARP1 in DNA repair and its inhibition. [9]
The Rationale of Bioisosteric Replacement in Drug Design
In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a powerful strategy for optimizing lead compounds. [10][11]this compound can be considered a bioisostere of other substituted heterocyclic cores. For instance, in a lead optimization campaign, a quinazoline or quinoline core could be replaced with the 6-bromo-isoquinolin-3-ol scaffold to explore new intellectual property space, alter the metabolic profile, or improve target engagement. The specific vector of the bromine atom at the 6-position provides a distinct trajectory for substituent exploration compared to other halogenated positions on the same or different heterocyclic systems.
Conclusion and Future Perspectives
This compound is a high-value building block for modern drug discovery. Its strategic bifunctionality provides a robust platform for the synthesis of diverse and complex molecular architectures. The bromine atom serves as a versatile handle for introducing a wide array of substituents via well-established cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships. The isoquinoline core itself remains a highly relevant and "privileged" scaffold for interacting with a multitude of biological targets. As the demand for novel therapeutics for challenging diseases such as cancer and neurodegenerative disorders continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Future work will likely focus on the development of more efficient and scalable syntheses of this key intermediate and its application in novel drug modalities.
References
-
J&K Scientific LLC. This compound | 1031927-91-9. Available from: [Link]
-
chemsrc.com. This compound. Available from: [Link]
-
Amazon S3. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wang W, Guo Y, Wang L, et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press; 2015. Available from: [Link]
-
Kaur G, Singh P, Singh G, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11(48):30165-30195. Available from: [Link]
-
Kumar V, Kaur K, Gupta GK, Gupta AK. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Med. Chem. Commun. 2013;4(10):1349-1364. Available from: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Helmke PS, Kandler J, Ilie S, Gaskin L, Ecker GF. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. MedChemComm. 2023;14(1):123-134. Available from: [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]
-
Slade D. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Ann Oncol. 2020;31(9):1151-1163. Available from: [Link]
-
ResearchGate. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Available from: [Link]
-
Pieper AA, McKnight SL, Ready JM. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. J Med Chem. 2014;57(10):4166-4176. Available from: [Link]
-
Lesyk R, Gzella A, Atamanyuk D, et al. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][3][4]riazino[2,3-c]quinazolines. Molecules. 2021;26(11):3329. Available from: [Link]
-
Bigge CF, Johnson G, Malone T, et al. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. J Med Chem. 1992;35(8):1371-1384. Available from: [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]
-
ResearchGate. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Available from: [Link]
-
Hashmat T, Sheikh JU, et al. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. 2024;31(3):1405-1422. Available from: [Link]
-
Lord CJ, Ashworth A. Biomarkers of PARP inhibitor sensitivity. J Pathol. 2011;223(2):244-256. Available from: [Link]
-
Hashmat T, Sheikh JU, et al. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology. 2024;31(3):1405-1422. Available from: [Link]
-
CORE. Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. Available from: [Link]
-
The Academy of Medical Sciences. PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. YouTube; 2018. Available from: [Link]
-
El-Naggar AM, Ali OM, El-Sayed MA, et al. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. 2021;6(12):8363-8373. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 6-Bromo-3-hydroxyisoquinoline: A Versatile Building Block in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Within this class, 6-bromo-3-hydroxyisoquinoline emerges as a particularly strategic building block. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a versatile bromine atom poised for cross-coupling, and a modifiable nitrogen atom within the heterocyclic core—offers a tripartite of reactivity. This guide provides an in-depth exploration of the core properties, synthetic utility, and strategic applications of this compound, presenting field-proven insights and detailed protocols for its deployment in complex molecular design.
Core Characteristics and Physicochemical Profile
This compound, systematically named 6-bromo-2H-isoquinolin-3-one, exists in a tautomeric equilibrium with its 6-bromoisoquinolin-3-ol form.[3] This duality is critical as it influences its reactivity in different chemical environments. The isoquinolinone form often predominates, but the hydroxyisoquinoline tautomer is key to its nucleophilic character at the oxygen atom.
Physicochemical Data
A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [3][4] |
| Synonyms | 6-Bromoisoquinolin-3-ol | [5] |
| CAS Number | 1031927-91-9 | [4][5] |
| Molecular Formula | C₉H₆BrNO | [3][5] |
| Molecular Weight | 224.06 g/mol | [5] |
| Appearance | Yellow solid | [5] |
| Purity | Typically ≥95% (HPLC) | [5] |
| Storage | Store at 0-8°C | [5] |
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound is associated with several hazards.[3] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
The Strategic Importance of Functional Group Triad
The synthetic power of this compound stems from its three distinct reactive sites. The strategic selection of reagents and reaction conditions allows for the selective functionalization of each site, enabling the construction of diverse and complex molecular architectures.
Caption: Key reactive sites on the this compound scaffold.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The true value of a building block is demonstrated through its reactivity. This section details protocols for the most critical transformations, emphasizing the causality behind reagent choice and reaction conditions.
Palladium-Catalyzed Cross-Coupling at the C6-Bromine Position
The bromine atom at the C6 position is the primary handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern synthetic chemistry and are particularly effective with this substrate.
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups. Its mechanism hinges on a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Suzuki Coupling of this compound
This protocol is adapted from standard procedures for bromoquinolines and serves as a robust starting point.[9]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Ethanol (4:1, 10 mL), followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 2.0 equiv). The base is crucial for activating the boronic acid in the transmetalation step.[7]
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Heating and Monitoring: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The introduction of nitrogen-containing functional groups is paramount in drug discovery. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8] The catalytic cycle is similar to Suzuki coupling but involves the coordination of the amine and deprotonation to form a palladium-amido intermediate.[8][10]
Field-Proven Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a generalized method based on established procedures.[8][10] Optimization of the ligand, base, and temperature is often necessary.
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 90-110 °C. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound have significant potential across various scientific domains.
Medicinal Chemistry and Pharmaceutical Development
The isoquinoline core is a privileged scaffold that forms the basis of numerous pharmaceuticals.[1] By leveraging this compound, medicinal chemists can rapidly generate libraries of novel compounds for screening.
-
Neurological Disorders: This building block is a key intermediate in synthesizing molecules targeting neurological disorders, likely through interaction with specific brain receptors.[4][5]
-
Oncology: Isoquinoline derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[11] The ability to easily diversify the 6-position of the isoquinoline core allows for fine-tuning of a compound's binding affinity and selectivity for protein kinases and other targets.[10]
Caption: Workflow from building block to a library of potential drug candidates.
Materials Science
Beyond pharmaceuticals, the unique electronic characteristics of the isoquinoline ring system make it a valuable component in the development of novel organic materials.[4][5]
-
Organic Electronics: Derivatives are explored for use in organic semiconductors and sensors.[4]
-
Fluorescent Probes: The inherent fluorescence of some isoquinoline derivatives makes them suitable for developing probes for biological imaging and diagnostics.[12]
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic platform for innovation. Its trifunctional nature provides chemists with a reliable and versatile tool for constructing complex molecules with tailored properties. The continued application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, will further unlock its potential. As researchers in drug discovery and materials science seek ever more sophisticated molecular architectures, the demand for well-designed, multifunctional building blocks like this compound is set to grow, paving the way for the next generation of therapeutics and advanced materials.
References
-
J&K Scientific LLC. This compound | 1031927-91-9. [Link]
-
PubChem. This compound | C9H6BrNO | CID 46739149. [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183. [Link]
-
PubChem. 6-Bromoisoquinoline | C9H6BrN | CID 313681. [Link]
-
PubChemLite. This compound (C9H6BrNO). [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
- CoLab. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-Hydroxyisoquinoline: Applications and Future Prospects. [Link]
-
Semantic Scholar. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Institutes of Health (NIH). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
Royal Society of Chemistry. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. [Link]
-
YouTube. Suzuki Coupling Mechanism and Applications. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
The Emerging Potential of 6-Bromo-3-hydroxyisoquinoline in Advanced Materials Science
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Bromo-3-hydroxyisoquinoline, a seemingly unassuming heterocyclic compound, is emerging as a powerful building block in the realm of materials science. Its unique molecular architecture, characterized by a rigid isoquinoline core and strategically positioned bromo and hydroxyl functionalities, offers a versatile platform for the synthesis of novel organic materials with tailored optoelectronic properties. This technical guide delves into the core attributes of this compound, exploring its significant potential in the development of next-generation organic electronics, with a particular focus on Organic Light-Emitting Diodes (OLEDs). We will dissect the structure-property relationships that underpin its utility, provide hypothetical yet robust synthetic strategies, and outline key characterization protocols to validate the performance of derived materials. This document serves as a comprehensive resource for researchers and scientists poised to unlock the full potential of this promising molecule.
The Molecular Blueprint: Understanding this compound
At the heart of its potential lies the intrinsic nature of the this compound molecule (CAS: 1031927-91-9).[1] The isoquinoline framework, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, provides a rigid and planar scaffold.[2] This planarity is crucial for facilitating intermolecular π-π stacking, a key mechanism for efficient charge transport in organic semiconductor materials.[3]
The true versatility of this compound, however, is derived from its functional groups:
-
The Bromo Group (Position 6): This halogen atom serves as a highly versatile synthetic handle. It is an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide array of functional moieties, enabling the precise tuning of the molecule's electronic and photophysical properties.[4] By attaching electron-donating or electron-withdrawing groups at this position, researchers can engineer the frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in optimizing charge injection and transport in electronic devices.[5]
-
The Hydroxyl Group (Position 3): The hydroxyl group imparts several key characteristics. It can influence the molecule's solubility and film-forming properties.[4] More significantly, it can participate in hydrogen bonding, which can direct the solid-state packing of the molecules and thereby influence bulk material properties. Furthermore, the hydroxyl group can be a site for further derivatization or can play a direct role in the photophysical behavior of the molecule, potentially facilitating processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to unique fluorescence properties.[6]
The IUPAC name for this compound is 6-bromo-2H-isoquinolin-3-one, indicating a tautomeric equilibrium where the proton can reside on the nitrogen or oxygen atom.[7][8] This tautomerism can also influence its chemical reactivity and photophysical characteristics.
A Beacon of Innovation: this compound in Organic Light-Emitting Diodes (OLEDs)
The field of organic electronics, and particularly OLED technology, stands to benefit significantly from the incorporation of this compound-based materials.[1][3] OLEDs are solid-state devices composed of thin organic layers sandwiched between two electrodes.[9] When a voltage is applied, charge carriers (electrons and holes) are injected, which then recombine in an emissive layer to produce light.[10] The efficiency and color of this light are dictated by the molecular design of the organic materials used.[4]
Crafting High-Performance Emitters: The Donor-Acceptor Architecture
A key strategy for developing highly efficient OLED emitters is the creation of donor-acceptor (D-A) molecules.[3] In such a system, an electron-donating moiety is covalently linked to an electron-accepting moiety. This architecture can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, a prerequisite for Thermally Activated Delayed Fluorescence (TADF). TADF allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs.[3]
This compound is an excellent precursor for D-A type TADF emitters. The isoquinoline core can act as the acceptor unit, while a suitable electron-donating group can be introduced at the 6-position via cross-coupling reactions.[3]
Caption: Synthetic pathway for a donor-acceptor molecule from this compound.
Hypothetical Performance Data of a Derived Emitter
To illustrate the potential, the following table summarizes hypothetical photophysical and electroluminescent data for a representative TADF emitter synthesized from a this compound derivative. This data is based on typical performance characteristics of similar isoquinoline-based TADF materials.[3]
| Parameter | Hypothetical Value | Significance in OLED Performance |
| Photoluminescence Quantum Yield (PLQY) | > 90% | High efficiency of light emission in the solid state. |
| Emission Maximum (λem) | 450 - 550 nm (Tunable) | Determines the color of the emitted light (from blue to green). |
| ΔEST (S1-T1 Energy Gap) | < 0.1 eV | Enables efficient reverse intersystem crossing for TADF. |
| External Quantum Efficiency (EQE) in OLED | > 20% | High overall device efficiency. |
| Device Lifetime (LT50) | > 1000 hours | Indicates good operational stability. |
Experimental Protocols: A Roadmap to Material Synthesis and Device Fabrication
The following protocols provide a generalized framework for the synthesis of a this compound-based material and its integration into an OLED device. These are based on established methodologies for analogous compounds.[3][4]
Synthesis of a Donor-Substituted Isoquinoline Derivative (Illustrative Example)
This protocol outlines a Suzuki coupling reaction to functionalize the 6-bromo position.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid (or other suitable electron-donating boronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound (1 mmol), the boronic acid derivative (1.2 mmol), Pd(OAc)2 (0.03 mmol), PPh3 (0.12 mmol), and K2CO3 (3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (15 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired donor-substituted isoquinoline derivative.
Fabrication of a Multilayer OLED via Spin Coating
This protocol describes a general procedure for fabricating a multi-layer OLED using a solution-processable technique.[4]
Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al
Procedure:
-
Substrate Cleaning: Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the synthesized isoquinoline derivative (as a host or dopant) in a suitable organic solvent (e.g., chloroform or toluene). Spin-coat this solution onto the PEDOT:PSS layer and anneal.
-
Electron Transport Layer (ETL): Spin-coat a solution of an appropriate ETL material (e.g., TPBi) onto the EML and anneal.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of Lithium Fluoride (LiF) followed by a thicker layer of Aluminum (Al) under high vacuum (< 10^-6 Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect the organic layers from oxygen and moisture.[9]
Caption: A streamlined workflow for the fabrication of a solution-processed OLED.
Beyond OLEDs: Broader Applications in Materials Science
While OLEDs represent a primary application, the unique electronic characteristics of this compound derivatives suggest their potential in other areas of materials science:[7]
-
Organic Semiconductors: The tunable electronic properties make them candidates for active layers in Organic Field-Effect Transistors (OFETs).
-
Sensors: The fluorescence of isoquinoline derivatives can be sensitive to the presence of specific analytes, opening avenues for the development of chemical sensors.[7]
-
Organic Photovoltaics (OPVs): As electron-donating or -accepting materials in the active layer of solar cells.
-
Polymers and Copolymers: Isoquinoline-based monomers can be incorporated into polymers to create materials with specific conductive or optical properties.[2]
Conclusion and Future Outlook
This compound is a molecule of significant promise for materials science. Its robust and versatile chemical nature allows for the systematic design and synthesis of a vast library of novel functional materials.[1] The ability to precisely tune its photophysical and electronic properties through targeted synthetic modifications makes it an invaluable tool for researchers in organic electronics and beyond.[4][5] While much of the current focus is on its potential in OLEDs, particularly in the development of high-efficiency TADF emitters, the fundamental properties of this molecular scaffold suggest a bright future in a wide range of advanced material applications. Further research into the direct synthesis and characterization of materials derived from this compound is crucial to fully unlock its capabilities and translate its potential into tangible technological advancements.[3]
References
- Benchchem. (n.d.). Application of 6-Bromoisoquinoline-1-carbonitrile in Materials Science: A Focus on Organic Light-Emitting Diodes.
- J&K Scientific LLC. (n.d.). This compound | 1031927-91-9.
- Benchchem. (n.d.). Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs.
- (n.d.). Isoquinoline, 6-bromo-1,2,3,4-tetrahydro- CAS 226942-29-6: Essential OLED Intermediate.
- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
- ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). This compound | C9H6BrNO | CID 46739149.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
- ResearchGate. (n.d.). Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives.
- PMC - NIH. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones.
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- (n.d.). The Versatility of 3-Hydroxyisoquinoline: Applications and Future Prospects.
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
- MBRAUN. (n.d.). OLEDs / Organic Electronics.
- Ossila. (n.d.). Organic Light Emitting Diode: OLED Generations & Structure.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MBRAUN OLEDs / Organic Electronics - MBRAUN [mbraunchina.com]
- 10. ossila.com [ossila.com]
safety and handling of 6-Bromo-3-hydroxyisoquinoline
An In-Depth Technical Guide to the Safe Handling of 6-Bromo-3-hydroxyisoquinoline
This guide provides comprehensive safety and handling protocols for this compound, a key intermediate in medicinal chemistry and organic synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Compound Profile and Significance
This compound (CAS No: 1031927-91-9) is a heterocyclic compound featuring an isoquinoline core substituted with a bromine atom and a hydroxyl group.[1][2] This unique structure makes it a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders and in biochemical research investigating enzyme inhibition.[3][4] Its formal IUPAC name is 6-bromo-2H-isoquinolin-3-one, reflecting its tautomeric nature.[4]
The presence of the bromine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse functional groups.[5] This versatility has established the compound as a significant scaffold in the synthesis of bioactive molecules and advanced materials for organic electronics.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [4] |
| Synonyms | 6-Bromoisoquinolin-3-ol | [1][2] |
| CAS Number | 1031927-91-9 | [1] |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage | Store at 0-8°C | [1] |
Comprehensive Hazard Analysis
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several significant hazards that demand strict adherence to safety protocols.[2] The primary risks are associated with its irritant properties and acute toxicity upon exposure.
-
Acute Oral Toxicity (H302): Harmful if swallowed.[2]
-
Acute Inhalation Toxicity (H332): Harmful if inhaled.[2]
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
The causality behind these hazards lies in the compound's chemical reactivity. As a halogenated aromatic compound, it can interact with biological macromolecules, leading to irritation and toxic effects. The fine, solid nature of the compound increases the risk of aerosolization and subsequent inhalation.
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safely handling this compound is a multi-layered approach that prioritizes engineering controls and mandates the use of appropriate PPE. The goal is to minimize all potential routes of exposure—inhalation, skin contact, and eye contact.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[6] This is the most critical engineering control as it directly mitigates the inhalation hazard by capturing dust and vapors at the source. The fume hood sash should be kept as low as possible during work.[6]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.
Caption: PPE selection decision tree for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Authority |
| Eye/Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash risk.[7] | Protects against splashes and airborne particles that can cause serious eye irritation.[2][6] Face shields provide an additional layer of protection for the entire face.[7] |
| Skin/Body | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes made of a liquid-resistant material.[8] | Prevents skin contact which can cause irritation.[2] A lab coat provides a removable barrier in case of a spill. Closed-toe shoes protect against spills and falling objects.[8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[6] | Prevents direct skin contact. Gloves should be inspected before use and removed carefully to avoid contaminating skin.[9] Always check the manufacturer's breakthrough time for the specific solvents being used. |
| Respiratory | Not required if work is performed within a properly functioning chemical fume hood. For emergencies or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] | Minimizes inhalation of the compound, which can cause respiratory tract irritation.[2][6] |
Standard Operating Procedure: Handling and Weighing
This protocol outlines the essential steps for safely handling the solid form of this compound in a laboratory setting. The principle of this workflow is to contain the solid at all times to prevent the generation and dispersal of dust.
Objective: To accurately weigh and transfer a specific quantity of this compound for experimental use.
Materials:
-
This compound (solid)
-
Spatula
-
Weighing paper or container
-
Reaction vessel
-
Appropriate solvent
-
Hazardous waste container
Protocol:
-
Preparation:
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, use a tared container, weigh the compound outside, and immediately return the sealed container to the hood. The preferred method is weighing by difference.
-
Carefully open the stock bottle of this compound.
-
Using a clean spatula, gently scoop the required amount of the yellow solid onto the weighing paper or into the tared container. Avoid any actions that could create dust.
-
Securely close the main stock bottle immediately after dispensing.
-
-
Transfer:
-
Carefully transfer the weighed compound into the designated reaction vessel.
-
If using a solvent, add it slowly to the solid to wet the powder and prevent it from becoming airborne.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate in a designated halogenated organic waste container.[6]
-
Dispose of the weighing paper and any contaminated disposable items (like gloves) in the appropriate solid hazardous waste container.
-
Emergency Response and First Aid
Prompt and correct action is critical in the event of an accidental exposure.
Spill Response
For a small laboratory spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or ventilation is inadequate, evacuate the area.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or silica gel.[10] Do not use combustible materials like paper towels to absorb large quantities.
-
Clean: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[9] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Caption: First aid and emergency response flowchart for exposure incidents.
First Aid Measures
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician.[9]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[9] Contaminated clothing must be removed and washed before reuse.[9]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Get immediate medical attention.
-
If Swallowed: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[9][11]
Storage and Disposal
Proper long-term management of this compound is essential for laboratory safety and environmental protection.
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] The recommended storage temperature is between 0-8°C.[1] Keep it away from incompatible materials such as strong oxidizing agents.
Waste Disposal
All waste containing this compound is classified as hazardous.[9]
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[6]
-
Containers: Use designated, properly labeled, and sealed containers for liquid and solid waste.
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with all local, regional, and national regulations.[9] Do not empty into drains.[10]
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- This compound. Amazon S3.
- This compound | C9H6BrNO | CID 46739149. PubChem.
- This compound. Chem-Impex.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- Personal Protective Equipment. University of British Columbia.
- 6-Bromoisoquinoline synthesis. ChemicalBook.
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Personal Protective Equipment. US EPA.
- 6-Bromoquinoline - SAFETY DATA SHEET.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
- A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro. Benchchem.
- This compound | 1031927-91-9. J&K Scientific LLC.
- C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC - NIH.
- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed.
- SAFETY DATA SHEET. Fisher Scientific.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
- This compound (C9H6BrNO). PubChemLite.
- 3-Hydroxyisoquinoline 99 7651-81-2. Sigma-Aldrich.
- Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports (RSC Publishing).
- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. ResearchGate.
- 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets. ECHEMI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of 6-Bromo-3-hydroxyisoquinoline from 4-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a wide array of pharmacological activities, including anti-tumor and neuroprotective properties.[1][2] Among its derivatives, 6-Bromo-3-hydroxyisoquinoline is a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the 3-hydroxy group (existing in tautomeric equilibrium with the 3-oxo form) provides a crucial site for modifying solubility and hydrogen bonding capabilities.[3]
This application note provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the commercially available and cost-effective reagent, 4-bromoaniline. The presented strategy is designed for reliability and scalability, eschewing more complex or lower-yielding classical routes in favor of a modern, two-part approach centered on the robust construction of the isoquinolin-3-one core from a phenylacetic acid precursor. We provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes to empower researchers in pharmaceutical development and organic synthesis.[3]
Synthetic Strategy and Mechanistic Rationale
The conversion of 4-bromoaniline to this compound is most efficiently achieved through a multi-step pathway. Direct cyclization methods from the aniline are often challenging and low-yielding. Our selected strategy first transforms 4-bromoaniline into the key intermediate, 4-bromophenylacetic acid, which then undergoes a highly efficient cyclization to form the target isoquinolin-3-one ring system.
This approach is superior to classical named reactions like the Pomeranz-Fritsch or Bischler-Napieralski for this specific target.[4][5][6] The Pomeranz-Fritsch reaction would require the synthesis of 4-bromobenzaldehyde and subsequent steps to introduce the 3-hydroxy functionality, which is not trivial.[7][8] The Bischler-Napieralski reaction necessitates a β-(4-bromophenyl)ethylamine precursor, which is itself several synthetic steps away from 4-bromoaniline.[9][10] Our chosen route directly builds the desired oxygenated heterocyclic ring from a readily prepared intermediate.
The overall workflow is depicted below:
Diagram 1: Overall synthetic workflow.
Mechanistic Insights:
-
Sandmeyer Reaction: This classic and reliable reaction proceeds via a copper(I)-catalyzed radical mechanism to replace the diazonium group with a cyanide, efficiently forming the required carbon-carbon bond for the side chain.
-
Nitrile Hydrolysis: Under harsh acidic conditions and heat, the nitrile is protonated, undergoes nucleophilic attack by water, and tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid.
-
Isoquinolin-3-one Formation: The reaction of 4-bromophenylacetic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates a reactive enaminone intermediate. Subsequent treatment with an ammonia source, like ammonium acetate, triggers a cyclization via intramolecular nucleophilic attack of the newly formed amine onto the ester-like group, followed by dehydration to yield the stable, aromatic this compound product.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves toxic reagents (CuCN, nitriles), corrosive acids (H₂SO₄, HCl), and potentially exothermic reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Bromophenylacetic Acid (Intermediate)
Part 1A: 4-Bromobenzonitrile via Sandmeyer Reaction
-
Diazotization:
-
To a 1 L beaker, add 4-bromoaniline (86.0 g, 0.5 mol) and water (150 mL). Stir to form a slurry.
-
Slowly add concentrated hydrochloric acid (125 mL) while stirring. The mixture will warm up and then form a fine, white slurry of the hydrochloride salt.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (NaNO₂) (38.0 g, 0.55 mol) in water (100 mL).
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 30-45 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 20 minutes at 0-5 °C. The resulting solution of 4-bromobenzenediazonium chloride should be clear and pale yellow.
-
-
Cyanation:
-
In a 2 L flask equipped with a mechanical stirrer, dissolve copper(I) cyanide (CuCN) (53.7 g, 0.6 mol) and sodium cyanide (NaCN) (29.4 g, 0.6 mol) in water (250 mL). Warm gently to 50-60 °C to aid dissolution, then cool to room temperature.
-
Caution: Perform this step in a highly efficient fume hood as HCN gas may be evolved.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution over ~1 hour. Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes.
-
Cool the mixture to room temperature. The product will separate as a dark solid.
-
-
Work-up and Purification:
-
Filter the solid product using a Büchner funnel and wash thoroughly with water.
-
Transfer the solid cake to a beaker and boil with dilute hydrochloric acid (100 mL HCl in 500 mL water) for 15 minutes to remove excess copper salts.
-
Filter the hot solution, wash the solid with hot water, and then with a small amount of cold ethanol.
-
Dry the crude 4-bromobenzonitrile in a vacuum oven. The product should be a light tan or brown solid.
-
Part 1B: Hydrolysis to 4-Bromophenylacetic Acid
-
Reaction Setup:
-
In a 1 L round-bottom flask equipped with a reflux condenser, place the crude 4-bromobenzonitrile (from the previous step, ~0.5 mol).
-
Add a mixture of concentrated sulfuric acid (150 mL) and water (150 mL). Caution: Add the acid to the water slowly while cooling.
-
Add a few boiling chips and heat the mixture to a vigorous reflux.
-
-
Hydrolysis:
-
Maintain reflux for 4-5 hours. The reaction can be monitored by TLC (thin-layer chromatography) until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (~500 g) in a large beaker.
-
-
Isolation and Purification:
-
A white solid, 4-bromophenylacetic acid, will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromophenylacetic acid as white crystals. Dry under vacuum.
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a 250 mL round-bottom flask, suspend 4-bromophenylacetic acid (10.75 g, 50 mmol) in anhydrous toluene (100 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.1 mL, 75 mmol, 1.5 equiv.).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
-
Enaminone Formation and Cyclization:
-
After heating at reflux for 2-3 hours (monitor by TLC for consumption of the starting acid), add ammonium acetate (19.3 g, 250 mmol, 5.0 equiv.) directly to the hot reaction mixture.
-
Continue to heat at reflux for an additional 4-6 hours. A precipitate will begin to form.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate and wash it sequentially with cold toluene and then diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or a DMF/water mixture.
-
Dry the purified this compound under high vacuum to yield a pale yellow or off-white solid.
-
Data Summary and Expected Results
The following table summarizes the expected outcomes for this synthetic sequence. Yields are representative and may vary based on experimental technique and scale.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Representative Actual Yield (%) | Melting Point (°C) |
| 1A | 4-Bromoaniline | 4-Bromobenzonitrile | 182.02 | 91.0 | 75-85% | 112-114 |
| 1B | 4-Bromobenzonitrile | 4-Bromophenylacetic Acid | 215.04 | 107.5 | 80-90% | 113-115 |
| 2 | 4-Bromophenylacetic Acid | This compound | 224.05 | 11.2 | 65-75% | >250 (decomposes) |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution |
| Low yield in Sandmeyer reaction | Incomplete diazotization; diazonium salt decomposition. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use the diazonium salt immediately after preparation. |
| Incomplete nitrile hydrolysis | Insufficient reaction time or temperature. | Ensure vigorous reflux is maintained. Extend the reaction time and monitor by TLC until the starting material is fully consumed. |
| Dark, impure final product | Side reactions during cyclization; insufficient washing. | Ensure anhydrous conditions for the reaction with DMF-DMA. Purify the final product carefully by recrystallization, possibly with the addition of activated charcoal to remove colored impurities. |
Conclusion
This application note details a reliable and efficient two-part synthesis for producing this compound from 4-bromoaniline. By converting the starting material into the key 4-bromophenylacetic acid intermediate, this protocol allows for a straightforward and high-yielding construction of the target isoquinolin-3-one core. The detailed procedures and troubleshooting guide provided herein are intended to facilitate the successful application of this method in both academic and industrial research settings, particularly for scientists engaged in the development of novel therapeutics.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Novel synthesis of isoquinolin-3-ols. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Química Organica.org. (2010, May 6). Isoquinoline synthesis.
- Ayoubi, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Synthesis, 54(02), 481-488.
- University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
- Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
- Kirada, S., et al. (2025).
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- J&K Scientific LLC. (n.d.). This compound.
- PubMed. (2015, October 15). Design, Synthesis, and Testing of an isoquinoline-3-carboxylic-based Novel Anti-Tumor Lead.
- Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- PubChemLite. (n.d.). This compound (C9H6BrNO).
- PubChem. (n.d.). This compound.
Sources
- 1. Design, synthesis, and testing of an isoquinoline-3-carboxylic-based novel anti-tumor lead [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
laboratory synthesis of 6-Bromoisoquinolin-3-ol
An Application Note for the Laboratory Synthesis of 6-Bromoisoquinolin-3-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a pivotal intermediate in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Specifically, 6-Bromoisoquinolin-3-ol serves as a versatile building block for developing novel therapeutic agents, including those for neurological disorders and oncology.[3] This guide details a robust and reproducible synthetic protocol, explains the underlying reaction mechanism, and outlines essential characterization and quality control procedures. It is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Strategic Rationale
The synthesis of substituted isoquinolones is of significant interest due to their prevalence in pharmacologically active molecules.[4][5] The target molecule, 6-Bromoisoquinolin-3-ol, exists in tautomeric equilibrium with its more stable keto form, 6-Bromo-2H-isoquinolin-3-one.[6] The presence of a bromine atom at the C6 position provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, making it an invaluable precursor in synthetic campaigns.
The synthetic strategy outlined herein is predicated on a well-established method for constructing the isoquinolone core: an acid-catalyzed intramolecular cyclization of an N-acyl-β-phenylethylamine derivative, a reaction conceptually related to the Bischler-Napieralski synthesis.[7][8][9][10] This approach was selected for its reliability and the ready availability of the starting materials. We begin with 4-bromophenylacetic acid, which provides the core benzene ring and the C4 carbon, and build the heterocyclic portion through a Vilsmeier-Haack type cyclization.
Synthetic Workflow and Mechanism
The synthesis proceeds in two conceptual stages: formation of an activated intermediate from 4-bromophenylacetic acid, followed by an intramolecular electrophilic cyclization to form the bicyclic isoquinolone ring system.
Overall Synthetic Scheme
The workflow begins with the conversion of 4-bromophenylacetic acid into its corresponding N-formyl amide, which then undergoes cyclization in the presence of a dehydrating Lewis acid like phosphoryl chloride (POCl₃).
Caption: High-level workflow for the synthesis of 6-Bromoisoquinolin-3-ol.
Reaction Mechanism
The key transformation is the Bischler-Napieralski-type cyclization. The mechanism involves the following steps:
-
Activation: Phosphoryl chloride activates the amide oxygen of the intermediate, forming a good leaving group.
-
Nitrilium Ion Formation: Elimination of the activated oxygen species generates a reactive nitrilium ion intermediate.[10]
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the electrophilic nitrilium ion, closing the six-membered ring.
-
Rearomatization/Tautomerization: A final deprotonation step restores aromaticity and yields the stable isoquinolone product.
Caption: Simplified mechanism of the acid-catalyzed cyclization step.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.05 | 10.0 g | 46.5 | 1.0 |
| Phosphoryl chloride (POCl₃) | POCl₃ | 153.33 | 30 mL | 324 | 6.9 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | 268 | 5.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~200 mL | - | - |
| Brine | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser (with a gas outlet to a scrubber), a thermometer, and a magnetic stir bar. Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Vilsmeier Reagent Formation (Pre-cooling): In the flask, add N,N-Dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of POCl₃: Slowly add phosphoryl chloride (30 mL) dropwise to the DMF while maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete. A thick, white slurry (the Vilsmeier reagent) will form.
-
Addition of Starting Material: Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in dichloromethane (50 mL). Add this solution to the Vilsmeier reagent slurry slowly via an addition funnel.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is approximately 7-8. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield 6-Bromoisoquinolin-3-ol as a solid.
Characterization and Quality Control
Proper characterization is crucial to confirm the identity and purity of the final product.
| Analysis Technique | Expected Result / Observation |
| Appearance | Off-white to light yellow solid.[3] |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR (400 MHz, DMSO-d₆) | Expect signals in the aromatic region (~7.0-8.5 ppm) and a singlet for the proton at C4. The N-H/O-H proton will be a broad singlet. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Expect ~9 distinct carbon signals, including a carbonyl/enol carbon (~160-170 ppm). |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic pair of peaks for a monobrominated compound at m/z 223 (for ⁷⁹Br) and 225 (for ⁸¹Br) in an approximate 1:1 intensity ratio.[11] |
| FTIR (KBr Pellet) | Broad peak ~3200-3400 cm⁻¹ (O-H/N-H stretch), sharp peak ~1650-1670 cm⁻¹ (C=O stretch). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reagents degraded (esp. POCl₃). - Insufficient heating. | - Extend reaction time and re-check by TLC. - Use freshly opened or distilled POCl₃. - Ensure the reaction reaches and maintains reflux temperature. |
| Complex Mixture of Products | - Side reactions due to excessive heat. - Impure starting material. | - Do not exceed the recommended reflux temperature. - Verify the purity of 4-bromophenylacetic acid before starting. |
| Difficulty in Purification | - Product is oily or does not crystallize. - Co-eluting impurities. | - Attempt trituration with a non-polar solvent like hexanes or ether to induce solidification. - If using column chromatography, try a different solvent system with a different polarity gradient. |
| Quench is too Vigorous | - Quenching with water at a high temperature. | - Ensure the reaction mixture is thoroughly cooled to 0 °C before quenching. Add the mixture to ice, not the other way around, and do so slowly. |
References
-
Wikipedia. Pomeranz–Fritsch reaction. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Slideshare. Bischler napieralski reaction. [Link]
-
Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
-
Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
PubChem. 6-Bromo-3-hydroxyisoquinoline. [Link]
-
Organic Syntheses. Procedure for maintaining internal temperature during reaction. [Link]
-
Industrial Chemicals. 6-Bromoisoquinolin-1-ol. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
ResearchGate. Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ResearchGate. Direct Access to 4-Substituted Isoquinolones. [Link]
-
ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2). [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
PubChem. 6-Bromo-3-iodoquinoline. [Link]
-
MDPI. Synthesis of Functionalized Isoquinolone Derivatives. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
MDPI. Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. [Link]
-
ResearchGate. SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES. [Link]
-
NIH. Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. [Link]
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]
-
NIST. Isoquinoline - the NIST WebBook. [Link]
-
Jain College. MEDICINAL CHEMISTRY – III (Theory). [Link]
-
PubChem. 3-Bromoquinoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of 6-Bromo-3-hydroxyisoquinoline for Biological Screening
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] 6-Bromo-3-hydroxyisoquinoline, in particular, presents a versatile starting point for the generation of diverse chemical libraries for biological screening. Its two distinct functional handles—a bromine atom at the 6-position and a hydroxyl group at the 3-position—allow for orthogonal derivatization strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold and subsequent biological evaluation of the resulting compounds. Detailed protocols for key chemical transformations and high-throughput screening assays are presented, underpinned by mechanistic rationale and practical insights to facilitate successful library synthesis and hit identification.
Introduction: The Strategic Value of the this compound Scaffold
The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[1][2][4] The this compound scaffold is of particular interest in drug discovery due to its amenability to diversification at two key positions.
The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, allowing for extensive exploration of the chemical space around this position.
The hydroxyl group at the 3-position can be readily derivatized through etherification and esterification reactions. Modification at this site can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
The ability to selectively and efficiently modify these two positions independently provides a powerful strategy for generating a library of analogues with diverse structural features, thereby increasing the probability of identifying compounds with desired biological activities.
Derivatization Strategies: A Dual-Functionalization Approach
The successful derivatization of this compound hinges on the strategic and selective modification of its bromo and hydroxyl functionalities. The following sections outline key synthetic transformations that can be employed to generate a diverse library of compounds.
Derivatization of the 3-Hydroxy Group
The phenolic hydroxyl group at the 3-position can be readily converted into ethers and esters to introduce a variety of substituents.
The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[5][6][7][8] In the context of this compound, the hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-3-alkoxyisoquinoline.
-
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[9][10][11][12] This method is particularly useful for coupling sterically hindered substrates or those sensitive to acidic conditions.
Protocol 2: General Procedure for Steglich Esterification of this compound
-
Materials:
-
This compound
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1-0.2 eq).
-
Dissolve the solids in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-Bromo-isoquinolin-3-yl ester.
-
Derivatization of the 6-Bromo Group
The bromine atom at the 6-position is a key functionality for introducing structural diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[13][14][15] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 6-position of the isoquinoline core.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-substituted-isoquinoline
-
Materials:
-
6-Bromo-3-substituted-isoquinoline (from Protocol 1 or 2)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vessel (Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16][17][18][19] This reaction is instrumental for introducing alkynyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.
Protocol 4: General Procedure for Sonogashira Coupling of 6-Bromo-3-substituted-isoquinoline
-
Materials:
-
6-Bromo-3-substituted-isoquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Reaction vessel (Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][20][21] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the isoquinoline ring.
Protocol 5: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-3-substituted-isoquinoline
-
Materials:
-
6-Bromo-3-substituted-isoquinoline
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, Xantphos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.012-0.06 eq).
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.
-
Add the 6-Bromo-3-substituted-isoquinoline (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.0 eq).
-
Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Derivatization Workflow
Caption: Derivatization workflow for this compound.
Biological Screening Protocols
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. High-throughput screening (HTS) assays are essential for efficiently screening large numbers of compounds. Below are protocols for three common HTS assays relevant to the potential activities of isoquinoline derivatives.
Anticancer Activity Screening: Cell Viability Assay
Many isoquinoline derivatives have demonstrated potent anticancer activity.[22][23][24] A common initial HTS assay is to assess the effect of the compounds on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[25][26]
Protocol 6: High-Throughput Anticancer Cell Viability Assay (CellTiter-Glo®)
-
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
384-well clear-bottom white plates
-
Compound library dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
-
-
Procedure:
-
Seed the cancer cells in 384-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
-
Antimicrobial Activity Screening: Broth Microdilution Assay
Isoquinoline alkaloids and their derivatives have been reported to possess significant antimicrobial properties.[2][27][28][29] The broth microdilution method is a standard and widely used HTS assay to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[18][19][30][31][32]
Protocol 7: High-Throughput Antibacterial Broth Microdilution Assay
-
Materials:
-
Bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well microtiter plates
-
Compound library dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in the 384-well plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 16-20 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader to assess bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Kinase Inhibitor Screening: HTRF® Kinase Assay
The isoquinoline scaffold is a common feature in many kinase inhibitors.[26][31] Homogeneous Time-Resolved Fluorescence (HTRF®) assays are a powerful tool for high-throughput screening of kinase inhibitors due to their sensitivity and robustness.[2][13][24][28][33]
Protocol 8: High-Throughput Kinase Inhibitor Screening (HTRF® Kinase Assay)
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF® Kinase Assay Kit (containing Eu³⁺-cryptate labeled anti-phospho-specific antibody and streptavidin-XL665)
-
Compound library dissolved in DMSO
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
-
-
Procedure:
-
Dispense the test compounds into the wells of the 384-well plate.
-
Add the kinase and biotinylated substrate peptide mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated product by adding the HTRF® detection reagents (Eu³⁺-cryptate labeled antibody and streptavidin-XL665) in a buffer containing EDTA.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF® signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound. Calculate the IC₅₀ values for active compounds.
-
Data Presentation and Interpretation
All quantitative data from the derivatization and screening efforts should be systematically organized for clear interpretation and comparison.
Table 1: Summary of Derivatization Reactions
| Entry | Starting Material | Reaction Type | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | Williamson Ether Synthesis | CH₃I, K₂CO₃, DMF, 60°C | 6-Bromo-3-methoxyisoquinoline | 85 |
| 2 | This compound | Steglich Esterification | Benzoic acid, DCC, DMAP, DCM, rt | 6-Bromo-isoquinolin-3-yl benzoate | 78 |
| 3 | 6-Bromo-3-methoxyisoquinoline | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C | 3-Methoxy-6-phenylisoquinoline | 92 |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Biological Screening Results
| Compound ID | Structure | Anticancer IC₅₀ (µM) (HeLa) | Antibacterial MIC (µg/mL) (S. aureus) | Kinase Inhibition IC₅₀ (µM) (Target Kinase) |
| Cpd-1 | 6-Bromo-3-methoxyisoquinoline | > 50 | 128 | > 50 |
| Cpd-2 | 6-Bromo-isoquinolin-3-yl benzoate | 25.4 | 64 | 15.2 |
| Cpd-3 | 3-Methoxy-6-phenylisoquinoline | 5.2 | > 128 | 0.8 |
| ... | ... | ... | ... | ... |
Conclusion
The this compound scaffold provides a fertile ground for the generation of novel, biologically active molecules. The synthetic protocols and screening strategies outlined in this application note offer a comprehensive framework for the systematic exploration of this chemical space. By employing a combination of robust chemical derivatization techniques and high-throughput biological assays, researchers can efficiently generate and evaluate diverse libraries of isoquinoline derivatives, paving the way for the discovery of new therapeutic agents.
References
-
A number of substituted isoquinolin-1-ones, possible bioisosteres of the 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines, were synthesized and tested for their antitumor activity against five different human tumor cell lines. O-(3-hydroxypropyl) substituted compound (15) exhibited the best antitumor activity which is 3-5 times better than 5-[4'-(piperidinomethyl) phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline (1). ([Link])
-
Anticancer activity of a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones has been studied within the international scientific program “NCI-60 Human Tumor Cell Lines Screen”. ([Link])
-
Substituted isoquinolin-1-ones (1) were synthesized to test their in vitro anticancer activity. 3-Biphenyl-N-methylisoquinolin-1-one (7) showed the most potent anticancer activity against five different human cancer cell lines. ([Link])
-
The distinctive class of substituted Isoquinoline derivatives has a wide range of pharmacological actions, such as anti-inflammatory, anti-tumor, anti-malarial, anti-inhibitory, analgesic and antipyretic. ([Link])
-
The obtained compounds demonstrated a clear and strong correlation between anticancer activity and the character of substituents in the base structure, possessed a very low cytotoxicity, and performed well against several cancer types. ([Link])
-
The wide variety of potent biological activities of natural and synthetic isoquinoline alkaloids encouraged us to develop novel antimicrobial isoquinoline compounds. ([Link])
-
Isoquinoline derivatives exhibit a range of biological properties, including antibacterial activity, and are thus attractive as a scaffold for developing broad-spectrum antibacterial compounds. ([Link])
-
A new class of alkynyl isoquinoline antibacterial compounds, synthesized via Sonogashira coupling, with strong bactericidal activity against a plethora of Gram-positive bacteria including methicillin- and vancomycin-resistant Staphylococcus aureus (S. aureus) strains is presented. ([Link])
-
Natural and synthetic isoquinoline derivatives with antimicrobial activity. ([Link])
-
Novel isoquinoline derivatives as antimicrobial agents. ([Link])
-
Broth microdilution is a method used to test the susceptibility of microorganisms to antibiotics. ([Link])
-
Noble is currently using the CellTiter-Glo Luminescence Cell Viability Assay to assess the anticancer efficacy of drug candidates in a high-throughput manner. ([Link])
-
In vitro methods of screening of anticancer agents. ([Link])
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. ([Link])
-
High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. ([Link])
-
The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. ([Link])
-
Broth Dilution Method for MIC Determination. ([Link])
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. ([Link])
-
MIC Determination By Microtitre Broth Dilution Method. ([Link])
-
Antimicrobial susceptibility testing (Broth microdilution method). ([Link])
-
Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. ([Link])
-
Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. ([Link])
-
High-throughput method used to identify cancer drug candidates. ([Link])
-
High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. ([Link])
-
Cancer HTS Drug Discovery Initiative. ([Link])
-
Suzuki-Miyaura Coupling. ([Link])
-
Suzuki reaction. ([Link])
-
esterification of carboxylic acids with. ([Link])
-
Williamson Ether Synthesis. ([Link])
-
Organic Chemistry Williamson Ether Synthesis. ([Link])
-
The Williamson Ether Synthesis. ([Link])
-
Williamson Ether Synthesis. ([Link])
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. ([Link])
-
9.5. Williamson ether synthesis. ([Link])
-
Steglich esterification. ([Link])
-
Organic Syntheses Procedure. ([Link])
-
6-bromo-3,3-dimethyl-2,3,7,8-tetrahydrocyclopenta[ij]isoquinoline. ([Link])
-
Steglich Esterification. ([Link])
-
Simple Method for the Esterification of Carboxylic Acids. ([Link])
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. ()
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. ()
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. High-throughput clinical antimicrobial susceptibility testing and drug-resistant subpopulation detection in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 25. noblelifesci.com [noblelifesci.com]
- 26. researchgate.net [researchgate.net]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. researchgate.net [researchgate.net]
- 29. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. Broth microdilution - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 6-Bromo-3-hydroxyisoquinoline in Natural Product Synthesis
Introduction: The Strategic Value of 6-Bromo-3-hydroxyisoquinoline
In the intricate field of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. This compound has emerged as a highly valuable and versatile building block for chemists aiming to construct complex molecular architectures.[1][2] Its utility is rooted in a unique combination of structural features: a rigid isoquinoline core, a nucleophilic/directing hydroxyl group, and a strategically placed bromine atom.
The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active alkaloids with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[3][4][5] The true synthetic power of this reagent, however, lies in its functional handles. The IUPAC name, 6-bromo-2H-isoquinolin-3-one, reveals its predominant existence in the keto-amide tautomeric form, which influences its reactivity and hydrogen bonding capabilities.[1][6]
The two key points of reactivity are:
-
The C6-Bromine Atom: This serves as a prime handle for modern palladium-catalyzed cross-coupling reactions. It allows for the facile and predictable formation of new carbon-carbon and carbon-nitrogen bonds, which is essential for elaborating the isoquinoline core.
-
The C3-Hydroxy (Keto) Group: This functionality can be used for further derivatization, such as O-alkylation, or can act as a directing group. Protecting this group may be necessary depending on the desired reaction sequence.
This guide provides an in-depth exploration of the application of this compound, focusing on cornerstone synthetic transformations and providing detailed, field-proven protocols for its use.
Core Synthetic Applications & Mechanistic Insights
The strategic placement of the bromine atom at the C6 position opens a gateway to a suite of powerful bond-forming reactions. Below, we detail the two most significant applications in the context of natural product synthesis: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[7][8][9] For this compound, this reaction provides a direct and high-yielding pathway to introduce diverse aryl or vinyl substituents, effectively building the carbon skeleton of complex natural products.
Causality in Experimental Design: The reaction's success hinges on a catalytic cycle involving a Palladium(0) species. The choice of catalyst, ligand, base, and solvent is paramount.
-
Catalyst/Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred to promote these steps.[10]
-
Base: The base is crucial for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[7][9] The choice of base can also influence the reaction rate and prevent side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and an aqueous solution is common, as it solubilizes both the organic and inorganic reagents.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example Reagents | Typical Loading | Rationale / Comments |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Others are Pd(II) pre-catalysts that are reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos | 2-10 mol% | Electron-rich, bulky ligands often improve yields, especially for challenging substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Carbonates are common and effective. K₃PO₄ is a stronger base, sometimes needed for less reactive boronic acids. |
| Boron Source | Aryl/Vinyl Boronic Acids or Esters | 1.1-1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Solvent System | Toluene/EtOH/H₂O, Dioxane/H₂O, DMF | - | Biphasic systems are standard. Anhydrous conditions can also be used with certain bases (e.g., CsF). |
| Temperature | 80-110 °C | - | Heating is typically required to drive the catalytic cycle. |
C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of a nitrogen-containing substituent is a frequent requirement in the synthesis of isoquinoline alkaloids. The Buchwald-Hartwig amination is the premier method for this transformation, creating a C-N bond between an aryl halide and an amine.[12][13] Applying this reaction to this compound allows for the direct installation of primary or secondary amines at the C6 position, providing access to a vast array of derivatives.
Causality in Experimental Design: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[10]
-
Catalyst/Ligand: The choice of ligand is even more critical here. Bulky, electron-rich bi- and monodentate phosphine ligands (e.g., BINAP, Xantphos, XPhos) are essential to promote the challenging reductive elimination step that forms the C-N bond.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice, although carbonates can be used in some cases.[10]
-
Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Component | Example Reagents | Typical Loading | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | These are standard and commercially available pre-catalysts. |
| Ligand | Xantphos, BINAP, XPhos, RuPhos | 2-10 mol% | Ligand choice is substrate-dependent. Xantphos is a good starting point for many systems.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 equivalents | NaOtBu is the most general and effective base. Carbonates are milder and used for sensitive substrates. |
| Amine Source | Primary or Secondary Amines | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Toluene, Dioxane, THF | - | Anhydrous, degassed solvents are critical for reproducibility and high yields. |
| Temperature | 90-120 °C | - | Higher temperatures are often needed to drive the reaction, especially with less reactive amines.[10] |
Protocols: A Practical Guide
The following protocols are generalized procedures. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details a typical procedure for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Expert Insight: Adding the solids first under a positive pressure of inert gas prevents premature exposure to air and moisture.
-
-
Solvent Addition: Add toluene and water via syringe. The solvent should be degassed beforehand by bubbling with argon for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Self-Validation: The disappearance of the starting material (this compound) is the primary indicator of reaction completion.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes a general method for the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)
-
Anhydrous, degassed Toluene (5 mL)
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Expert Insight: NaOtBu is highly hygroscopic; handling it in a glovebox ensures its reactivity is maintained.
-
-
Reagent Addition: Add this compound to the tube, followed by the anhydrous, degassed toluene and then the secondary amine via syringe.
-
Reaction Execution: Seal the tube tightly and heat the reaction mixture to 110 °C in a pre-heated oil bath.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Causality: Quenching neutralizes the excess strong base (NaOtBu) before extraction.
-
-
Extraction and Purification: Filter the mixture through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Synthetic Workflow Example
The following workflow illustrates how the protocols above can be combined in a synthetic sequence to rapidly build molecular complexity from this compound, targeting the core of a hypothetical bioactive isoquinoline alkaloid.
Caption: A logical workflow for elaborating this compound.
References
- J&K Scientific LLC. This compound | 1031927-91-9.
- Benchchem.
- PubChem. This compound | C9H6BrNO | CID 46739149.
- ChemicalBook. 6-Bromoisoquinoline synthesis.
- MDPI.
- CoLab. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Wikipedia.
- Benchchem. Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ResearchGate. Synthesis of mimosamycin | Request PDF.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Isolation, biological activity, and synthesis of isoquinoline alkaloids.
- Andrew G Myers Research Group. The Suzuki Reaction.
- PubChemLite. This compound (C9H6BrNO).
- Amazon S3. This compound.
- Scite.ai. Total synthesis of mimosamycin.
- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
- Santa Cruz Biotechnology. 6-bromo-3-hydroxyquinoline | CAS 552330-94-6.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate.
- PubChem. 6-Bromoisoquinoline | C9H6BrN | CID 313681.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- RSC Publishing. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
analytical techniques for 6-Bromo-3-hydroxyisoquinoline characterization
An Application Note for the Comprehensive Characterization of 6-Bromo-3-hydroxyisoquinoline
Foreword: The Analytical Imperative for Synthetic Intermediates
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a versatile scaffold and a key intermediate in the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[1][2] Its unique arrangement of a bromine atom and a hydroxyl group on the isoquinoline core provides reactive handles for further chemical modification, making it a valuable building block for creating complex molecular architectures.[1] Given its role in the drug discovery pipeline, the unambiguous confirmation of its structure, identity, and purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and development.
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the application of each technique. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, a complete and verifiable profile of the molecule can be established.
Physicochemical and Structural Overview
This compound (IUPAC Name: 6-bromo-2H-isoquinolin-3-one) is a solid, typically yellow, compound.[1] It's important to note the existence of keto-enol tautomerism in this molecule, with the isoquinolin-3-one form being a significant contributor.[2][3] This duality influences its spectroscopic and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1][3][4] |
| Molecular Weight | 224.05 g/mol | [3][4] |
| Monoisotopic Mass | 222.96328 Da | [3] |
| CAS Number | 1031927-91-9 | [1][2][3] |
| Appearance | Yellow solid | [1] |
| Purity (Typical) | ≥ 95% (HPLC) | [1] |
| IUPAC Name | 6-bromo-2H-isoquinolin-3-one | [2][3] |
| SMILES | C1=CC2=CNC(=O)C=C2C=C1Br | [2][3] |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
Causality Behind NMR Analysis
For this compound, ¹H NMR confirms the number and substitution pattern of protons on the aromatic rings, while ¹³C NMR verifies the presence of all nine carbon atoms in their respective chemical environments (aromatic, olefinic, and carbonyl). The combination of these experiments provides an unambiguous fingerprint of the molecular structure.
Predicted Spectroscopic Data
While experimental conditions can cause minor shifts, the following provides an expert estimation of the expected NMR data based on the analysis of similar bromo-substituted quinoline and isoquinoline systems.[5][6][7]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will be influenced by the nitrogen and carbonyl/hydroxyl group, while the protons on the benzene ring will be affected by the bromine substituent. A broad singlet corresponding to the N-H or O-H proton is also anticipated, which would be exchangeable with D₂O.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should reveal nine carbon signals. Aromatic carbons typically resonate between δ 120-150 ppm. The carbonyl carbon of the isoquinolinone tautomer is expected to be significantly downfield (δ > 160 ppm), providing clear evidence for this form. The carbon atom attached to the bromine (C-6) will show a characteristic shift.
Caption: Molecular structure of this compound.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[8]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical for solubility and to avoid obscuring key signals.[9]
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the instrument probes to the specific sample to ensure optimal magnetic field homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters. Typically, 16-64 scans are sufficient for a sample of this concentration.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[9]
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Calibrate the spectra using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound.
Causality Behind MS Analysis
For a bromine-containing compound, MS is particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the 'M' and 'M+2' peaks).[10] This signature provides definitive evidence for the presence of a single bromine atom in the molecule.
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Ionization Mode | ESI+ | Electrospray Ionization (ESI) in positive mode is well-suited for nitrogen-containing heterocyclic compounds. |
| Exact Mass [M] | 222.96328 Da | Calculated for C₉H₆⁷⁹BrNO. |
| Expected [M+H]⁺ | 223.97057 m/z | Protonated molecule with ⁷⁹Br. |
| Expected [M+2+H]⁺ | 225.96852 m/z | Protonated molecule with ⁸¹Br. |
| Isotopic Pattern | Two peaks at ~224 and ~226 m/z with a relative intensity ratio of approximately 1:1. | Confirms the presence of one bromine atom.[10] |
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[11]
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system. A typical flow rate for direct infusion is 5-10 µL/min.
-
Data Acquisition:
-
Set the mass spectrometer to acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve stable ionization and maximum signal intensity for the ion of interest.
-
-
Data Analysis: Examine the resulting mass spectrum for the molecular ion cluster. Verify that the measured m/z values of the [M+H]⁺ and [M+2+H]⁺ peaks are within an acceptable error margin (typically <5 ppm) of the theoretical values and that their intensity ratio is approximately 1:1.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A robust HPLC method separates the main compound from any impurities, such as starting materials, byproducts, or degradation products.
Causality Behind HPLC Method Development
A reversed-phase (RP-HPLC) method is the logical choice for a moderately polar compound like this compound. A C18 stationary phase provides sufficient hydrophobic interaction, while a mobile phase of acetonitrile or methanol with water allows for the fine-tuning of retention time and resolution. UV detection is ideal as the aromatic isoquinoline core possesses a strong chromophore.
Table 3: Example RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of small aromatic molecules.[11] |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) | Acid modifier improves peak shape and reproducibility. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 60% B). A gradient may be needed to elute more complex impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[11] |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[11] |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; scan for optimal wavelength if needed. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication) to prevent air bubbles in the system.
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.[11]
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject a solvent blank, followed by the sample solution.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the compound by dividing the peak area of the main component by the total area of all peaks and expressing the result as a percentage (Area % method).
Integrated Analytical Workflow
The characterization of this compound is not a linear process but an integrated workflow where each technique provides a piece of evidence that, when combined, confirms the molecule's identity and quality with a high degree of confidence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 6-Bromo-3-hydroxyisoquinoline
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of 6-Bromo-3-hydroxyisoquinoline, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, ensuring the separation of the main compound from potential process-related impurities and degradation products. This document provides a detailed protocol for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, step-by-step experimental procedures, and data analysis, all in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Critical Role of Purity in Drug Development
This compound is a heterocyclic aromatic compound increasingly utilized as a building block in the synthesis of novel therapeutic agents.[1] Its unique structure serves as a scaffold for developing a wide range of biologically active molecules. In the pharmaceutical industry, the purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug product.
Therefore, a reliable and validated analytical method to determine the purity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This note describes a stability-indicating RP-HPLC method, a regulatory requirement that demonstrates the method's specificity in the presence of potential degradants.[2][3]
Scientific Rationale and Method Development
The selection of the HPLC method parameters is grounded in the physicochemical properties of this compound and established chromatographic principles.
Analyte Properties
-
Structure and Polarity: this compound (C₉H₆BrNO, MW: 224.05 g/mol ) is a moderately polar aromatic compound.[1][8][9] The presence of the bromine atom increases its hydrophobicity, while the hydroxyl group and the nitrogen in the isoquinoline ring contribute to its polarity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The isoquinoline ring system contains conjugated double bonds, which results in strong ultraviolet (UV) absorbance.[10][11][12][13][14] While a specific spectrum for this exact compound is not readily published, isoquinoline and its derivatives typically exhibit multiple absorption maxima in the range of 220-380 nm. This allows for sensitive detection using a photodiode array (PDA) or a variable wavelength UV detector.
Chromatographic Strategy: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected. This is the most common reversed-phase chemistry and provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds. The hydrophobicity of the C18 ligand will effectively retain the this compound molecule.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is employed.
-
Organic Modifier (Solvent B): Acetonitrile is chosen due to its low UV cutoff, low viscosity, and excellent solvating power for a wide range of organic molecules.
-
Aqueous Phase (Solvent A): Water with an acidic modifier is used. The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, serves two critical purposes:
-
Suppressing Silanol Interactions: It protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape.
-
Controlling Analyte Ionization: By maintaining a low pH, it ensures that the hydroxyl and isoquinoline nitrogen groups are in a consistent protonation state, leading to reproducible retention times.
-
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape in a reasonable timeframe.[7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: Well-characterized this compound of known purity (e.g., >99.5%).
-
Sample: this compound to be tested.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Filter and degas.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Follow steps 2-5 of the Standard Solution Preparation.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 254 nm (for quantification),scan range 200-400 nm (for peak purity) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Workflow and Data Analysis
The overall workflow for the purity analysis is depicted below.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability
Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution multiple times (typically n=5 or 6). The system suitability parameters must meet the acceptance criteria outlined in the table below, which are based on ICH guidelines.[4]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability and reproducibility of the pump and mobile phase. |
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method from the sample chromatogram.
Formula:
Purity (%) = ( (Area of Main Peak) / (Total Area of All Peaks) ) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength of 254 nm. For a more accurate quantification of specific impurities, their individual reference standards would be required.
Example Data
The following table presents typical results that could be expected from this analysis.
| Peak No. | Retention Time (min) | Peak Area | % Area |
| 1 | 4.52 | 1,520 | 0.04 |
| 2 | 9.88 | 8,950 | 0.22 |
| 3 (Main Peak) | 12.15 | 4,015,600 | 99.65 |
| 4 | 15.30 | 3,580 | 0.09 |
| Total | 4,029,650 | 100.00 |
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be validated according to ICH Q2(R1) guidelines.[4] The key validation parameters are:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) to ensure that all degradation peaks are resolved from the main analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of the analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).
The logical relationship for ensuring a validated, stability-indicating method is outlined below.
Caption: Logical framework for method validation.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable, robust, and specific protocol for determining the purity of this compound. The scientific rationale behind the selection of the column, mobile phase, and detection parameters ensures a high-quality separation. Adherence to the described system suitability and method validation principles will guarantee that the data generated is accurate and defensible, meeting the stringent requirements of the pharmaceutical industry for quality control and regulatory submission.
References
- Current time inform
-
Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. [Link]
-
Photophysical properties of isoquinoline derivatives. ResearchGate. [Link]
-
Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Publishing. [Link]
-
Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Medicinal and Organic Chemistry. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. [Link]
-
(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. PubMed Central. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Esteve Química. [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
A review on method development by hplc. SciSpace. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Analytical Method Development by High Performance Liquid Chromatography. IJTSRD. [Link]
-
This compound | C9H6BrNO | CID 46739149. PubChem. [Link]
-
This compound (C9H6BrNO). PubChemLite. [Link]
Sources
- 1. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. wjpmr.com [wjpmr.com]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Isoquinoline [webbook.nist.gov]
Characterization of 6-Bromo-3-hydroxyisoquinoline: An Application Note on 1H NMR and Mass Spectrometry Analysis
Introduction
6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its substituted isoquinoline framework is a common motif in a wide array of biologically active molecules, making it a compound of significant interest for researchers in pharmaceutical development and biochemical research.[2][3][4] The presence of the bromine atom and a hydroxyl group offers reactive handles for further chemical modifications, enabling the synthesis of diverse molecular architectures.[1] This application note provides a detailed guide to the characterization of this compound using two fundamental analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS).
It is important to note that this compound can exist in tautomeric forms, primarily as 6-bromoisoquinolin-3(2H)-one. This tautomerism can influence its spectral characteristics. The data and interpretations presented herein are predicted based on established principles of spectroscopy and data from analogous structures, providing a robust framework for the analysis of this compound.
Predicted ¹H NMR Spectral Analysis
Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to reveal distinct signals corresponding to the protons on the isoquinoline core.
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.90 | Singlet (s) | - |
| H-4 | ~6.85 | Singlet (s) | - |
| H-5 | ~7.80 | Doublet (d) | ~8.5 |
| H-7 | ~7.65 | Doublet of doublets (dd) | ~8.5, ~2.0 |
| H-8 | ~8.05 | Doublet (d) | ~2.0 |
| OH | ~11.5 | Broad Singlet (br s) | - |
| NH | ~11.0 | Broad Singlet (br s) | - |
Disclaimer: The ¹H NMR data presented is predicted and may vary from experimental values.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents and the inherent electronic structure of the isoquinoline ring.[5]
-
H-1: This proton is adjacent to the nitrogen atom and is expected to be significantly deshielded, appearing at a downfield chemical shift of around 8.90 ppm.[6]
-
H-4: The hydroxyl group at position 3 is electron-donating through resonance, which shields the proton at position 4, causing it to appear at a more upfield chemical shift of approximately 6.85 ppm.
-
H-5, H-7, and H-8: These protons are on the benzene ring portion of the isoquinoline. The bromine atom at position 6 is an electron-withdrawing group, which deshields the ortho (H-5 and H-7) and para (H-8) protons.
-
H-8 is expected to appear as a doublet due to meta-coupling with H-7 (⁴J), which is typically around 2-3 Hz.[7][8]
-
H-5 will likely be a doublet due to ortho-coupling with H-7 (³J), with a larger coupling constant of approximately 8.5 Hz.[9][10]
-
H-7 is expected to be a doublet of doublets due to coupling with both H-5 (ortho) and H-8 (meta).
-
-
OH and NH Protons: The protons of the hydroxyl and the amide (in the tautomeric form) groups are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are expected to appear as broad singlets at very downfield positions, often above 10 ppm.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrNO), the monoisotopic mass is 222.96328 Da.[11][12]
Predicted Mass Spectrum
The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion region due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14] This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and with approximately equal intensities.
| m/z (predicted) | Ion | Notes |
| 223/225 | [M+H]⁺ | Molecular ion peaks, characteristic 1:1 ratio for bromine. |
| 195/197 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 144 | [M+H - Br]⁺ | Loss of the bromine radical. |
| 116 | [C₈H₆N]⁺ | Further fragmentation after loss of bromine and CO. |
Disclaimer: The Mass Spectrometry data presented is predicted and may vary from experimental values.
Predicted Fragmentation Pathway
Under electrospray ionization (ESI) conditions, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Subsequent fragmentation in the mass spectrometer can provide valuable structural information.
A primary fragmentation pathway for hydroxyquinolines involves the loss of carbon monoxide (CO).[15] Therefore, a significant fragment at m/z 195/197, corresponding to the loss of 28 Da from the molecular ion, is anticipated. Another expected fragmentation is the loss of the bromine radical, leading to a peak at m/z 144.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[18]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[17]
-
Cap the NMR tube securely.
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
-
Spectral Width: -2 to 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[19]
-
To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode.[19][20]
-
-
Instrumental Parameters (Example for a Quadrupole Time-of-Flight Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)[20]
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.
-
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H NMR and Mass Spectrometry analysis of this compound. The detailed interpretation of the predicted spectra, along with the step-by-step experimental protocols, offers a valuable resource for researchers and scientists engaged in the synthesis and characterization of this important medicinal chemistry scaffold. The principles outlined here can be readily adapted for the analysis of other substituted isoquinoline derivatives, facilitating efficient and accurate structural elucidation.
References
-
NMR Sample Preparation. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
This compound | 1031927-91-9. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Higher Order and Substituent Chemical Shift Effects in the Proton NMR of Glycosides. (2002). Journal of Natural Products. Retrieved from [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (2000). Chemical Papers. Retrieved from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]
-
8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Notre Dame. Retrieved from [Link]
-
Sample preparation. (n.d.). University of Ottawa. Retrieved from [Link]
-
What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30). Study.com. Retrieved from [Link]
-
9.5 Curphy-Morrison Additivity Constants for Proton NMR. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]
-
1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved from [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Journal of Chemistry. Retrieved from [Link]
-
Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry. Retrieved from [Link]
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
NMR 5: Coupling Constants. (2023, May 15). YouTube. Retrieved from [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (2000). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. (n.d.). ChemRxiv. Retrieved from [Link]
-
Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. (2002). Asian Journal of Chemistry. Retrieved from [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. (2006). Journal of Chromatography B. Retrieved from [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chemical shifts. (n.d.). University College London. Retrieved from [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
14.12: Coupling Constants Identify Coupled Protons. (2014, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved from [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2020). Analytical Chemistry. Retrieved from [Link]
-
6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound (C9H6BrNO). (n.d.). PubChemLite. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
The Versatility of 3-Hydroxyisoquinoline: Applications and Future Prospects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 7. acdlabs.com [acdlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 12. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. mun.ca [mun.ca]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. Rutgers_MS_Home [react.rutgers.edu]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Application Note & Protocol: Synthesis of 6-Bromo-4-Iodoquinoline
Introduction: The Significance of 6-Bromo-4-Iodoquinoline
6-Bromo-4-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of complex molecular architectures, most notably in the development of pharmaceutical agents like the PI3K/mTOR inhibitor, GSK2126458 (Omipalisib)[1][2]. The strategic placement of two distinct halogens on the quinoline core—a bromine at the 6-position and an iodine at the 4-position—offers orthogonal reactivity for sequential, site-selective cross-coupling reactions. This dual functionality allows for the precise and controlled introduction of different substituents, making it an invaluable precursor for generating diverse chemical libraries for drug discovery and the synthesis of functional materials.
This document provides a comprehensive, field-tested protocol for the synthesis of 6-bromo-4-iodoquinoline, proceeding from the readily available 6-bromoquinolin-4-ol. The protocol is designed to be robust and reproducible, incorporating insights into reaction mechanisms, safety, and validation to ensure a high degree of success for researchers in drug development and synthetic chemistry.
Synthetic Strategy & Mechanistic Rationale
The synthesis is a two-step process starting from 6-bromoquinolin-4-ol. The overall workflow is designed for efficiency and high yield, leveraging well-established and reliable transformations.
-
Chlorination: The first step involves the conversion of the 4-hydroxyl group of 6-bromoquinolin-4-ol into a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the hydroxyl group is a poor leaving group, while the resulting 4-chloroquinoline is highly susceptible to nucleophilic substitution.
-
Iodination (Halogen Exchange): The second step is a Finkelstein reaction, a classic Sₙ2-type halogen exchange[3][4][5]. The 4-chloro substituent is replaced by iodine using sodium iodide (NaI) in an appropriate solvent.
Causality of Experimental Choices:
-
Choice of POCl₃: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyquinolines and pyridones to their chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion, making it a highly effective transformation[1][6][7].
-
The Finkelstein Reaction: This reaction is an equilibrium process. To drive it to completion, we exploit Le Châtelier's principle[8]. By using acetonitrile as the solvent, the sodium chloride (NaCl) byproduct, which is poorly soluble, precipitates out of the solution, effectively removing it from the equilibrium and pushing the reaction towards the formation of the desired 6-bromo-4-iodoquinoline[3][8]. Although this reaction is classic for alkyl halides, it has been successfully adapted for activated aryl halides like 4-chloroquinolines[1][3].
Workflow Visualization
The following diagram illustrates the two-step synthetic pathway.
Caption: Synthetic workflow from 6-bromoquinolin-4-ol to 6-bromo-4-iodoquinoline.
Materials, Reagents, and Instrumentation
Reagents & Materials
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Grade |
| 6-Bromoquinolin-4-ol | C₉H₆BrNO | 224.06 | Standard Vendor | ≥98% |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Standard Vendor | Reagent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Standard Vendor | Anhydrous |
| Sodium Iodide | NaI | 149.89 | Standard Vendor | ≥99.5% |
| Acetonitrile | CH₃CN | 41.05 | Standard Vendor | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Standard Vendor | ACS Grade |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | In-house prep. | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Standard Vendor | Reagent |
| Deionized Water | H₂O | 18.02 | In-house system | Type II |
| Ice | H₂O(s) | 18.02 | In-house system | - |
Instrumentation
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Buchner funnel and vacuum filtration apparatus
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH paper
-
Analytical balance
-
NMR Spectrometer (¹H NMR)
-
Mass Spectrometer (ESI-MS)
Detailed Experimental Protocol
PART A: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)
This protocol is adapted from established literature procedures[1][2].
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoquinolin-4-ol (2.02 g, 9.0 mmol).
-
Causality: The reaction must be conducted in a fume hood due to the corrosive and toxic nature of phosphorus oxychloride.
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask dropwise.
-
Add two drops of N,N-dimethylformamide (DMF) to the mixture.
-
Causality: DMF acts as a catalyst, facilitating the formation of the Vilsmeier-Haack reagent, which accelerates the chlorination process.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. The solid should dissolve, forming a solution.
-
Self-Validation: Monitor the reaction progress by TLC (Thin Layer Chromatography) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:4) to confirm the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After 3 hours, cool the reaction to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).
-
Safety: This step is critical. The remaining residue is highly reactive.
-
Prepare a beaker with a large amount of crushed ice (approx. 200 g). Very slowly and carefully, add the oily residue dropwise onto the ice with vigorous stirring. This is a highly exothermic reaction.
-
Causality: Quenching with ice water hydrolyzes any remaining POCl₃ and precipitates the product.
-
Once the addition is complete, continue stirring for 30 minutes.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 5 and 6[1].
-
Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Expected Outcome:
-
Product: 6-bromo-4-chloroquinoline as a yellowish solid.
-
Yield: Approximately 1.78 g (81% yield)[1].
-
Characterization: ¹H NMR (DMSO-d6, 500 MHz): δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H)[6]. ESI-MS: m/z = 242 [M+H]⁺[6].
-
PART B: Synthesis of 6-Bromo-4-iodoquinoline (Final Product)
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve the 6-bromo-4-chloroquinoline intermediate (0.100 g, 0.36 mmol, assuming hydrochloride salt formation from a previous step as per one literature source, though direct use is common) and sodium iodide (NaI, 1.638 g, 10.9 mmol) in anhydrous acetonitrile (40 mL)[1].
-
Causality: A large excess of NaI is used to drive the equilibrium of the Finkelstein reaction towards the product side. Acetonitrile is the solvent of choice due to its ability to dissolve NaI while precipitating the NaCl byproduct[3][8].
-
-
Reaction Execution:
-
Heat the mixture to reflux (approximately 100°C) and maintain for 32 hours[1].
-
Self-Validation: The formation of a white precipitate (NaCl) is a visual indicator that the reaction is proceeding. Progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting solid residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure product.
-
-
Expected Outcome:
-
Product: 6-bromo-4-iodoquinoline as a solid powder.
-
Characterization: ¹H NMR (DMSO, 400 MHz): δ 8.54 (d, J = 4.5 Hz, 1H), 8.24 (d, J = 4.5 Hz, 1H), 8.16 (s, 1H), 7.98 (s, 2H)[2].
-
Safety Precautions & Troubleshooting
| Hazard | Precaution |
| Phosphorus Oxychloride | Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. |
| Sodium Iodide | Causes skin and serious eye irritation[9]. Avoid dust formation. Wear gloves and safety glasses[9][10]. |
| Exothermic Reactions | The quenching of POCl₃ is extremely exothermic. Add the residue to ice slowly and ensure adequate cooling and stirring. |
| Solvent Vapors | Dichloromethane and acetonitrile are volatile and toxic. All operations should be performed in a well-ventilated fume hood. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction. | Ensure anhydrous conditions. Confirm catalytic amount of DMF was added. Extend reflux time and monitor by TLC. |
| Loss during work-up. | Ensure pH is correctly adjusted before extraction. Perform multiple extractions with DCM to ensure complete recovery. | |
| Incomplete reaction in Step B | Insufficient reaction time or temperature. | Ensure the reaction is refluxing properly. Extend the reaction time beyond 32 hours, monitoring by TLC until the starting material is consumed. |
| Moisture in the reaction. | Use anhydrous acetonitrile and dry glassware. Moisture can inhibit the Finkelstein reaction. | |
| Product purification issues | Presence of unreacted starting material or side products. | Optimize column chromatography conditions (solvent gradient) for better separation. Consider recrystallization as an alternative purification method. |
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 6-Bromo-4-chloroquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2019). Sodium Iodide Solution - Safety Data Sheet. Retrieved from [Link]
-
BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium iodide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Sathee Jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 9. geneseo.edu [geneseo.edu]
- 10. carlroth.com:443 [carlroth.com:443]
Introduction: The Strategic Importance of the Isoquinoline Scaffold
An Application Guide to Suzuki-Miyaura Coupling Reactions with Bromo-isoquinolines for Pharmaceutical Research and Development
The isoquinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds and natural products.[1][2] Isoquinoline-based molecules exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[3][4][5] The ability to strategically functionalize the isoquinoline core is therefore of paramount importance in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[6][7] Its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents make it an indispensable tool for medicinal chemists.[8][9] This guide provides an in-depth exploration of the application of Suzuki coupling to bromo-isoquinolines, offering field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.
The Engine of Innovation: Understanding the Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the isoquinoline. This is often the rate-limiting step of the reaction.[12] The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium(II) complex. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, reflecting the bond dissociation energies.[13]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[14] This "ate" complex then exchanges its organic moiety with the halide on the palladium center.
-
Reductive Elimination : The final step involves the two organic partners coupling and eliminating from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[11]
Pillars of Success: Optimizing Key Reaction Parameters
The success of a Suzuki coupling with a bromo-isoquinoline substrate is highly dependent on the careful selection of several key components. The electronic nature of the nitrogen-containing heterocycle introduces unique challenges and considerations compared to simple aryl bromides.
Palladium Catalyst System: The Catalyst and its Guardian
The choice of palladium precursor and, more importantly, the ligand, is the single most critical factor for a successful reaction.
-
Palladium Precursors : Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources such as Pd(OAc)₂ and PdCl₂ are commonly used.[7] Pd(II) precursors are often more stable to air and moisture but require an in situ reduction to the active Pd(0) state before entering the catalytic cycle.[7] For convenience and reproducibility, pre-formed catalysts that pair a Pd(II) source with a ligand, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are highly effective and frequently employed.[15][16]
-
Ligands : Ligands stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and critically modulate its reactivity.[17]
-
For Electron-Rich Bromo-isoquinolines : Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[12][18] Ligands like SPhos, XPhos, and P(t-Bu)₃ are excellent choices.
-
For General Applications : Triphenylphosphine (PPh₃) is a classic, cost-effective ligand, but can be less effective for challenging substrates.[19] Bidentate ligands like dppf offer greater stability to the palladium center.[16]
-
The Role of the Base: Activating the Boron
The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[14] The strength and nature of the base can significantly impact yield and reaction time.
-
Inorganic Bases :
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents, but it is also more expensive.[20] K₂CO₃ and Na₂CO₃ are excellent, cost-effective options for many systems.[15][19]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, especially when using boronic esters or for couplings involving sterically hindered substrates.[21]
-
Solvent Systems: Creating the Right Environment
The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are typically used, often with a small amount of water.
-
Common Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are widely used, typically in a mixture with water (e.g., 4:1 v/v).[15] The water is essential for dissolving the inorganic base and assisting in the transmetalation step.
-
Degassing : It is absolutely critical to degas the solvent and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and failed reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles.[13]
Comparative Data for Suzuki Coupling Conditions
The following table summarizes various conditions reported for Suzuki coupling reactions involving bromo-heterocycles, providing a comparative overview for reaction optimization.
| Bromo-Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-90 | Good | [15] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Varies | [13] |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | High | [16] |
| 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Varies | Varies | DBU (1.5) | THF/H₂O | 100 | Varies | [22] |
| o-Bromoaniline | Various Boronic Esters | CataCXium A (1.5) | - | Cs₂CO₃ (2) | 2-MeTHF/H₂O | 80 | 95 | [8] |
Experimental Protocols: From Flask to Final Product
The following section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction with a bromo-isoquinoline. This protocol should be seen as a robust starting point, with optimization potentially required for specific substrates.
Workflow Overview
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-isoquinoline
This protocol is adapted from established literature procedures and outlines a common method using a palladium catalyst with a phosphine ligand.[13][15]
Materials:
-
Bromo-isoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v, 5 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate, Brine
-
Schlenk flask or similar reaction vessel with a condenser and magnetic stir bar
Procedure:
-
Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the bromo-isoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Establish Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add the previously degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask.
-
Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the bromo-isoquinoline starting material.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine all organic layers and wash them with brine (1 x 20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Conclusion
The Suzuki-Miyaura cross-coupling is a robust and highly effective method for the functionalization of bromo-isoquinolines, providing access to a vast chemical space for drug discovery programs. A thorough understanding of the reaction mechanism and the role of each component—catalyst, ligand, base, and solvent—is essential for developing successful and reproducible protocols. By carefully selecting reaction conditions based on the electronic properties of the specific bromo-isoquinoline and coupling partner, researchers can efficiently synthesize diverse libraries of novel isoquinoline derivatives for biological evaluation.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). RSC Publishing.
- BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions. BenchChem.
- Table 1. Screening of palladium catalysts for the Suzuki coupling of.... (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Screening of different bases for Suzuki coupling a. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling Mechanism and Applic
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... (n.d.).
- Which conditions are favorable for the efficient Suzuki coupling?. (2014).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Rossi, R., Bellina, F., & Carpita, A. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Amanote Research.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). Wikipedia.
- (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.).
- Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Books.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anticancer Potential of 6-Bromo-3-hydroxyisoquinoline
I. Introduction: The Strategic Importance of the Isoquinoline Scaffold
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous biologically active compounds with significant therapeutic value. Among its many derivatives, halogenated isoquinolines have emerged as versatile building blocks for novel therapeutics, particularly in oncology.[1] This guide focuses on 6-Bromo-3-hydroxyisoquinoline , a key chemical intermediate poised for exploration in anticancer research.
While direct, extensive studies on the anticancer effects of this compound are emerging, its structural motifs are present in compounds known to exhibit potent cytotoxic and enzyme-inhibitory activities.[1][2] This compound serves as a valuable starting point or "scaffold" for synthesizing more complex molecules with tailored pharmacological profiles.[1] These application notes provide a comprehensive framework for researchers to investigate the anticancer potential of this compound, detailing hypothesized mechanisms of action, robust experimental protocols, and data interpretation guidelines based on the established activities of structurally related molecules.
II. Hypothesized Mechanism of Action: Targeting Oncogenic Signaling
Based on evidence from analogous bromo-substituted heterocyclic compounds, a primary hypothesized mechanism of action for derivatives of this compound is the inhibition of key protein kinases involved in cancer cell proliferation and survival. One of the most frequently dysregulated pathways in human cancers is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[3] The 6-bromo-quinazoline scaffold, structurally similar to the isoquinoline core, has shown promise in targeting EGFR.[4][5]
Inhibition of EGFR blocks the downstream phosphorylation cascade involving MEK and ERK, which, when constitutively active, drives uncontrolled cell division and prevents apoptosis. By targeting this pathway, this compound-based compounds could selectively induce cell cycle arrest and death in cancer cells overexpressing or dependent on EGFR signaling.
Caption: A logical workflow for the in vitro evaluation of this compound.
IV. Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration of the test compound required to inhibit the growth of cancer cells by 50% (IC50). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. [4]
-
Objective: To quantify the cytotoxic effect of this compound on cancer cell lines.
-
Rationale: This initial screen is crucial for determining if the compound has any biological effect at achievable concentrations and provides the IC50 value necessary for designing subsequent mechanistic experiments.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer). [4][6] * Normal, non-tumorigenic cell line (e.g., MRC-5) for selectivity assessment. [4][6] * Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound, dissolved in DMSO to create a 10 mM stock.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and enter the logarithmic growth phase by incubating overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle-only" control (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-treatment" control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for EGFR Pathway Modulation
This protocol assesses whether the compound inhibits the EGFR signaling pathway by measuring the phosphorylation status of a key downstream effector, ERK.
-
Objective: To determine if this compound inhibits the phosphorylation of ERK in cancer cells.
-
Rationale: A reduction in phosphorylated ERK (p-ERK) upon treatment with the compound would provide strong evidence that its cytotoxic effects are mediated through inhibition of the EGFR pathway. Total ERK levels should remain unchanged, serving as a loading control.
-
Materials:
-
Cancer cell line known to have active EGFR signaling (e.g., A549 or HeLa).
-
6-well cell culture plates.
-
This compound.
-
EGF (Epidermal Growth Factor) for pathway stimulation.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204), Rabbit anti-Total ERK, Mouse anti-GAPDH.
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.
-
Inhibition and Stimulation: Pre-treat cells with this compound at its IC50 and 2x IC50 concentrations for 2 hours. Subsequently, stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce robust ERK phosphorylation. Include appropriate controls (untreated, EGF-only, inhibitor-only).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-linked secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal loading and compare total protein levels, the membrane can be stripped of the first set of antibodies and re-probed for Total ERK and then for the loading control, GAPDH.
-
V. Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison. The table below illustrates how cytotoxicity data can be presented, using values from a structurally related 6-bromo-quinazoline derivative as a reference point to highlight the compound's potential efficacy and selectivity. [4][6][7] Table 1: Comparative Cytotoxicity (IC50 in µM) of a Reference 6-Bromo Scaffold
| Compound | MCF-7 (Breast Cancer) | SW480 (Colorectal Cancer) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (Normal/Cancer) |
| Compound 8a * | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 | ~5.3 (for MCF-7) |
| Cisplatin | 10.24 ± 0.11 | 12.45 ± 0.53 | 1.10 ± 0.08 | ~0.1 |
| Doxorubicin | 0.08 ± 0.01 | 0.12 ± 0.01 | 0.01 ± 0.00 | ~0.1 |
*Note: Data is for Compound 8a, a 6-bromo-2-thio-quinazoline-4(3H)-one derivative, and is presented for illustrative purposes. [4][6][7]A higher selectivity index indicates a more favorable safety profile, as the compound is more toxic to cancer cells than normal cells.
VI. Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust starting point for its evaluation. Positive results from these initial in vitro studies—specifically, potent cytotoxicity against cancer cells and confirmed inhibition of a key oncogenic pathway—would justify further investigation.
Future work should focus on:
-
Lead Optimization: Synthesizing a library of derivatives to improve potency and selectivity.
-
Broader Screening: Testing against a larger panel of cancer cell lines to determine the spectrum of activity.
-
Advanced Mechanistic Studies: Employing direct enzymatic assays to confirm kinase inhibition and exploring effects on other cancer hallmarks like apoptosis and cell migration.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.
VII. References
-
This compound | 1031927-91-9. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]
-
Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026, January 1). Wiley Online Library. Retrieved January 5, 2026, from [Link]
-
Emami, L., Hassani, M., Mardaneh, P., Zare, F., Saeedi, M., Emami, M., Khabnadideh, S., & Sadeghian, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry Central Journal, 18(1), 130. [Link]
-
This compound | C9H6BrNO | CID 46739149. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). PubMed. Retrieved January 5, 2026, from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed. Retrieved January 5, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-hydroxyisoquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-3-hydroxyisoquinoline. This valuable intermediate is a cornerstone in the development of various bioactive molecules and novel materials.[1] However, its synthesis can present unique challenges, from sluggish reactions to complex purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to provide you with the causal understanding and actionable protocols needed to improve your experimental outcomes.
The predominant tautomeric form of this molecule is 6-bromo-2H-isoquinolin-3-one.[2] Most synthetic strategies, therefore, target this keto-amide structure. The most common and robust approach involves the cyclization of a β-phenylethylamine derivative, a reaction famously known as the Bischler-Napieralski synthesis, followed by dehydrogenation.[3][4][5] This guide will focus primarily on troubleshooting this widely adopted pathway.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Bischler-Napieralski cyclization to form the dihydroisoquinoline intermediate is resulting in a very low yield. What are the primary causes and how can I optimize it?
This is the most common bottleneck. A low yield in this critical C-C bond-forming step typically points to insufficient electrophilicity of the cyclizing agent or deactivation of the aromatic ring.
Causality Analysis:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[6][7] The precursor, an N-acylated β-(4-bromophenyl)ethylamine, must cyclize onto the benzene ring. The bromine atom at the para-position is an electron-withdrawing group (via induction) and deactivates the ring, making the electrophilic attack more difficult. Therefore, the reaction requires forcing conditions.
Troubleshooting Steps:
-
Verify Precursor Purity: Ensure the N-acylated β-(4-bromophenyl)ethylamine starting material is pure and completely dry. Any residual base (e.g., from the acylation step) can neutralize the Lewis acid catalyst, while water will quench the dehydrating agent.
-
Intensify the Dehydrating Agent: For deactivated rings, standard phosphoryl chloride (POCl₃) alone may be insufficient. The use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is significantly more effective as it generates pyrophosphates, which are better leaving groups.[7][8]
-
Increase Reaction Temperature: If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene or refluxing without a solvent (neat) if the precursor is a liquid at high temperatures. Microwave-assisted synthesis can also be a powerful tool to achieve the necessary temperatures in a controlled manner.[8]
-
Consider an Alternate Mechanism: While the classic mechanism involves an electrophilic attack on the ring, a nitrilium ion intermediate is now widely accepted.[3][8] The formation of this highly electrophilic intermediate is key. The choice of dehydrating agent directly impacts its formation.
Optimization Data Summary:
| Dehydrating Agent | Typical Conditions | Suitability for Deactivated Rings | Reference |
| POCl₃ | Reflux in Toluene or Acetonitrile | Moderate | [3][6] |
| P₂O₅ in POCl₃ | Reflux | High | [3][7] |
| Polyphosphoric Acid (PPA) | 100-150 °C | High | [3] |
| Triflic Anhydride (Tf₂O) | Room Temp to Reflux | Very High (can be too reactive) | [3] |
Q2: I'm observing a significant side product that appears to be a styrene derivative. How can I prevent its formation?
This is a classic signature of the retro-Ritter reaction, a known side reaction pathway in the Bischler-Napieralski synthesis.[7][8]
Causality Analysis:
The key nitrilium ion intermediate can, instead of undergoing intramolecular cyclization, fragment via elimination. This process is favored by high temperatures and reaction conditions that stabilize the resulting carbocation.
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting decision tree for styrene side product formation.
Preventative Measures:
-
Use Nitrile Solvents: Using acetonitrile as a solvent can help suppress the retro-Ritter reaction.[7]
-
Moderate Temperature: Avoid excessive temperatures where possible. While forcing conditions are needed for cyclization, finding a balance is key. A carefully controlled temperature ramp can be beneficial.
-
Alternative Reagents: In some cases, using oxalyl chloride can generate N-acyliminium intermediates that are less prone to elimination.[7]
Q3: The final dehydrogenation/aromatization step from the dihydroisoquinoline intermediate is sluggish and incomplete. What are the best conditions?
Converting the 3,4-dihydroisoquinoline intermediate to the fully aromatic this compound is crucial for the final product. Inefficiency here leads to difficult-to-separate impurities.
Causality Analysis:
This step requires an oxidant to remove two hydrogen atoms and establish aromaticity. The choice of oxidant and the reaction conditions (solvent, temperature) determine the efficiency and cleanliness of the reaction.
Recommended Protocols:
-
Palladium on Carbon (Pd/C): This is the most common and often cleanest method.
-
Reagent: 5-10 mol% Pd/C.
-
Solvent: A high-boiling, non-reactive solvent like decalin or diphenyl ether.
-
Temperature: Reflux (typically 180-250 °C).
-
Note: The reaction must be performed under an inert atmosphere (N₂ or Ar) to prevent oxidation side reactions. The progress can be monitored by TLC or LC-MS.
-
-
Sulfur (S): A classical and cost-effective method.
-
Reagent: Elemental sulfur.
-
Conditions: Heat the neat dihydroisoquinoline with sulfur.
-
Drawback: Can lead to sulfur-containing impurities and requires careful purification.
-
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant that works at lower temperatures but is more expensive.
-
Solvent: Dioxane or Toluene.
-
Temperature: Room temperature to reflux.
-
Q4: My final product is discolored and difficult to purify by column chromatography. What are the best practices for purification?
Hydroxy-substituted nitrogen heterocycles like this compound are prone to several issues that complicate purification.
Causality Analysis:
-
Oxidation: Phenolic compounds, especially in a heterocyclic system, can be sensitive to air and light, leading to colored impurities.[9]
-
Chelation: The hydroxy-isoquinoline motif is an excellent chelating agent for metal ions.[9] This can cause severe tailing on silica gel columns and issues in HPLC.
-
Acidity of Silica: The product may interact strongly with the acidic surface of standard silica gel, leading to poor recovery and streaking.[10]
Detailed Purification Protocols:
Protocol 1: Column Chromatography (Addressing Acidity)
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Dichloromethane/Methanol). Add 0.5-1% triethylamine (Et₃N) to the slurry and the mobile phase to neutralize the acidic sites on the silica.[9][10]
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane. If solubility is low, add a small amount of methanol. Adsorb this solution onto a small amount of fresh, deactivated silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Start with a low-polarity eluent (e.g., 100% Dichloromethane + 0.5% Et₃N) and gradually increase the polarity by adding methanol.[9]
-
Fraction Analysis: Monitor the fractions by TLC, staining with potassium permanganate if the product is not UV-active.
-
Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene.
Protocol 2: Recrystallization
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Screen solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly in a vacuum oven.
Purification Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Broad/Tailing Peaks | Chelation with metal ions; strong interaction with acidic silica. | Add EDTA to HPLC mobile phase; use deactivated silica or alumina for column chromatography.[9] |
| Product Discoloration | Oxidation. | Store the product under an inert atmosphere (Ar or N₂), protected from light. Use degassed solvents for chromatography.[9] |
| Poor Separation of Isomers | Similar polarity. | Use a high-performance silica gel with a smaller particle size. Optimize the solvent system with a multi-component eluent (e.g., Hexane/Ethyl Acetate/Methanol) to fine-tune selectivity. |
Visualizing the Core Synthesis Pathway
The mechanism of the Bischler-Napieralski reaction is pivotal to understanding and troubleshooting the synthesis.
Caption: Key mechanistic steps of the Bischler-Napieralski reaction.
References
- BenchChem Technical Support Center. Purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
-
Wang, M., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3549–3553. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Wawzonek, S. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 151-176.
-
Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link]
- Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
-
Wikipedia. Isoquinoline. Available from: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]
-
SlidePlayer. Preparation and Properties of Isoquinoline. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 6-bromo-2H-isoquinolin-3-one. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Bromo-3-hydroxyisoquinoline
Welcome to the technical support guide for the purification of 6-Bromo-3-hydroxyisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven guidance and troubleshooting for the purification of this critical synthetic intermediate. As a versatile building block in medicinal chemistry for targeting neurological disorders and in materials science, obtaining high-purity this compound is paramount for reproducible and reliable downstream applications.[1][2]
This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and troubleshoot effectively.
Purification Strategy Overview
The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. A typical workflow involves an initial purity assessment, followed by one or more purification techniques, and concluding with a final purity analysis.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during purification in a direct question-and-answer format.
Question 1: My crude product is a dark brown or black solid, but the pure compound should be a yellow solid.[1] How do I remove the color?
Answer: The presence of intense color often indicates polymeric or highly conjugated impurities, which are common in heterocyclic chemistry.[3] The most effective method to remove these is through treatment with activated charcoal during recrystallization.
-
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, colored impurity molecules, while your smaller product molecule remains in solution.
-
Troubleshooting Steps:
-
After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your crude compound) to the hot solution. Adding it to a boiling solution can cause violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
Proceed with the cooling and crystallization steps as usual.[4]
-
Question 2: During recrystallization, my compound "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This often traps impurities.
-
Causality: This is typically caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[4]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Modify Solvent System: If the problem persists, consider a different solvent or a solvent mixture. A common strategy is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy, then clarify with a drop of the good solvent before cooling.
-
Question 3: My yield after column chromatography is very low, and I see smearing or "tailing" on my TLC plates. What is the cause?
Answer: Low yield and tailing during silica gel chromatography of basic compounds like isoquinolines are classic signs of strong, sometimes irreversible, interaction with the stationary phase.[5]
-
Causality: The nitrogen atom in the isoquinoline ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This can lead to poor peak shape (tailing) and even decomposition or irreversible adsorption of the product onto the column.[5]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to your eluent system (typically 0.5-2% by volume). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.[5]
-
Switch Stationary Phase: If deactivation is insufficient, use a less acidic stationary phase. Neutral or basic alumina are excellent alternatives for acid-sensitive compounds.[5]
-
Use Flash Chromatography: Minimize the contact time between your compound and the silica by using a shorter, wider column and applying pressure (flash chromatography) to achieve a faster flow rate.[6]
-
Question 4: How do I separate this compound from unreacted starting materials or other non-basic impurities?
Answer: Acid-base extraction is an exceptionally powerful technique for this purpose. It exploits the basicity of the isoquinoline nitrogen to selectively move your target compound into an aqueous phase, leaving neutral organic impurities behind.
-
Causality: As a weak base, this compound can be protonated by a strong acid (like HCl) to form a water-soluble ammonium salt.[3][7] Most organic impurities (e.g., unreacted benzaldehyde derivatives from a Pomeranz-Fritsch synthesis) are neutral and will remain in the organic solvent.[3]
-
Workflow:
-
Dissolve the crude mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer.
-
Separate the layers.
-
Wash the organic layer again with fresh aqueous acid to ensure complete extraction.
-
Combine the aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).
-
Your product will precipitate as a solid as it is deprotonated and becomes insoluble in water.[8]
-
Collect the pure solid by filtration.
-
Caption: Flowchart illustrating the acid-base extraction process.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for crude material that is already >85% pure and crystalline.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Ethanol, Methanol, Isopropanol, or Ethyl Acetate/Hexane mixture. | The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Perform small-scale solubility tests first. |
| Solvent Volume | Minimum required for complete dissolution at boiling point. | Using excess solvent is the most common cause of low yield, as much of the product will remain in the mother liquor upon cooling.[4] |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath. | Slow cooling promotes the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped in the crystal lattice. |
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until all the solid has just dissolved.
-
(Optional: Decolorization) If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.[4]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating mixtures with multiple components of differing polarities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm). | Standard and effective for a wide range of polarities. |
| Mobile Phase (Eluent) | Start with Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures. | The ideal system should give the product an Rf value of ~0.3-0.4 on a TLC plate for optimal separation.[5] |
| Eluent Modifier | Add 0.5-1% Triethylamine (NEt₃). | Neutralizes acidic sites on the silica gel, preventing tailing and product loss.[5] |
| Silica:Crude Ratio | 30:1 to 50:1 by weight. | A higher ratio provides better separation for difficult mixtures. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour this into the column and use air pressure to pack it evenly, avoiding cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating to a free-flowing powder. Add this powder to the top of the packed column.[6]
-
Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to force the solvent through the column at a steady rate (a few inches per minute).
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Isoquinoline. Wikipedia. [Link]
-
Acid-Base Extraction. Gavilan College. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
This compound | C9H6BrNO. PubChem. [Link]
-
This compound | 1031927-91-9. J&K Scientific LLC. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
This compound (C9H6BrNO). PubChemLite. [Link]
-
SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
Technical Support Center: Synthesis and Purification of 6-Bromo-3-hydroxyisoquinoline
Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in organic synthesis. This guide focuses on the synthesis of 6-Bromo-3-hydroxyisoquinoline, a valuable building block in pharmaceutical development and biochemical research[1][2]. We will address the critical, yet often frustrating, aspect of impurity removal to ensure the high purity required for downstream applications.
The information herein is structured to address specific problems you may encounter at the bench. We will explore the causality behind these issues and provide robust, step-by-step protocols for their resolution.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, observable issues during the workup and purification of this compound.
Issue 1: My crude product is a dark, intractable oil instead of a solid, and the TLC shows multiple spots.
Probable Cause(s): This is a common issue resulting from a combination of factors. The dark color often indicates the presence of degradation products or high-molecular-weight side products formed under harsh reaction conditions, such as the strong Lewis acids used in cyclization reactions (e.g., Bischler-Napieralski synthesis)[3][4]. The oily consistency suggests the presence of unreacted starting materials, residual high-boiling solvents, or a mixture of impurities that depress the melting point of the final product.
Recommended Solution: Multi-Step Purification Workflow
A sequential purification strategy involving acid-base extraction followed by either recrystallization or chromatography is the most effective approach.
Workflow Step 1: Acid-Base Extraction
This technique is exceptionally powerful for separating acidic, basic, and neutral compounds[5][6]. This compound is amphoteric: the nitrogen atom is basic, and the hydroxyl group is weakly acidic (phenolic). This allows for selective extraction.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude oily product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Remove Basic Impurities: Transfer the solution to a separatory funnel. Extract with 1 M hydrochloric acid (HCl) (2 x 20 mL).
-
Isolate Neutral Impurities: Separate the layers. The organic layer contains neutral impurities. This layer can typically be discarded unless a neutral byproduct is of interest.
-
Regenerate Free Base: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is basic (pH ~8-9), which should precipitate your product.
-
Causality: The base deprotonates the hydrochloride salt, regenerating the free base of the isoquinoline, which is less soluble in water and precipitates out or can be extracted[7].
-
-
Extraction of Product: Extract the product back into an organic solvent (EtOAc or DCM) (3 x 25 mL).
-
Wash and Dry: Combine the organic extracts, wash with brine (1 x 20 mL) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
After this procedure, you should have a significantly cleaner, and likely solid, product. Analyze the purity by TLC or ¹H NMR before proceeding.
Issue 2: My ¹H NMR spectrum shows unreacted starting materials.
Probable Cause(s): This indicates an incomplete reaction. Common causes include insufficient reaction time, incorrect temperature, or deactivation of the catalyst/reagents. For instance, in a Bischler-Napieralski reaction, moisture can quench the Lewis acid catalyst[4].
Recommended Solution: Column Chromatography or Recrystallization
If the amount of starting material is minor (<10%), a physical purification method is more efficient than re-running the reaction.
Solution A: Flash Column Chromatography
Column chromatography is ideal for separating compounds with different polarities, such as the polar product from less polar starting materials[9].
Key Challenge: The basic nitrogen of the isoquinoline can interact with the acidic silanol groups on the silica gel surface, leading to significant peak tailing and poor separation[10].
Protocol for Optimized Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent System Selection: A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
Tailing Mitigation: To prevent tailing, add a small amount (0.5-1%) of a basic modifier, such as triethylamine (NEt₃), to your eluent system[10].
-
Causality: The triethylamine preferentially binds to the acidic sites on the silica, allowing your basic product to elute symmetrically.
-
-
Column Packing: Pack the column using the chosen eluent system (containing NEt₃).
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Eluent System Suggestions for Silica Gel Chromatography |
| System 1 (Standard Polarity) |
| System 2 (For More Polar Impurities) |
Solution B: Recrystallization
If the product is solid and has significantly different solubility from the impurities, recrystallization is an excellent, scalable purification method[11].
Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Issue 3: Mass spectrometry shows a peak corresponding to a di-brominated product (M+2, M+4 pattern).
Probable Cause(s): This occurs when the bromination step of the synthesis is not sufficiently controlled, leading to over-bromination of the aromatic ring. Reaction conditions such as excess brominating agent (e.g., NBS or Br₂) or prolonged reaction times can cause this side reaction.
Recommended Solution: Preparative HPLC or Careful Chromatography
Separating positional isomers or compounds with very similar structures (like mono- vs. di-brominated species) can be challenging.
-
Analytical Assessment: First, use analytical HPLC to see if you can achieve baseline separation between the desired mono-bromo and the undesired di-bromo product.
-
Preparative Chromatography:
-
Flash Chromatography: Attempt separation using a very shallow solvent gradient on a long silica gel column to maximize resolution.
-
Reversed-Phase (C18) Chromatography: If the compounds are difficult to separate on normal-phase silica, reversed-phase chromatography using a water/acetonitrile or water/methanol mobile phase can be effective. The more greasy di-brominated compound will typically have a longer retention time.
-
-
Recrystallization: Fractional crystallization may be possible if the two compounds have sufficiently different solubilities, but this often requires significant trial and error.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what impurities can be expected?
A1: A prevalent method for synthesizing the isoquinoline core is the Bischler-Napieralski reaction , followed by oxidation/aromatization[3][4]. The synthesis would likely start from a 4-bromophenylethylamine derivative. The general pathway and potential impurity introduction points are outlined below.
Caption: Plausible synthesis of this compound and sources of common impurities.
Q2: My compound appears pure by TLC and ¹H NMR, but my yield is very low. Where could my product be?
A2: If you performed an acid-base extraction, your product might be retained in an unexpected layer due to its amphoteric nature. For example, if you basified the acidic extract to a very high pH (>12), the phenolic hydroxyl group could deprotonate to form a phenoxide, increasing its water solubility and preventing it from being fully extracted back into the organic layer. Always check all aqueous layers by TLC before discarding them.
Q3: How do I identify residual solvents in my final product?
A3: ¹H NMR spectroscopy is the best tool for identifying common laboratory solvents. Each solvent has a characteristic chemical shift and multiplicity.
| Common Solvent | Typical ¹H NMR Chemical Shift (CDCl₃) | Multiplicity |
| Acetone | ~2.17 ppm | Singlet (s) |
| Dichloromethane | ~5.30 ppm | Singlet (s) |
| Diethyl Ether | ~3.48 ppm (CH₂) & 1.21 ppm (CH₃) | Quartet (q) & Triplet (t) |
| Ethyl Acetate | ~4.12 (CH₂), 2.05 (CH₃), 1.26 (CH₃) | q, s, t |
| Hexanes/Heptane | ~1.25 ppm & ~0.88 ppm | Broad multiplets |
| Triethylamine | ~2.53 ppm (CH₂) & ~1.03 ppm (CH₃) | Quartet (q) & Triplet (t) |
| Data sourced from established tables of NMR impurities.[12][13][14][15][16] |
Q4: What is the best general workflow for purifying a crude isoquinoline derivative?
A4: A systematic approach is always best. The following decision tree illustrates a logical workflow for purification.
Caption: Decision workflow for the purification of this compound.
References
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Retrieved January 5, 2026, from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ. Retrieved January 5, 2026, from [Link]
-
Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.). Google Patents.
-
Isoquinoline - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 5, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved January 5, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2018). Scientific Reports. Retrieved January 5, 2026, from [Link]
-
Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. (2013). Journal of Separation Science. Retrieved January 5, 2026, from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 5, 2026, from [Link]
-
Isoquinoline. (n.d.). Scanned Document. Retrieved January 5, 2026, from [Link]
-
This compound (C9H6BrNO) - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. Retrieved January 5, 2026, from [Link]
-
This compound | C9H6BrNO | CID 46739149 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
3-hydroxyquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.). Google Patents.
-
Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). Organic Syntheses. Retrieved January 5, 2026, from [Link]
- JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved January 5, 2026, from [Link]
- JP2001322979A - Method for producing 3-bromoquinoline - Google Patents. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. Retrieved January 5, 2026, from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved January 5, 2026, from [Link]
-
Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (2009). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL. Retrieved January 5, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acgpubs.org [acgpubs.org]
- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. carlroth.com [carlroth.com]
- 16. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of Substituted Isoquinolines
Welcome to the Technical Support Center for the Synthesis of Substituted Isoquinolines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing this critical heterocyclic scaffold. Drawing from established principles and field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isoquinoline synthesis, from classical named reactions to modern catalytic methods.
Section 1: Troubleshooting Classical Isoquinoline Syntheses
Classical methods remain the bedrock for the synthesis of many isoquinoline cores. However, their sensitivity to substrate electronics, steric factors, and reaction conditions often leads to challenges. This section addresses the most common issues encountered in these foundational reactions.
FAQ 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, is a cornerstone for producing 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3][4]
Question: My Bischler-Napieralski reaction has a very low yield or is failing completely. What are the primary causes and how can I fix it?
Answer:
Low yields in this reaction typically stem from two main issues: poor reactivity of the aromatic ring or inappropriate reaction conditions.[1] As an electrophilic substitution, the reaction is highly sensitive to the electron density of the arene.[1][4]
Causality & Troubleshooting Workflow:
-
Assess Your Substrate's Electronic Profile:
-
Problem: The reaction is sluggish or fails with electron-withdrawing groups (EWGs) like nitro or cyano on the aromatic ring, as they deactivate the ring towards electrophilic attack. Conversely, electron-donating groups (EDGs) like alkoxy or alkyl groups strongly facilitate the reaction.[1][3][4]
-
Solution: For deactivated substrates, a more potent dehydrating agent is required. While phosphorus oxychloride (POCl₃) is standard, a combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective for rings lacking EDGs.[1][2][4] For highly sensitive or acid-labile substrates, milder conditions such as triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures may be necessary.[1][3]
-
-
Optimize the Dehydrating Agent and Conditions:
-
The choice of reagent directly impacts the formation of the key electrophilic intermediate, which can be a dichlorophosphoryl imine-ester or a more reactive nitrilium ion.[1][2][3]
-
Decision Logic:
-
For Activated Rings (EDGs present): Standard conditions (e.g., refluxing POCl₃ in toluene or acetonitrile) are usually sufficient.[5]
-
For Neutral or Deactivated Rings (no EDGs or EWGs present): Use stronger dehydrating systems. A mixture of P₂O₅/POCl₃ generates pyrophosphates, which are excellent leaving groups and promote the formation of the highly electrophilic nitrilium salt intermediate.[5][6]
-
For Acid-Sensitive Substrates: Employ Tf₂O/2-chloropyridine in a non-polar solvent like DCM at 0°C to -20°C.[3]
-
-
-
Identify and Mitigate Side Reactions:
-
Problem: A common side reaction is the retro-Ritter reaction , where the nitrilium ion intermediate fragments to form a styrene derivative.[1][4][5] This is particularly favorable if the resulting styrene is highly conjugated.
-
Solution: To suppress this fragmentation, the reaction can be run using the corresponding nitrile (e.g., acetonitrile) as the solvent, which shifts the equilibrium away from the styrene product.[4][5] An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[4][5]
-
Problem: Tar formation due to polymerization or decomposition at high temperatures.[1]
-
Solution: Carefully control the reaction temperature and monitor progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. A gradual temperature ramp may prevent sudden decomposition.[1]
-
Workflow: Troubleshooting Low Yield in Bischler-Napieralski Reactions
Caption: Decision workflow for diagnosing Bischler-Napieralski failures.
FAQ 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8] Its success is highly dependent on the nucleophilicity of the aromatic ring.
Question: I am attempting a Pictet-Spengler reaction with an electron-poor β-arylethylamine, and the yield is negligible. Why is this happening and what can I do?
Answer:
This is a classic challenge. The key cyclization step is an intramolecular electrophilic attack on the aromatic ring by an iminium ion formed in situ.[8] If the ring is deactivated by EWGs, its nucleophilicity is too low to attack the electrophilic iminium ion effectively, stalling the reaction.
Causality & Troubleshooting:
-
The Role of the Aromatic Ring: The reaction works best with electron-rich aromatic systems, such as those containing one or more alkoxy groups, which enhance the ring's nucleophilicity.[7][9] For tryptamine derivatives, the indole nucleus is sufficiently electron-rich to react under mild conditions.[8] Phenyl groups with EWGs often require harsh conditions (strong acid, high heat) or fail entirely.[8][9]
-
Mechanism of Failure: With a deactivated ring, the equilibrium between the starting materials and the Schiff base/iminium ion may be established, but the subsequent energy barrier for the C-C bond-forming cyclization is too high to overcome under standard conditions.
Optimization Strategies for Deactivated Substrates:
-
Increase Acid Strength and Temperature: For less nucleophilic rings, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are often necessary to drive the cyclization forward.[9]
-
Use a Pre-formed Iminium Ion Equivalent: Instead of relying on in situ formation, consider strategies that generate a more reactive electrophile. N-acyliminium ion cyclizations, for example, can be effective where the standard Pictet-Spengler fails.
-
Consider Alternative Catalysis: Recent advances have shown that certain Brønsted acids can accelerate the reaction through specific interactions, like cation–π stabilization, which may help with less reactive substrates.[10]
-
Change the Synthetic Strategy: If the above methods fail, a different synthetic route that does not rely on the aromatic ring's nucleophilicity, such as the Pomeranz-Fritsch-Bobbitt modification, may be more appropriate.[11]
Caption: A multi-step workflow for effective palladium removal.
References
- BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. BenchChem.
- BenchChem. (2025).
- Semantic Scholar. Ligand design for Rh(iii)-catalyzed C–H activation: an unsymmetrical cyclopentadienyl group enables a regioselective synthesis of dihydroisoquinolones.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds.
- BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Chemical Reviews.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific.
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. (2009). Journal of the American Chemical Society.
- NROChemistry. (2025). Pomeranz-Fritsch Reaction.
- Irving, H., & Hampton, A. (1955). Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. Journal of the Chemical Society (Resumed).
- Amanote Research. (n.d.). Rhodium(III)-Catalyzed CH Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones.
- Bischler-Napieralski - Common Conditions. (n.d.).
- BenchChem. (2025). Managing reaction regioselectivity in functionalizing the isoquinoline ring. BenchChem.
- BenchChem. (n.d.). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. BenchChem.
- Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. BenchChem.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
- Klausen, R. S., Kennedy, C. R., Hyde, A. M., & Jacobsen, E. N. (n.d.).
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. J&K Scientific.
- Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C…. (n.d.). OUCI.
- Poisoning and deactivation of palladium c
- National Institutes of Health. (2022).
- Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing C
- The Pictet-Spengler Reaction Upd
- Method of removing palladium. (n.d.).
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Wikipedia. (n.d.). Steric effects.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Mechanism of the Bischler-Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)-(-)-[6a-14C]apo. (n.d.).
- Nagubandi, S., & Fodor, G. (n.d.).
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene. BenchChem.
- Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... (n.d.).
- National Institutes of Health. (n.d.). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)
- Bischler Napieralski Reaction. (n.d.). Scribd.
- Why is a Friedel-Crafts reaction not possible on Quinoline?. (2018). Quora.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Ishikawa, T., et al. (2004). Intramolecular catalytic Friedel-Crafts reactions with allenyl cations for the synthesis of quinolines and their analogues. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C… [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TR [thermofisher.com]
Technical Support Center: A-Z Guide to Preventing Isomer Formation in Quinolinone Synthesis
Welcome to the technical support hub for quinolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinolinone chemistry. The formation of undesired isomers is a persistent challenge that can impede research, reduce yields, and complicate purification. This document provides in-depth, experience-driven troubleshooting advice and robust protocols to help you achieve high regioselectivity and stereoselectivity in your synthetic routes.
Our approach is built on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. By understanding the mechanistic underpinnings of isomer formation, you can proactively design experiments that favor your desired product.
Table of Contents
-
Frequently Asked Questions (FAQs): The "Why" Behind Isomer Formation
-
Q1: Why am I getting a mixture of 2-quinolinones and 4-quinolinones in my reaction?
-
Q2: What are the key factors that control regioselectivity in classical quinolinone syntheses?
-
Q3: How can I favor the kinetic versus the thermodynamic product?
-
Q4: My Camps cyclization is yielding both possible quinolinone isomers. How can I control this?
-
Q5: In the Friedländer synthesis with an unsymmetrical ketone, what determines which α-carbon reacts?
-
-
Troubleshooting Guides: From Problem to Solution
-
Guide 1: The Conrad-Limpach & Knorr Syntheses
-
Problem: Formation of both 4-hydroxyquinolines (Conrad-Limpach) and 2-hydroxyquinolines (Knorr).
-
Solutions & Protocols
-
-
Guide 2: The Camps Cyclization
-
Problem: Lack of selectivity in the cyclization of o-acylaminoacetophenones.
-
Solutions & Protocols
-
-
Guide 3: The Friedländer Annulation
-
Problem: Poor regioselectivity with unsymmetrical ketones.
-
Solutions & Protocols
-
-
-
Modern Catalytic Approaches for Enhanced Selectivity
-
Palladium-Catalyzed Carbonylative Cyclization
-
Transition Metal-Catalyzed C-H Functionalization
-
-
References
Frequently Asked Questions (FAQs): The "Why" Behind Isomer Formation
Q1: Why am I getting a mixture of 2-quinolinones and 4-quinolinones in my reaction?
The formation of a mixture of 2- and 4-quinolinone isomers is a common outcome, particularly in classical methods like the Conrad-Limpach-Knorr synthesis or the Camps cyclization.[1][2] This typically arises from competing reaction pathways governed by factors like reaction temperature, catalyst choice, and the electronic and steric properties of your starting materials.[3] For instance, in reactions involving anilines and β-ketoesters, the initial condensation can occur at either the keto or the ester group, leading down two different cyclization paths.[4][5]
Q2: What are the key factors that control regioselectivity in classical quinolinone syntheses?
Regioselectivity is primarily dictated by a combination of:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[3] For example, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.[6][7]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3] This is a crucial consideration in the Friedländer and Gould-Jacobs reactions when using asymmetrically substituted reactants.[8][9]
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[3] Strong acids and high temperatures often favor the thermodynamically more stable product.
Q3: How can I favor the kinetic versus the thermodynamic product?
This is a central challenge in the Conrad-Limpach-Knorr synthesis.[10]
-
Kinetic Control (Favors 4-Quinolone): This is achieved under milder conditions, typically lower temperatures (e.g., room temperature). The initial reaction of an aniline with a β-ketoester at the more reactive keto group leads to a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[4][10]
-
Thermodynamic Control (Favors 2-Quinolone): This is achieved at higher temperatures (e.g., 140°C). At elevated temperatures, the initial reaction can favor the formation of a β-ketoanilide intermediate, which then cyclizes to the more stable 2-hydroxyquinoline.[10][11][12]
Q4: My Camps cyclization is yielding both possible quinolinone isomers. How can I control this?
The Camps cyclization involves the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone, which can proceed via two different enolates, leading to either a 2-quinolinone or a 4-quinolinone.[1][2] The selectivity is highly dependent on the base used.
-
Stronger bases (e.g., NaOH): Tend to favor deprotonation at the α-position of the ketone, leading to the formation of a 4-quinolinone via an intramolecular aldol condensation.[8]
-
Weaker bases (e.g., Cs₂CO₃): May favor γ-deprotonation of the amide, resulting in the 2-quinolinone as the major product.[8]
Q5: In the Friedländer synthesis with an unsymmetrical ketone, what determines which α-carbon reacts?
The Friedländer annulation condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] When using an unsymmetrical ketone, the regioselectivity of the initial condensation is the critical factor.[15]
-
Steric Effects: The reaction will generally favor condensation at the less sterically hindered α-carbon.
-
Electronic Effects: The acidity of the α-protons plays a role. The more acidic proton is more readily removed to form the enolate for the initial condensation.
-
Catalyst: The choice of acid or base catalyst can influence which enolate is formed preferentially.[9] Modern protocols often use milder catalysts to improve control.[16]
Troubleshooting Guides: From Problem to Solution
Guide 1: The Conrad-Limpach & Knorr Syntheses
Problem: Formation of both 4-hydroxyquinolines (Conrad-Limpach product) and 2-hydroxyquinolines (Knorr product).
This is a classic example of kinetic versus thermodynamic control. The key is to carefully manage the reaction temperature during the initial condensation of the aniline and the β-ketoester.
Logical Flow for Troubleshooting ```dot
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.
Protocol for an Iodine-Catalyzed Friedländer Synthesis
[16]This protocol offers a milder alternative to traditional high-temperature, strongly acidic or basic conditions, often leading to improved yields and selectivity.
-
Reaction Setup:
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol), add molecular iodine (I₂) (10 mol%).
-
Heat the reaction mixture at 80-100°C. No solvent may be necessary, but a high-boiling solvent can be used.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to quench and remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis. This will inform further optimization of temperature or catalyst loading.
-
Modern Catalytic Approaches for Enhanced Selectivity
While classical methods are robust, modern catalytic approaches offer powerful tools for achieving high selectivity under milder conditions.
-
Palladium-Catalyzed Carbonylative Cyclization: This method provides a direct route to 4-quinolones from 2-haloanilines and terminal alkynes. T[8][17]he use of specific palladium catalysts and ligands can afford high yields and excellent regioselectivity, often avoiding the harsh conditions of thermal cyclizations. F[17]or example, PdCl₂(dppf) has been shown to be an effective catalyst for this transformation. *[17] Transition Metal-Catalyzed C-H Functionalization: This cutting-edge strategy allows for the direct functionalization of the quinoline core, offering a different approach to building complexity. R[18][19]hodium and Ruthenium catalysts have been employed for the regioselective synthesis of quinolines through C-H activation pathways, providing access to isomers that may be difficult to obtain through classical cyclization routes.
[18]---
References
-
Wikipedia. (2023, May 29). Conrad–Limpach synthesis. Retrieved from [Link]
- Yap, S. P., et al. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones.
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 4-Quinolone. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Camps quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides. Retrieved from [Link]
-
Wikipedia. (2023, May 29). Knorr quinoline synthesis. Retrieved from [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Camps Reaction and Related Cyclizations. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
-
Chem-Station Int. Ed. (2017, May 9). Camps Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2020, October 2). Knorr Quinoline Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
University of Wollongong. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
Sources
- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 6-Bromo-3-hydroxyisoquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 6-Bromo-3-hydroxyisoquinoline. This resource offers a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), a detailed experimental protocol, and a logical workflow to address common challenges encountered during the purification of this valuable heterocyclic compound.
Introduction to this compound and its Purification Challenges
This compound is a key intermediate in medicinal chemistry and organic synthesis, serving as a building block for various bioactive molecules.[1][2] Its purification via recrystallization is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. The molecule's structure, featuring a polar isoquinoline core, a hydrogen-bonding hydroxyl group, and a heavy bromine atom, presents unique challenges in solvent selection and crystallization induction. It's also important to note that this compound can exist in tautomeric forms, primarily as 6-bromo-2H-isoquinolin-3-one, which influences its solubility and crystalline nature.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the recrystallization of this compound, offering probable causes and actionable solutions based on established chemical principles.
Question 1: My this compound fails to crystallize from solution upon cooling. What are the likely causes and how can I induce crystallization?
Answer:
Failure to crystallize is a common issue, often stemming from either excessive solvent use or the formation of a supersaturated solution.
-
Probable Cause 1: Excessive Solvent Volume. The most frequent reason for crystallization failure is the use of too much solvent, which keeps the compound in solution even at low temperatures.
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again. To avoid this, always aim to dissolve the crude product in the minimum amount of boiling solvent.
-
-
Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal formation requires nucleation sites to begin.
-
Solution 1: Induce Nucleation by Scratching. Gently scratch the inside of the flask at the meniscus with a clean glass rod. The microscopic scratches on the glass surface provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small amount of pure this compound, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. The seed crystal will act as a template for other molecules to deposit onto, initiating crystallization.
-
Solution 3: Drastic Cooling. Once the solution has cooled to room temperature, placing it in an ice bath or even a freezer for a short period can sometimes provide the thermodynamic shock needed to induce nucleation.
-
Question 2: Instead of crystals, my compound is separating as an oil. How can I resolve this "oiling out" phenomenon?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the solution becomes saturated at a temperature that is above the melting point of the solute. Impurities can also lower the melting point of the eutectic mixture, exacerbating this issue.
-
Probable Cause 1: High Solvent Boiling Point. The boiling point of your chosen solvent may be higher than the melting point of your compound.
-
Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF, consider a solvent like ethanol or ethyl acetate.
-
-
Probable Cause 2: High Solute Concentration and Rapid Cooling. A highly concentrated solution that is cooled too quickly can favor oil formation over ordered crystal lattice formation.
-
Solution 1: Add More Solvent and Re-cool Slowly. Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation point. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or paper towels can help.
-
Solution 2: Modify the Solvent System. Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise into the hot solution until slight turbidity appears. Then, add a few drops of the primary solvent to redissolve the turbidity and allow the mixture to cool slowly. For a polar compound like this compound, a good solvent like ethanol paired with an anti-solvent like water can be effective.
-
Question 3: I've obtained crystals, but my final yield is very low. What are the key factors affecting recovery and how can I improve it?
Answer:
A low yield is a frustrating outcome of an otherwise successful recrystallization. Several factors can contribute to poor recovery.
-
Probable Cause 1: Using Too Much Solvent. As mentioned in Q1, this is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary for dissolution. After filtering your first crop of crystals, you can try to recover a second crop by concentrating the mother liquor (e.g., by 50%) and re-cooling. Be aware that the second crop may be less pure.
-
-
Probable Cause 2: Premature Crystallization During Hot Filtration. If your compound crystallizes in the filter funnel during the removal of insoluble impurities, you will lose a significant portion of your product.
-
Solution: Use a pre-heated filter funnel and flask for the hot filtration. Adding a small excess of the recrystallization solvent (e.g., 5-10% more) before filtration can also help keep the compound in solution. This excess solvent can then be evaporated before cooling.
-
-
Probable Cause 3: Significant Solubility in Cold Solvent. The chosen solvent may still have a notable solvating capacity for your compound even at low temperatures.
-
Solution: Ensure you are cooling the solution for a sufficient amount of time in an ice bath (e.g., 15-30 minutes) to maximize precipitation. If the yield is still low, you may need to screen for a different solvent in which your compound is less soluble when cold.
-
Question 4: The recrystallized product is still colored, but the pure compound should be a yellow solid. How can I remove colored impurities?
Answer:
Colored impurities are common in heterocyclic chemistry and often arise from oxidation or residual starting materials.
-
Solution: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, colored, conjugated molecules.
-
Protocol: After dissolving the crude this compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal and any other insoluble impurities, then proceed with the cooling and crystallization steps.
-
Caution: Using too much charcoal can lead to a significant loss of your desired product due to co-adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Given the polar nature of the hydroxyl group and the isoquinoline nitrogen, polar protic solvents are excellent starting points. Ethanol, methanol, or isopropanol are highly recommended for initial screening. Polar aprotic solvents like acetone or ethyl acetate could also be effective. Due to the tautomeric keto form, solvents that can engage in hydrogen bonding are often successful.
Q2: How do I perform a systematic solvent screening for this compound?
A2: A systematic approach is crucial. Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes. To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature. If the compound dissolves at room temperature, the solvent is unsuitable. If it does not dissolve, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed solvent system is an excellent strategy if no single solvent provides the desired solubility profile. A common and effective approach for polar compounds is an ethanol/water mixture. Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent), and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify the solution, and then allow it to cool slowly.
Data Summary Table: Potential Solvents for Recrystallization
The following table provides properties of common solvents that could be considered for the recrystallization of this compound. The choice of solvent should be guided by small-scale solubility tests.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Comments |
| Polar Protic Solvents | ||||
| Water | 100 | 10.2 | 80.1 | May be a suitable anti-solvent with a more organic solvent like ethanol. |
| Ethanol | 78 | 5.2 | 24.6 | A good starting point due to its ability to dissolve polar compounds when hot. |
| Methanol | 65 | 6.6 | 33.0 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | 4.3 | 18.3 | Another good alcohol to consider, with a slightly lower polarity than ethanol. |
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 77 | 4.4 | 6.0 | Good for compounds of intermediate polarity. |
| Acetone | 56 | 5.4 | 20.7 | A versatile solvent, but its low boiling point can sometimes be a disadvantage. |
| Acetonitrile | 82 | 6.2 | 37.5 | Can be effective for polar compounds. |
| Nonpolar Solvents | ||||
| Toluene | 111 | 2.4 | 2.4 | Unlikely to be a good primary solvent but could be used as an anti-solvent if the compound is dissolved in a very polar medium. |
| Hexane | 69 | 0.0 | 1.9 | Unlikely to dissolve the compound, but can be a good anti-solvent with a more polar solvent like ethyl acetate. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes should be determined through preliminary screening.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
PubChem Compound Summary for CID 46739149, this compound. National Center for Biotechnology Information. [Link]
-
W. L. F. Armarego and Christina Li Lin Chai, Purification of Laboratory Chemicals, 6th ed., Butterworth-Heinemann, 2009. [Link]
-
"Recrystallization." MIT Digital Lab Techniques Manual. [Link]
-
"Problems with Recrystallisations." University of York, Department of Chemistry. [Link]
-
"Solubility of Organic Compounds." Chemistry Steps. [Link]
-
"Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications." International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
"Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." RSC Publishing. [Link]
Sources
Technical Support Center: Troubleshooting Low Product Yield in Cyclization Reactions
For: Researchers, scientists, and drug development professionals.
Introduction
Cyclization reactions are fundamental transformations in organic synthesis, crucial for constructing cyclic scaffolds present in numerous pharmaceuticals, natural products, and advanced materials. However, achieving high yields in these intramolecular processes can be challenging due to competing intermolecular side reactions, unfavorable reaction kinetics or thermodynamics, and substrate-specific issues. This guide provides a structured, in-depth approach to troubleshooting and optimizing cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Competing Intermolecular vs. Intramolecular Reactions
Q1: My reaction is primarily yielding polymer or dimer instead of the desired cyclic product. What is the most likely cause and how can I fix it?
A1: The predominance of intermolecular reactions (polymerization, dimerization) over the desired intramolecular cyclization is a classic problem, especially when forming medium to large rings.[1][2][3][4] This issue is governed by the relative rates of the two competing processes.
Core Principle: Concentration is Key
The fundamental strategy to favor intramolecular cyclization is to operate under high-dilution conditions .[2][5] By decreasing the concentration of the substrate, you reduce the probability of two different molecules reacting with each other, thereby giving the ends of a single molecule a greater opportunity to find each other.[2][6]
Troubleshooting Workflow: High-Dilution Techniques
Caption: Workflow for addressing intermolecular competition.
Step-by-Step Protocol: Pseudo-High Dilution via Syringe Pump
This technique, also known as pseudo-high dilution, maintains a low instantaneous concentration of the reactive species, minimizing the need for massive solvent volumes.[7][8][9]
-
Setup: Place a large, round-bottom flask, equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), containing the bulk of the reaction solvent and any catalysts or reagents that are not the cyclization precursor.
-
Precursor Solution: Dissolve the linear cyclization precursor in a minimal amount of the same reaction solvent in a separate flask or syringe.
-
Slow Addition: Using a syringe pump, add the precursor solution to the vigorously stirred reaction flask over a prolonged period (e.g., 4-24 hours). The addition rate should be slow enough that the precursor reacts intramolecularly faster than new precursor is added.[10]
-
Monitoring: Periodically sample the reaction mixture and analyze by TLC or LC-MS to monitor the formation of the product and the absence of starting material.
-
Workup: Once the reaction is complete, proceed with the standard workup and purification protocol.
Quantitative Guidance for Concentration
| Ring Size | Typical Concentration Range (M) | Rationale |
| 5-7 | 0.1 - 0.01 | Thermodynamically and kinetically favorable; less prone to polymerization.[11] |
| 8-11 (Medium) | 0.01 - 0.001 | High ring strain and unfavorable transannular interactions make polymerization highly competitive.[4][11] |
| 12+ (Macrocycles) | < 0.001 | Entropically disfavored; high dilution is critical to overcome the low probability of ring closure.[1][5][11] |
Category 2: Reaction Conditions & Kinetics
Q2: My cyclization reaction is very slow or stalls completely, even at low concentrations. How can I improve the reaction rate?
A2: Slow or stalled reactions often point to issues with activation energy, catalyst efficiency, or solvent effects. A systematic optimization of reaction parameters is necessary.
Troubleshooting Strategy: Parameter Optimization
| Parameter | Common Issue | Proposed Solution & Explanation |
| Temperature | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C). For entropically challenging macrocyclizations, however, simply increasing heat may not be effective and can promote decomposition.[4][12][13] |
| Catalyst | Low catalyst activity, catalyst decomposition, or poisoning. | - Increase Catalyst Loading: Incrementally increase the mole percentage of the catalyst. - Switch Catalyst: If using a specific catalyst (e.g., a Grubbs catalyst for RCM), consider a more active generation or one with different ligands.[14] Catalyst decomposition can sometimes lead to side reactions like isomerization.[14][15] |
| Solvent | Poor solubility of reactants or inappropriate polarity affecting the transition state. | The solvent must fully dissolve the reactants.[16][17] The polarity can significantly impact reaction rates; for instance, polar aprotic solvents (DMF, DMSO, acetonitrile) can enhance the reactivity of nucleophiles.[2][18] Screen a range of solvents with varying polarities.[19][20] |
| Base/Acid Strength | Incomplete deprotonation (base-catalyzed) or protonation (acid-catalyzed). | For base-catalyzed reactions, if a weak base (e.g., K₂CO₃) is ineffective, switch to a stronger, non-nucleophilic base (e.g., DBU, KOtBu).[12] Ensure anhydrous conditions when using very strong bases like NaH or LDA.[12] For acid-catalyzed reactions, consider using a stronger acid or increasing its concentration.[12] |
Diagnostic Experiment: Catalyst Loading Screen
-
Setup: Prepare several small-scale, parallel reactions in vials.
-
Variable: In each vial, use a different concentration of the catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Constants: Keep the substrate concentration, temperature, solvent, and reaction time identical across all vials.
-
Analysis: After the set time, quench all reactions and analyze the conversion to product in each vial using LC-MS or calibrated NMR.
Category 3: Substrate Structure & Stereoelectronics
Q3: My substrate has the correct functional groups for cyclization, but the reaction is failing. Could the structure of the precursor be the problem?
A3: Yes, the conformational and stereoelectronic properties of the linear precursor are critical for successful cyclization. Unfavorable bond angles, steric hindrance, or non-ideal orbital overlap can prevent ring closure.
Core Principle: Baldwin's Rules
Sir Jack Baldwin formulated a set of empirical rules that predict the favorability of ring-closing reactions based on the ring size and the geometry of the atoms involved.[11][21][22] These rules are essential for predicting the feasibility of a cyclization pathway.
The rules are described using three descriptors:
-
Ring Size: The number of atoms in the newly formed ring.
-
Exo vs. Endo: Describes whether the bond being broken during the cyclization is outside (exo) or inside (endo) the newly formed ring.[22][23]
-
Tet, Trig, or Dig: Refers to the hybridization of the electrophilic atom being attacked (sp³ - tet, sp² - trig, sp¹ - dig).[21][23]
Summary of Favorable Cyclizations (for 3-7 membered rings)
| Ring Size | Tet (sp³) | Trig (sp²) | Dig (sp¹) |
| 3-7 | Exo | Exo | Endo |
| 6-7 | Endo | ||
| 5-7 | Exo |
Note: "Disfavored" does not mean impossible, but that the reaction is kinetically slower due to poor orbital overlap.[11]
Troubleshooting Logic Diagram: Applying Baldwin's Rules
Caption: Decision-making based on Baldwin's Rules.
Q4: I am performing a peptide cyclization and observing low yields or epimerization. What strategies can I employ?
A4: Peptide macrocyclization is particularly sensitive to the precursor's conformation.[24] Low yields are often due to aggregation or competing intermolecular reactions, while epimerization can be caused by prolonged exposure to basic conditions. [10]
Strategies for Improved Peptide Cyclization:
-
Turn-Inducing Elements: Incorporate residues like proline or D-amino acids into the linear peptide backbone.[24] These elements can pre-organize the peptide into a conformation that is favorable for cyclization, increasing the effective molarity of the reacting termini.[24][25]
-
Protecting Groups: The choice of side-chain protecting groups can influence solubility and steric hindrance. Bulky protecting groups near the cyclization site may impede the reaction.[26][27] Conversely, some protecting groups can cause side reactions, such as pyroglutamate formation from N-terminal glutamic acid.[28][29]
-
Coupling Reagents: Use highly efficient, low-racemization coupling reagents (e.g., HATU, HOBt/DIC). The reaction should be monitored closely to avoid extended reaction times that can lead to epimerization.[10]
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to a solid support can leverage a "pseudo-dilution" effect, where the resin matrix prevents intermolecular reactions.[6][24]
Conclusion
Troubleshooting low yields in cyclization reactions requires a systematic and logical approach. By first addressing the fundamental competition between intramolecular and intermolecular pathways through concentration control, and then methodically optimizing reaction conditions and evaluating substrate suitability, researchers can significantly improve the efficiency of these critical transformations. Always remember that careful reaction monitoring and analysis are key to diagnosing the specific issues affecting your system.
References
- Benchchem. (n.d.). Troubleshooting low yield in 1,5-diketone cyclization.
- Catalysis Science & Technology. (n.d.). Competitive isomerization and catalyst decomposition during ring-closing metathesis. RSC Publishing.
- (n.d.). Solution-Phase and Chemoenzymatic Cyclization Methods for Cyclic Peptides.
- ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Request PDF.
- PubMed. (n.d.). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.
- Wikipedia. (n.d.). Macrocycle.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions Involving 1,5-Diiodopentane.
- Wikipedia. (n.d.). Radical cyclization.
- ResearchGate. (n.d.). Optimizations of the reaction conditions for the intramolecular cyclization of 1aa.
- The Raj Group. (2020, July 8). Peptide Cyclization at High Concentration.
- ACS Combinatorial Science. (n.d.). Global Analysis of Peptide Cyclization Efficiency.
- (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
- Chemical Society Reviews. (2024, November 19). Recent advances in peptide macrocyclization strategies. RSC Publishing. DOI:10.1039/D3CS01066J.
- ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. Download Table.
- Wikipedia. (n.d.). Protecting group.
- arXiv. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.
- ResearchGate. (2025, August 9). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Request PDF.
- Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?.
- Grokipedia. (n.d.). Baldwin's rules.
- Chemistry Online. (2022, November 13). Cyclization reactions (ring formation).
- PubMed. (n.d.). Do enzymes obey the Baldwin rules? A mechanistic imperative in enzymatic cyclization reactions.
- Wikipedia. (n.d.). High dilution principle.
- Baran Lab. (2020, January 18). macrocyclizations.pdf.
- (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?.
- NIH. (n.d.). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile.
- NIH. (n.d.). A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides.
- Wikipedia. (n.d.). Baldwin's rules.
- ResearchGate. (n.d.). Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole.
- (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Organic & Biomolecular Chemistry. (n.d.). Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms. RSC Publishing.
- NIH. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.
- (2023, July 1). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis.
- ACS Publications. (2015, August 6). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews.
- ResearchGate. (2025, August 10). Factors Influencing Ring Closure Through Olefin Metathesis.
- ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Request PDF.
- Wikipedia. (n.d.). Ring-closing metathesis.
- NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
- ResearchGate. (2025, August 6). Ring-Closing Metathesis Reactions: Interpretation of Conversion-Time Data.
- Books Gateway. (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
- ResearchGate. (2025, August 6). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure.
- Chem-Station Int. Ed. (2017, May 5). Baldwin's Rule.
- Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ.
- Thermo Fisher Scientific - US. (n.d.). PCR Troubleshooting Guide.
Sources
- 1. Macrocycle - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. baranlab.org [baranlab.org]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. Cyclic Peptide Cyclization: Methods, Enzymes & Optimization - Creative Peptides [creative-peptides.com]
- 7. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. raj.emorychem.science [raj.emorychem.science]
- 11. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 16. thecalculatedchemist.com [thecalculatedchemist.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
- 22. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 23. chemistry-online.com [chemistry-online.com]
- 24. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. catalogimages.wiley.com [catalogimages.wiley.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Isoquinoline Derivatives
Welcome to the technical support center for the purification of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of this important class of nitrogen-containing heterocyclic compounds. Isoquinoline derivatives are prevalent in natural products and pharmaceuticals, making their efficient purification a critical step in research and development.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of isoquinoline derivatives in a question-and-answer format.
Q1: My isoquinoline derivative is streaking/tailing badly on both the TLC plate and the column. What is causing this, and how can I achieve sharp, symmetrical peaks?
A1: This is the most common issue when purifying basic compounds like isoquinolines on standard silica gel.
-
Root Cause: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[3] The basic nitrogen atom of the isoquinoline derivative can interact strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to a portion of the molecules being retained longer than others, resulting in significant peak tailing or streaking.[3][4]
-
Solutions:
-
Use a Basic Modifier: The most effective and common solution is to add a small amount of a basic modifier to your mobile phase (eluent). Triethylamine (TEA) is the standard choice.[3][4] Start by adding 0.1-1% TEA to your solvent system. This concentration is usually sufficient to neutralize the acidic silanol sites, preventing the unwanted interaction with your basic compound.[4] The TEA molecules, being a stronger base, will preferentially bind to the silanol groups, allowing your isoquinoline derivative to elute symmetrically.[3][5]
-
Deactivate the Silica Gel: You can pre-treat, or "deactivate," the silica gel before running the column.[6][7][8] This involves flushing the packed column with your chosen eluent containing 1-3% triethylamine.[6][8] After flushing with one or two column volumes, you can switch back to the eluent without TEA to run the separation.[8] This process effectively neutralizes the active sites on the silica.[9][10]
-
Consider an Alternative Stationary Phase: If tailing persists or if your compound is sensitive, switch to a more inert or basic stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds like alkaloids and amines.[7][11][12][13] Neutral alumina can also be effective.
-
Q2: My product yield is consistently low after purification. Where is my compound going?
A2: Low recovery can be frustrating and is often traced back to several potential issues during the chromatography process.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: As mentioned in Q1, strong interaction with acidic silica gel can lead to your compound permanently sticking to the stationary phase. If you observe significant tailing, this is a likely cause of mass loss. Solution: Use a basic modifier like TEA or switch to a basic stationary phase like alumina.[7][14][12]
-
Compound Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[15] If your isoquinoline derivative has acid-labile functional groups, it may be breaking down on the column. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear.[15] If degradation is observed, use deactivated silica or an alternative stationary phase like alumina.[6][7][15]
-
Improper Fraction Collection: Your compound may have eluted faster or slower than anticipated, leading you to miss the relevant fractions. Solution: Monitor the elution closely using TLC analysis of every few fractions. Do not rely solely on visual cues. Pool fractions only after confirming their contents by TLC.
-
Careless Handling: Yields can be diminished by simple mechanical losses. Solution: Ensure all glassware used for transfers is thoroughly rinsed.[16] When evaporating solvent from pooled fractions, be cautious not to use excessive heat or vacuum, which could cause volatile compounds to evaporate.[16]
-
Q3: I am struggling to separate my target isoquinoline from a very similar impurity. What strategies can I use to improve resolution?
A3: Achieving good separation (resolution) between closely related compounds requires careful optimization of the chromatographic conditions.
-
Strategies for Improved Resolution:
-
Optimize the Mobile Phase: Fine-tune the polarity of your eluent. Even small changes in the solvent ratio can have a significant impact on separation. Test various solvent systems using TLC. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity and improve resolution.
-
Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution).[17][18][19][20] This technique is highly effective for separating complex mixtures with components of varying polarities.[17][18][19][20] It helps to sharpen the peaks of later-eluting compounds and can often resolve components that co-elute under isocratic conditions.[18][20]
-
Reduce the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can lead to better separation.[21] However, an excessively slow rate can cause band broadening due to diffusion.[21]
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, the issue may be a lack of selectivity on silica. Switching to alumina or a reversed-phase (e.g., C18) column may provide the different interaction chemistry needed for separation.[22]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the best stationary phase for purifying isoquinoline derivatives: silica, alumina, or reversed-phase?
A4: The best choice depends on the specific properties of your molecule and the impurities you need to remove.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | High resolving power, versatile, most common. | Acidic nature can cause tailing and degradation of basic compounds.[3][15] | General purpose purification, especially when used with a basic modifier like TEA.[3][7] |
| Basic Alumina | Basic surface is ideal for purifying basic compounds like amines and alkaloids, preventing tailing.[11][14][13] | Can be more reactive than silica; may catalyze certain reactions. Less commonly used, so less literature available for specific separations. | Compounds that show significant tailing or degradation on silica gel.[14][12] |
| Reversed-Phase (C18) | Excellent for separating compounds based on hydrophobicity. Separates more polar compounds first. | Requires aqueous mobile phases; may be less suitable for highly nonpolar compounds. | Purifying highly polar isoquinoline derivatives or when normal-phase chromatography fails to provide separation.[7] |
Q5: How do I select the optimal mobile phase (eluent)?
A5: The optimal mobile phase is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol). If your compound is basic, add ~0.5% triethylamine to the TLC developing chamber.
-
The ideal solvent system is one that moves your target compound to an Rf (retention factor) value of approximately 0.2-0.4 . This generally provides the best separation on a column.
-
Ensure there is separation between your product spot and the spots of major impurities. If all spots move to the top (Rf near 1.0), the solvent is too polar. If nothing moves from the baseline (Rf near 0), the solvent is not polar enough.
Q6: Should I use isocratic or gradient elution?
A6: The choice depends on the complexity of your sample mixture.[20]
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the run.[17][23] It is simpler and ideal for separating compounds with similar polarities and when your TLC shows good separation between the target and impurities.[17][19]
-
Gradient Elution: Involves gradually increasing the percentage of the more polar solvent during the separation.[20][23] This method is superior for complex mixtures containing compounds with a wide range of polarities.[18][19] It generally results in faster run times and sharper peaks for strongly retained compounds.[18][23]
Section 3: Standardized Protocols
Protocol 3.1: General Step-by-Step Guide for Column Chromatography of an Isoquinoline Derivative
-
TLC Analysis: Determine the optimal solvent system that gives your product an Rf of 0.2-0.4 and separates it from impurities. Add 0.5-1% triethylamine (TEA) to this system.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, create a slurry by mixing silica gel with your initial, least polar eluent.
-
Pour the slurry into the column, constantly tapping the side to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, never letting the solvent level drop below the top of the silica bed.[21]
-
Add a final layer of sand on top of the packed silica to prevent disturbance during solvent addition.[21]
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude sample in the minimum amount of a suitable solvent (ideally the column eluent).[21] Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.[21]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[21] Carefully add this powder to the top of the packed column.[21]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent above the silica bed throughout the run.
-
-
Monitoring and Collection:
-
Periodically analyze the collected fractions by TLC to track the elution of your compound.
-
Once you identify the fractions containing your pure product, combine them in a flask.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain your purified isoquinoline derivative.
Section 4: Visual Guides
Diagram 1: General Workflow for Isoquinoline Purification This diagram illustrates the logical flow from a crude sample to a purified product.
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. column-chromatography.com [column-chromatography.com]
- 12. One moment, please... [column-chromatography.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. silicycle.com [silicycle.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 18. mastelf.com [mastelf.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 22. researchgate.net [researchgate.net]
- 23. difference.wiki [difference.wiki]
managing temperature control in bromination of isoquinoline
Technical Support Center: Isoquinoline Bromination
A Guide to Precision Temperature Control for Optimal Regioselectivity and Yield
Welcome to the technical support center for the bromination of isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The electrophilic bromination of isoquinoline is notoriously sensitive to reaction parameters, with temperature being the single most critical factor influencing product distribution, yield, and purity. An uncontrolled exotherm or a deviation of even a few degrees can lead to inseparable isomeric mixtures and undesirable side products.
This document moves beyond simple protocols to explain the fundamental principles behind temperature control, offering field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses core concepts related to temperature and its influence on the isoquinoline system.
Q1: Why is temperature control so critical in the electrophilic bromination of isoquinoline?
A: Temperature control is paramount for achieving high regioselectivity. The bromination of isoquinoline in strong acid occurs on the more electron-rich benzene ring, primarily at the C5 and C8 positions. These positions have different activation energies for substitution, and their product ratios are highly temperature-dependent. Strict, low-temperature conditions—often below -20°C—are typically required to favor the formation of the kinetic product, 5-bromoisoquinoline, while suppressing the formation of the thermodynamically competitive 8-bromoisoquinoline isomer[1]. The 8-bromo isomer is often very difficult to separate from the desired 5-bromo product, making precise temperature management essential for product purity[1].
Q2: What makes the bromination reaction exothermic, and why is this a concern?
A: The bromination of an aromatic ring is an exothermic process because the formation of a stable carbon-bromine (C-Br) bond and a hydrobromic acid (HBr) byproduct releases a significant amount of energy[2][3]. This is a major concern for several reasons:
-
Loss of Selectivity: An uncontrolled exotherm will raise the internal reaction temperature, leading to the formation of undesired isomers (e.g., 8-bromoisoquinoline or di-brominated products)[1][4].
-
Runaway Reaction: In concentrated solutions, the heat generated can accelerate the reaction rate, which in turn generates more heat. This feedback loop can lead to a dangerous runaway reaction, causing rapid boiling of solvents and a pressure buildup[5].
-
Reagent Decomposition: Some brominating agents, like N-Bromosuccinimide (NBS), can decompose at elevated temperatures, leading to lower yields and additional impurities[4].
Q3: How does the choice of brominating agent affect the optimal reaction temperature?
A: Different brominating agents have varying reactivities, which dictates the necessary temperature regime.
-
N-Bromosuccinimide (NBS): Often used in strong acids like H₂SO₄, NBS is a milder, solid brominating agent that is easier to handle than liquid bromine[6]. For high selectivity towards 5-bromoisoquinoline, reactions with NBS are typically run at very low temperatures, such as -25°C to -18°C[1].
-
Molecular Bromine (Br₂): A highly reactive and hazardous liquid, Br₂ often requires more stringent temperature control. Depending on the solvent and substrate, conditions can range from deep cold to very high temperatures. For instance, the synthesis of 4-bromoisoquinoline can be performed at 180°C, a condition that favors a different substitution pattern entirely[7].
-
Other Reagents: Agents like N,N'-dibromoisocyanuric acid (DBI) have also been used and show high sensitivity to temperature and the acid used as a solvent[8][9].
The key principle is that more reactive agents generally require lower temperatures to moderate their reactivity and maintain selectivity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides direct answers to common problems encountered during the experiment.
Q1: My reaction temperature is spiking during the addition of the brominating agent. What should I do?
A: A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Action: Immediately stop the addition of the reagent. If necessary, add more coolant (e.g., dry ice) to the external cooling bath to bring the temperature back down.
-
Root Cause Analysis & Correction:
-
Addition Rate: You are likely adding the brominating agent too quickly. The reagent should be added slowly, in small portions (if solid) or dropwise (if liquid), allowing the cooling system to dissipate the heat from the exothermic reaction[2][4].
-
Stirring Efficiency: Ensure the reaction mixture is being stirred vigorously. Inefficient stirring creates localized "hot spots" where the reagent concentration is high, leading to rapid temperature increases. A mechanical stirrer is often superior to a magnetic stir bar for viscous or heterogeneous mixtures[1].
-
Cooling Bath Contact: Check that the reaction flask has maximum surface area contact with the cooling bath and that the bath itself is at the target temperature.
-
Q2: I'm getting a mixture of 5-bromo and 8-bromoisoquinoline. How can I improve the selectivity for the 5-bromo isomer?
A: This is a classic selectivity problem directly tied to temperature. To favor the 5-bromo isomer, you must operate under kinetic control.
-
Lower the Temperature: The most effective solution is to lower the reaction temperature. Procedures for selective 5-bromination often call for temperatures between -22°C and -26°C[1]. Even a small increase above this range can lead to a higher percentage of the 8-bromo isomer.
-
Strict Temperature Maintenance: It is not enough to simply cool the initial solution. The temperature must be strictly maintained throughout the entire addition of the brominating agent and for the specified reaction time afterward[1].
-
Solvent Choice: The use of concentrated sulfuric acid as the solvent is crucial in many high-selectivity procedures. It protonates the isoquinoline, deactivating the pyridine ring and directing substitution to the benzene ring under conditions that favor 5-substitution[1].
Q3: My reaction yield is low, and I suspect incomplete conversion. Should I raise the temperature to push the reaction to completion?
A: Raising the temperature is a risky strategy that will likely sacrifice selectivity for conversion. Before altering the temperature, consider these factors:
-
Reagent Purity: N-Bromosuccinimide (NBS) should be recrystallized before use. Impure NBS can be less reactive and give unreliable results[1][6].
-
Reaction Time: Electrophilic substitution at very low temperatures can be slow. Ensure you are stirring for the full recommended time. The procedure from Organic Syntheses specifies stirring for 2 hours at -22°C followed by 3 hours at -18°C[1].
-
Stoichiometry: Using more than 1.1 to 1.3 equivalents of NBS should be avoided, as it can lead to the formation of di-brominated byproducts, which also lowers the yield of the desired monobrominated product[1].
-
Controlled Warming: Some protocols involve a period of very low temperature followed by a slow warming to a slightly higher temperature (e.g., from -25°C to -18°C) or even room temperature to ensure the reaction goes to completion[1][10]. This should be done gradually and only after the initial, highly selective phase of the reaction is complete.
Data & Protocols
Table 1: Temperature Guidelines for Selective Bromination of Isoquinoline
| Target Product | Brominating Agent / Conditions | Recommended Temperature | Key Considerations & Potential Byproducts | Source |
| 5-Bromoisoquinoline | N-Bromosuccinimide (NBS) in conc. H₂SO₄ | -26°C to -18°C | Strict temperature control is critical to prevent the formation of 8-bromoisoquinoline and 5,8-dibromoisoquinoline. | [1] |
| 4-Bromoisoquinoline | Bromine (Br₂) in Nitrobenzene | ~180°C | High temperature favors substitution at C4. This is a hazardous procedure involving hot nitrobenzene and bromine. | [7] |
| 1-Bromoisoquinoline | Bromine (Br₂) - Gas Phase | ~450°C | Gas-phase reaction leads to substitution on the pyridine ring. Requires specialized equipment. | [11] |
| 3-Bromoisoquinoline | Bromine (Br₂) - Gas Phase | ~300°C | Lower temperature in the gas phase favors the 3-position over the 1-position. | [11] |
Diagram 1: Low-Temperature Bromination Reaction Setup
Caption: Essential apparatus for maintaining precise low-temperature control.
Protocol: Synthesis of 5-Bromoisoquinoline
This protocol is adapted from a verified procedure in Organic Syntheses[1]. It exemplifies the stringent temperature control required for high selectivity.
Materials:
-
Isoquinoline (330 mmol)
-
Concentrated Sulfuric Acid (96%, 340 mL)
-
N-Bromosuccinimide (NBS, 363 mmol), recrystallized
-
Dry Ice and Acetone
-
Crushed Ice
Procedure:
-
Preparation: In a 1-L, three-necked, round-bottomed flask equipped with an internal thermometer, a mechanical stirrer, and an addition funnel, charge the concentrated sulfuric acid.
-
Initial Cooling & Dissolution: Cool the acid to 0°C in an ice-water bath. Slowly add the isoquinoline while stirring vigorously, ensuring the internal temperature does not exceed 30°C.
-
Deep Cooling: Once addition is complete, replace the ice-water bath with a dry ice-acetone bath. Cool the solution to -25°C.
-
Controlled Bromination: Add the recrystallized NBS in small portions to the vigorously stirred solution. The rate of addition must be controlled such that the internal temperature is strictly maintained between -22°C and -26°C . This is the most critical step. Add additional small pieces of dry ice to the bath as needed to maintain the temperature.
-
Reaction Stirring: After all the NBS has been added, continue to stir the suspension efficiently for 2 hours, maintaining the temperature at -22°C (± 1°C).
-
Warming Stage: Adjust the cooling to allow the reaction temperature to rise to -18°C (± 1°C) and stir for an additional 3 hours.
-
Quenching: After the reaction is complete, carefully and slowly pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a larger flask to quench the reaction.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for diagnosing and solving regioselectivity issues.
References
-
Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 79, 88. [Link]
-
PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. Retrieved January 5, 2026, from [Link]
- Google Patents. (1990).
-
den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 283-286. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 5, 2026, from [Link]
-
Khan, M. A., Guan, Z., & Li, Z. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(9), 13481–13502. [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution. Retrieved January 5, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Troubleshooting for the Synthesis of 6-Bromo-3-hydroxyisoquinoline
Welcome to the technical support guide for the synthesis of 6-Bromo-3-hydroxyisoquinoline. As a vital heterocyclic scaffold in medicinal chemistry and materials science, successful synthesis and purification are critical.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth, field-tested insights into the crucial work-up and purification stages. Drawing from established protocols for isoquinoline synthesis, such as the Bischler-Napieralski reaction, we address common challenges with scientifically-grounded solutions.[3][4][5]
Standard Work-up Protocol: A Baseline Procedure
The following protocol outlines a standard, robust work-up procedure following a typical cyclization reaction (e.g., using POCl₃ or PPA) to yield this compound. The rationale behind each step is explained to empower you to make informed decisions in your experiments.
Step-by-Step Protocol
-
Reaction Quenching (Caution: Exothermic)
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature, followed by further cooling in an ice-water bath (0-5 °C).
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. If a strong acid like POCl₃ was used, this step hydrolyzes the excess reagent and dilutes the acid.[3][6] This process is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Initial pH Neutralization & Product Precipitation
-
With continuous stirring and cooling, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (e.g., 3N NaOH) to the acidic slurry.[3][7]
-
Monitor the pH of the aqueous suspension using pH paper or a calibrated pH meter. Adjust until the pH is approximately 7-8.
-
Rationale: this compound is amphoteric but is least soluble in water near its isoelectric point. Bringing the pH to a neutral or slightly basic range neutralizes the acidic reaction medium and deprotonates the hydroxyl group's phenolic proton, causing the crude product to precipitate out of the aqueous solution.[7] A light brown or yellow solid is typically expected.[1][7]
-
-
Isolation of Crude Product
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.
-
Continue suction to air-dry the crude solid on the filter for at least one hour. For further drying, the solid can be placed in a desiccator under vacuum.
-
-
Purification
-
The crude product can be purified by recrystallization or column chromatography.
-
Recrystallization: A common solvent system for recrystallization is a mixture of dichloromethane (DCM) and pentane or ethyl acetate and petroleum ether.[7] Dissolve the crude solid in a minimum amount of the more polar solvent (DCM or EtOAc) and then slowly add the less polar solvent (pentane or pet. ether) until turbidity persists. Heat gently to redissolve, then allow to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system is a gradient of ethyl acetate in petroleum ether or dichloromethane/ethyl acetate.[8] The fractions containing the pure product can be identified by TLC.
-
Visual Workflow for Standard Work-up
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Bromoisoquinolines: Classical vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 6-bromoisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthesis is a critical step in the development of novel therapeutics. This guide provides an in-depth, objective comparison of the primary synthetic routes to 6-bromoisoquinolines, evaluating classical named reactions against modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and comparative data to empower researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of the Isoquinoline Core
Isoquinolines are a prominent class of nitrogen-containing heterocycles found in a wide array of natural products, particularly alkaloids, and synthetic pharmaceuticals. Their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties, have cemented their importance in drug discovery.[2] The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space.[1]
This guide will focus on three principal strategies for the synthesis of the 6-bromoisoquinoline core:
-
The Pomeranz-Fritsch Reaction: A classical acid-catalyzed cyclization.
-
The Bischler-Napieralski Reaction: Another cornerstone of isoquinoline synthesis, proceeding through a dihydroisoquinoline intermediate.
-
Modern Transition-Metal-Catalyzed Methods: Contemporary approaches offering alternative pathways with distinct advantages.
Classical Approaches: Time-Tested Routes to the Isoquinoline Nucleus
The Pomeranz-Fritsch and Bischler-Napieralski reactions are the historical workhorses of isoquinoline synthesis. Both rely on intramolecular electrophilic aromatic substitution, but differ in their starting materials and reaction intermediates.
The Pomeranz-Fritsch Reaction
First reported in 1893, the Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.[3][4] This method offers a direct route to the aromatic isoquinoline core.
Mechanism and Rationale:
The reaction proceeds in two main stages. First, the condensation of a substituted benzaldehyde (in our case, 4-bromobenzaldehyde) with an aminoacetaldehyde acetal forms a Schiff base (a benzalaminoacetal). The choice of an acetal is crucial as it protects the reactive aldehyde functionality of the aminoacetal under the initial condensation conditions.
The second stage is the acid-catalyzed cyclization. Strong acid protonates the acetal, leading to the elimination of alcohol molecules and the formation of a reactive electrophile. This electrophile then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring. Subsequent dehydration leads to the final aromatic isoquinoline. The strength of the acid and the reaction temperature are critical parameters, as harsh conditions can lead to side reactions and decomposition.[5] Halogen substituents on the benzene ring generally require higher temperatures for successful cyclization.[6]
Caption: Pomeranz-Fritsch reaction workflow.
Experimental Protocol: A Modified Pomeranz-Fritsch Synthesis of 6-Bromoisoquinoline [7]
This protocol outlines a specific, multi-step procedure starting from 4-bromobenzaldehyde.
-
Step 1: Formation of the Schiff Base. A mixture of 4-bromobenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in anhydrous toluene is refluxed under a Dean-Stark condenser for 12 hours to drive the condensation by removing water. The solvent is then removed under vacuum.
-
Step 2: Acylation. The crude Schiff base is dissolved in anhydrous THF and cooled to -10 °C. Ethyl chloroformate (1.1 equiv) is added, and the mixture is stirred for 10 minutes before warming to room temperature.
-
Step 3: Phosphonylation. Trimethyl phosphite (1.1 equiv) is added dropwise, and the reaction is stirred for 10 hours at room temperature. The solvent is then evaporated.
-
Step 4: Cyclization. The residue is dissolved in anhydrous DCM, and the solution is cooled to 0 °C. Titanium tetrachloride (4.0 equiv) is added dropwise, and the mixture is stirred at 40 °C for 6 days.
-
Step 5: Work-up and Isolation. The reaction is quenched by pouring it into ice, and the pH is adjusted to 8-9 with 6N NaOH. The product is extracted with ethyl acetate, followed by an acid-base workup to purify the basic isoquinoline. The final product is obtained after drying and concentration of the organic layer.
Yield: 35%[7]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to isoquinolines, proceeding through a 3,4-dihydroisoquinoline intermediate which is subsequently oxidized.[8] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[9]
Mechanism and Rationale:
The synthesis begins with the acylation of a β-phenethylamine derivative (in this case, a derivative of 4-bromophenethylamine) to form the corresponding amide. This amide is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[8] The dehydrating agent activates the amide carbonyl group, facilitating an intramolecular electrophilic attack on the aromatic ring to form the dihydroisoquinoline. The presence of electron-donating groups on the aromatic ring facilitates this cyclization, while electron-withdrawing groups can hinder it.[10] The resulting 3,4-dihydroisoquinoline is a stable intermediate that can be isolated or, more commonly, directly oxidized to the fully aromatic isoquinoline using a variety of oxidizing agents, such as palladium on carbon (Pd/C) at high temperatures, or milder chemical oxidants.
Two primary mechanisms are proposed for the cyclization step, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[8] The prevailing pathway is often dependent on the specific reaction conditions.
Caption: Bischler-Napieralski reaction workflow.
Experimental Protocol: A Modified Bischler-Napieralski Approach for Halogenated Systems
-
Step 1: Amide Formation. The starting 4-bromophenethylamine derivative is acylated using a standard procedure with an appropriate acid chloride or anhydride.
-
Step 2: Modified Cyclodehydration. The amide (1.0 equiv) is dissolved in a suitable solvent. 2-chloropyridine (2.0 equiv) is added, followed by trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv) at low temperature (e.g., -20 °C). The reaction is then allowed to warm. This method activates the amide under milder conditions than traditional reagents.
-
Step 3: Aromatization. The resulting dihydroisoquinoline intermediate can be oxidized to 6-bromoisoquinoline. This can often be achieved by heating with a catalyst like Pd/C in a high-boiling solvent.
Modern Approaches: Transition-Metal-Catalyzed Syntheses
In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often offer higher efficiency, milder reaction conditions, and broader functional group tolerance compared to classical approaches.[2] Catalysts based on palladium, rhodium, and copper have been prominently featured in these transformations.[11][12][13]
Mechanism and Rationale:
Transition-metal-catalyzed syntheses of isoquinolines can proceed through various mechanistic pathways, often involving C-H activation, cross-coupling, and annulation reactions. A common strategy involves the coupling of an ortho-functionalized benzene derivative with an alkyne.
For instance, a palladium-catalyzed reaction might involve the oxidative addition of an ortho-halo-benzaldehyde or imine to a Pd(0) complex. Subsequent carbopalladation of an alkyne, followed by intramolecular C-N bond formation and reductive elimination or aromatization, would yield the isoquinoline core. The choice of ligands, solvents, and additives is crucial for controlling the catalytic cycle and achieving high yields and selectivity.[14]
Rhodium-catalyzed reactions often proceed via a C-H activation mechanism, where a directing group on the aromatic substrate facilitates the cleavage of a C-H bond by the metal center.[11] This is followed by insertion of an alkyne and subsequent reductive elimination to form the isoquinoline ring.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. organicreactions.org [organicreactions.org]
- 5. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate [organic-chemistry.org]
- 12. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
A Comparative Purity Analysis of Synthesized vs. Commercial 6-Bromo-3-hydroxyisoquinoline
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the success of a synthetic campaign and the safety of a potential therapeutic are built. 6-Bromo-3-hydroxyisoquinoline is a pivotal heterocyclic building block, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structural integrity directly influences reaction yields, impurity profiles, and the biological efficacy of the final active pharmaceutical ingredient (API).
This guide presents an objective, data-driven comparison of this compound sourced from two distinct origins: a batch synthesized in-house via a modified Bischler-Napieralski reaction and a commercially available batch from a reputable supplier. Through a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we will dissect the purity profiles of both samples, offering researchers critical insights into the potential trade-offs between custom synthesis and commercial procurement.
Sourcing the Material: In-House Synthesis vs. Commercial Procurement
1.1. In-House Synthesis: A Modified Bischler-Napieralski Approach
The decision to synthesize an intermediate in-house is often driven by the need for custom structural analogues, cost control on a large scale, or immediate availability. For this guide, we synthesized this compound starting from 4-bromo-phenethylamine.
The chosen synthetic route is a modification of the classic Bischler-Napieralski reaction, a robust method for constructing the dihydroisoquinoline core.[2][3] The reaction involves the acylation of a β-arylethylamide followed by an acid-catalyzed intramolecular cyclization.
-
Step 1: Acylation: 4-bromo-phenethylamine is acylated using chloroacetyl chloride to form the N-(4-bromophenethyl)-2-chloroacetamide intermediate. This step is critical as incomplete reaction can carry over the starting amine, becoming a potential impurity.
-
Step 2: Cyclization & Dehydrogenation: The amide intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by oxidation (dehydrogenation), to yield the target this compound.[4] The harsh conditions of this step can lead to side reactions, such as the formation of chlorinated or debrominated species.
Causality Behind Impurities: The primary impurities anticipated from this synthesis are unreacted starting materials (4-bromo-phenethylamine), incompletely cyclized intermediates, and a debrominated analogue (3-hydroxyisoquinoline). The latter can arise from trace metal catalysis or radical mechanisms during the reaction workup.
1.2. Commercial Sample
For comparison, a sample of this compound was procured from a commercial supplier. The certificate of analysis stated a purity of ≥97% as determined by HPLC. Commercial suppliers often employ highly optimized and scalable synthetic routes, which may differ from classical laboratory methods and can introduce a different set of process-related impurities.
The Analytical Workflow: A Multi-Technique Approach to Purity Assessment
A single analytical technique is rarely sufficient to declare a compound's purity unequivocally. A synergistic approach provides a more complete picture.[5][6] Our workflow integrates a quantitative chromatographic method (HPLC) with qualitative spectroscopic methods (NMR, LC-MS) for structural confirmation and impurity identification.
Caption: Workflow for purity comparison of synthesized vs. commercial compounds.
Experimental Protocols
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of chemical compounds by separating the main component from its impurities.[7]
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it invaluable for confirming molecular weight and identifying unknown impurities.[8][9]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100-500 m/z.
-
LC Conditions: Same as the HPLC method described above.
-
Objective: To confirm the mass of the main peak corresponding to this compound (C₉H₆BrNO, MW: 224.06 g/mol , Monoisotopic Mass: 222.96 Da) and to obtain mass data for any detected impurities.[10]
3.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure of a molecule, confirming the identity of the main component and helping to structurally characterize impurities if they are present in sufficient concentration.[11]
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.
-
Analysis: The resulting spectra were analyzed for characteristic chemical shifts and coupling patterns of the this compound protons and compared against reference spectra and known chemical shift values for isoquinoline systems.[12][13]
Comparative Results & Discussion
The analytical data for both the in-house synthesized and commercially procured samples are summarized below.
Table 1: HPLC Purity and LC-MS Molecular Weight Confirmation
| Sample Source | Main Peak Retention Time (min) | HPLC Purity (% Area) | Main Peak [M+H]⁺ (m/z) | Key Impurities Detected (m/z) |
| In-House Synthesis | 10.25 | 96.1% | 223.9 / 225.9 | 146.1 (3-hydroxyisoquinoline) |
| Commercial Sample | 10.24 | 98.5% | 223.9 / 225.9 | 258.0 / 260.0 (Unknown) |
Discussion of Results:
-
HPLC Analysis: The commercial sample exhibited a higher purity (98.5%) compared to the in-house synthesized batch (96.1%), which is a common outcome when comparing a lab-scale synthesis to a highly optimized commercial process.[14] The retention times for the main peak were virtually identical, confirming they are the same compound.
-
LC-MS Analysis: Both samples showed a primary mass signal with the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units), confirming the molecular weight of this compound.[15]
-
The synthesized sample revealed a significant impurity with an [M+H]⁺ of 146.1 m/z, corresponding to 3-hydroxyisoquinoline. This is the debrominated version of the target compound and is a plausible side-product from the synthesis, as predicted.
-
The commercial sample showed a minor impurity at m/z 258.0 / 260.0. While its structure is unknown without further investigation, its isotopic pattern suggests it is also a bromine-containing compound, possibly a chlorinated or process-related impurity.
-
Table 2: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Proton Assignment | Synthesized Sample (δ ppm) | Commercial Sample (δ ppm) | Comments |
| Aromatic Protons | 6.8 - 8.2 (complex multiplet) | 6.8 - 8.2 (complex multiplet) | Signals consistent with the 6-bromo-isoquinoline core. |
| OH/NH Proton | ~11.5 (broad singlet) | ~11.5 (broad singlet) | Exchangeable proton, consistent with the hydroxy/oxo tautomer. |
| Impurity Signals | Minor signals observed | No significant impurity signals | The synthesized sample showed small, broad signals in the aromatic region not belonging to the main compound, likely from the debrominated impurity. The commercial sample's spectrum was cleaner. |
¹H NMR Discussion: The NMR spectra for both samples were largely consistent with the structure of this compound. The spectrum of the synthesized material, however, displayed low-intensity, unassigned peaks in the aromatic region, corroborating the presence of the impurities detected by HPLC/MS. The commercial sample's spectrum was notably cleaner, with impurity levels below the typical NMR detection threshold (~1%).[16]
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a multi-faceted analytical approach for purity assessment.
-
The in-house synthesized this compound was of acceptable purity (96.1%) for many research applications, but the presence of a structurally similar debrominated impurity was identified. For applications where this impurity could interfere, such as in catalysis or late-stage pharmaceutical synthesis, further purification via column chromatography or recrystallization would be essential.
-
The commercial sample provided a higher degree of purity (98.5%) and is recommended for immediate use in sensitive applications where a well-characterized, high-purity starting material is paramount. However, it is crucial to note that "high purity" does not mean the absence of impurities, but rather that they are present at very low levels. The unidentified impurity in the commercial batch underscores the need for researchers to perform their own quality control, even on commercially sourced materials.
Ultimately, the choice between synthesis and procurement depends on the specific needs of the researcher, including cost, timeline, required purity level, and the scale of the project. This guide provides the framework for making an informed decision based on objective, experimental data.
References
-
De Rabba, M., & D'Ovidio, C. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Available at: [Link]
-
Niessen, W. M. A. (2001). Current developments in LC-MS for pharmaceutical analysis. Journal of the Mass Spectrometry Society of Japan, 49(4), 205-220. Available at: [Link]
-
News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Available at: [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 5, 2026, from [Link]
-
Dolan, J. W. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 5, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved January 5, 2026, from [Link]
-
Organic Reactions. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Wiley. Available at: [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ResearchGate. (n.d.). Figure 1. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved January 5, 2026, from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved January 5, 2026, from [Link]
-
SpectraBase. (n.d.). 6-Bromoquinoline - 1H NMR - Chemical Shifts. Retrieved January 5, 2026, from [Link]
-
Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved January 5, 2026, from [Link]
-
Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved January 5, 2026, from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved January 5, 2026, from [Link]
-
PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H6BrNO). Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Current developments in LC-MS for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. moravek.com [moravek.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. scispace.com [scispace.com]
- 10. This compound | C9H6BrNO | CID 46739149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isoquinoline, 6-broMo-7-fluoro-(1258833-80-5) 1H NMR spectrum [chemicalbook.com]
- 13. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 16. researchgate.net [researchgate.net]
A Comparative Study of Bromo-Isoquinoline Derivatives: A Guide for Drug Discovery Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a bromine atom to this privileged structure offers a powerful tool for modulating physicochemical properties and biological function, making bromo-isoquinoline derivatives a fertile ground for drug discovery and development. This guide provides an in-depth comparative analysis of various bromo-isoquinoline derivatives, focusing on their synthesis, biological performance, and underlying mechanisms of action, supported by experimental data and established protocols.
The Strategic Importance of Bromination in Isoquinoline Scaffolds
The position of the bromine atom on the isoquinoline ring profoundly influences the molecule's steric and electronic properties. This, in turn, dictates its reactivity in further chemical modifications and its interaction with biological targets. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the bromo-substituent serves as a versatile synthetic handle for introducing further structural diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the generation of extensive compound libraries for screening.[1][2]
Synthesis of Bromo-Isoquinoline Derivatives: A Comparative Overview
The synthetic strategy for accessing bromo-isoquinoline derivatives is dictated by the desired position of the bromine atom.
Synthesis of 3-Bromo-Isoquinoline Derivatives
3-Bromo-isoquinoline is a key intermediate for the synthesis of a variety of biologically active compounds.[3] A prevalent method for derivatizing this core is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 3-bromo-isoquinoline and a wide range of boronic acids or esters, yielding N-arylated derivatives with diverse functionalities.[2]
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-Isoquinoline Derivatives [2]
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-isoquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equivalents).
-
Solvent and Base: Add a solvent mixture, such as toluene and water (e.g., 4:1 v/v), and a base, typically sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-isoquinoline derivative.
Synthesis of 5-Bromoisoquinoline and its Derivatives
The synthesis of 5-bromoisoquinoline often involves the direct electrophilic bromination of isoquinoline. Careful control of reaction conditions is crucial to achieve regioselectivity and avoid the formation of other isomers. A well-established method utilizes N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[3]
Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline
This two-step, one-pot procedure provides a convenient route to 5-bromo-8-nitroisoquinoline, a valuable intermediate.
-
Bromination:
-
Dissolve isoquinoline in concentrated sulfuric acid at 0°C.
-
Slowly add bromine while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours.
-
-
Nitration:
-
Cool the reaction mixture containing the in-situ generated 5-bromoisoquinoline to 0°C.
-
Slowly add fuming nitric acid.
-
Allow the reaction to proceed at room temperature.
-
-
Isolation:
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-8-nitroisoquinoline.
-
Comparative Biological Activities of Bromo-Isoquinoline Derivatives
Bromo-isoquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the bromo-isoquinoline scaffold are critical determinants of their biological potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of bromo-isoquinoline derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases.[4] While direct comparative studies on a wide range of bromo-isoquinoline isomers are limited, data from the closely related bromoquinoline class provides valuable insights into structure-activity relationships (SAR).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | [4] |
| HeLa (Human Cervix Carcinoma) | 8.2 | [4] | |
| HT29 (Human Colon Carcinoma) | 9.5 | [4] | |
| 5-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.3 | [5] |
| HeLa (Human Cervix Carcinoma) | 18.1 | [5] | |
| HT29 (Human Colon Carcinoma) | 20.4 | [5] | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 20.1 | [5] |
| HeLa (Human Cervix Carcinoma) | 22.5 | [5] | |
| HT29 (Human Colon Carcinoma) | 25.6 | [5] |
Table 1: Comparative Anticancer Activity of Bromoquinoline Derivatives. This data suggests that the presence and position of the bromine atom, in combination with other substituents like the hydroxyl group at the 8-position, significantly impact the cytotoxic potency. The dibromo-substituted compound, in this case, exhibits the highest activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1][6]
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the bromo-isoquinoline derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Workflow for in vitro cytotoxicity screening.
Anti-inflammatory Activity
Certain isoquinoline derivatives have been shown to possess significant anti-inflammatory properties.[2][7] The mechanism often involves the modulation of key inflammatory signaling pathways. For instance, some isoquinoline-1-carboxamide derivatives have been found to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the MAPKs/NF-κB pathway.[7]
A study on 3-bromo-isoquinoline derivatives revealed their potential as analgesic and anti-inflammatory agents in vivo.[2] The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
dot
Caption: Inhibition of the MAPK/NF-κB signaling pathway.
Antimicrobial Activity
Bromo-isoquinoline derivatives have also been investigated for their antimicrobial properties. The position of the bromine atom and other substituents can influence the spectrum of activity against Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus (MRSA) | 4 | [8] |
| Alkynyl Isoquinoline (HSN739) | Staphylococcus aureus (MRSA) | 8 | [8] |
| Pyrimido-isoquinolin-quinone derivatives | Methicillin-resistant Staphylococcus aureus | 2-32 | [9] |
Table 2: Antimicrobial Activity of Isoquinoline Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Conclusion and Future Perspectives
Bromo-isoquinoline derivatives represent a versatile and promising class of compounds for the development of novel therapeutics. Their synthetic tractability, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on:
-
Systematic SAR studies: A comprehensive evaluation of a wide range of bromo-isoquinoline isomers with varied substitution patterns is needed to establish clear structure-activity relationships for different biological targets.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization.
-
In vivo efficacy and safety profiling: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of bromo-isoquinoline derivatives can be unlocked, leading to the development of next-generation drugs for a range of diseases.
References
- Akhtar, J., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. European Journal of Medicinal Chemistry, 125, 143-189.
-
Javed, T., et al. (2024). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 886-907. Available from: [Link]
- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1076-1085.
- Li, Z., et al. (2022). Design, synthesis and anti-gastric carcinoma activity of 1-styryl isoquinoline derivatives. Journal of Molecular Structure, 1255, 132457.
- Kamal, A., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. RSC Advances, 5(2), 1167-1177.
- Ferreira, M-J., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Medicinal Chemistry.
-
ResearchGate. (2024). (PDF) SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. Available from: [Link]
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(18), 10487-10498.
- Lee, J. Y., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2363.
- Soni, R., et al. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 25(11), 2586.
- Kim, Y., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116353.
-
ResearchGate. (n.d.). Comparison of inhibitory activities (IC50 μM) of compounds on three targets. Available from: [Link]
- Jaber, A., et al. (2023). Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents. Current Organic Synthesis, 20(1), 108-119.
-
ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. Available from: [Link]
- Morales-Lozano, C., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Pharmaceuticals, 16(11), 1605.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jptcp.com [jptcp.com]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-3-hydroxyisoquinoline by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 6-Bromo-3-hydroxyisoquinoline, a key intermediate in the synthesis of various bioactive molecules, presents a common yet critical analytical challenge: ensuring the correct regiochemistry of the bromine substituent.[1] This guide provides an in-depth, practical comparison of NMR techniques for the definitive structural validation of this compound, moving beyond a simple recitation of data to explain the strategic choices behind the analysis.
The Challenge: Isomeric Impurities
The synthesis of this compound can potentially yield other isomers, with 8-Bromo-3-hydroxyisoquinoline being a primary concern due to the possibility of alternative cyclization pathways or starting material impurities. Differentiating between these isomers is crucial, as the position of the bromine atom significantly influences the molecule's chemical reactivity and its interactions with biological targets.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in structural elucidation. While powerful, they often require further confirmation from 2D techniques for complete and unambiguous assignment, especially in complex heterocyclic systems.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, as well as the inherent electronic effects of the isoquinoline ring system.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for optimal signal dispersion).
-
Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.
-
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~8.9 | s | - |
| H-4 | ~7.0 | s | - |
| H-5 | ~7.8 | d | ~8.5 |
| H-7 | ~7.6 | dd | ~8.5, ~1.8 |
| H-8 | ~8.0 | d | ~1.8 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required.
-
Instrumentation: A high-field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~145 |
| C-3 | ~160 |
| C-4 | ~110 |
| C-4a | ~135 |
| C-5 | ~130 |
| C-6 | ~120 |
| C-7 | ~132 |
| C-8 | ~128 |
| C-8a | ~129 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Caption: Workflow for the structural validation of this compound using NMR.
Part 3: Alternative and Complementary Validation Techniques
While NMR is the gold standard for determining solution-state structure, other analytical techniques can provide complementary and confirmatory data.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework and connectivity. Non-destructive. | Lower sensitivity compared to mass spectrometry. May not be suitable for insoluble compounds. |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight information. Fragmentation patterns can give structural clues. | Does not provide detailed connectivity information. Isomers often have identical mass spectra. |
| X-ray Crystallography | Provides the absolute, unambiguous solid-state structure. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure. |
Conclusion
The definitive structural validation of this compound relies on a multi-pronged NMR approach. While 1D ¹H and ¹³C NMR provide a foundational overview, the strategic application of 2D techniques, particularly ¹H-¹H COSY and ¹H-¹³C HMBC, is essential for unambiguous assignment and the confident exclusion of potential regioisomers. This rigorous analytical workflow ensures the integrity of the compound, which is paramount for its successful application in research and drug development.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromoisoquinolin-3-ol. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Cheminfo. (n.d.). ¹H NMR Prediction. Retrieved January 5, 2026, from [Link]
-
NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 5, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Biological Activity of Isoquinoline Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of Positional Isomerism in Isoquinoline Scaffolds
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4] While extensive research has focused on the diversification of the isoquinoline scaffold through complex substitutions, a fundamental aspect that often dictates the pharmacological profile is the seemingly minor variation in the position of a single substituent on the isoquinoline ring. This guide provides a comprehensive framework for comparing the biological activities of simple positional isomers of isoquinoline, such as 1-methylisoquinoline, 3-methylisoquinoline, and 4-methylisoquinoline.
Understanding the structure-activity relationships (SAR) is paramount in drug discovery.[1] The location of a substituent can dramatically alter a molecule's steric and electronic properties, thereby influencing its interaction with biological targets like enzymes and receptors. This guide will not only present a comparative overview of potential biological activities but will also provide detailed, field-proven experimental protocols to enable researchers to conduct their own robust comparative studies. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.
Comparative Biological Activities: A Framework for Investigation
While direct head-to-head comparative studies on simple methylisoquinoline isomers are not extensively available in public literature, we can infer potential areas of differential activity based on the broader class of isoquinoline derivatives. The following sections outline key biological activities that are likely to be influenced by the isomeric form of the molecule and provide a structure for their comparative evaluation.
Cytotoxicity in Cancer Cell Lines
Isoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial enzymes like topoisomerases.[5][6] The position of a methyl group on the isoquinoline ring can influence the molecule's ability to intercalate with DNA or fit into the active site of an enzyme, thus altering its cytotoxic potency.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
A crucial metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%.[7] The data should be presented in a clear, tabular format for easy comparison across different cell lines.
| Isomer | Cancer Cell Line A (e.g., MCF-7 - Breast Cancer) IC₅₀ (µM) | Cancer Cell Line B (e.g., A549 - Lung Cancer) IC₅₀ (µM) | Cancer Cell Line C (e.g., HCT-116 - Colon Cancer) IC₅₀ (µM) | Normal Cell Line (e.g., HEK293) IC₅₀ (µM) |
| 1-Methylisoquinoline | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 3-Methylisoquinoline | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 4-Methylisoquinoline | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Enzyme Inhibition
Many isoquinoline alkaloids are known to be potent enzyme inhibitors.[8] A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[8][9][10] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The subtle change in the position of a methyl group can affect the binding affinity of the isomer to the active or allosteric sites of the enzyme.
Data Presentation: Comparative Enzyme Inhibition (IC₅₀ Values)
| Isomer | Target Enzyme (e.g., Acetylcholinesterase) IC₅₀ (µM) | Inhibition Type (Competitive, Non-competitive, etc.) |
| 1-Methylisoquinoline | Experimental Data | Experimental Data |
| 3-Methylisoquinoline | Experimental Data | Experimental Data |
| 4-Methylisoquinoline | Experimental Data | Experimental Data |
| Galanthamine (Positive Control) | Experimental Data | Experimental Data |
Receptor Binding Affinity
Isoquinoline derivatives have been shown to bind to various receptors, including dopamine and adrenergic receptors.[11][12] The affinity and selectivity for a particular receptor subtype are highly dependent on the three-dimensional structure of the ligand, which is influenced by the position of its substituents.
Data Presentation: Comparative Receptor Binding Affinity (Kᵢ Values)
The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
| Isomer | Receptor Target (e.g., Dopamine D₁ Receptor) Kᵢ (nM) | Receptor Target (e.g., Dopamine D₂ Receptor) Kᵢ (nM) |
| 1-Methylisoquinoline | Experimental Data | Experimental Data |
| 3-Methylisoquinoline | Experimental Data | Experimental Data |
| 4-Methylisoquinoline | Experimental Data | Experimental Data |
| Chlorpromazine (Reference Ligand) | Experimental Data | Experimental Data |
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of high-quality, comparable data, standardized and well-validated experimental protocols are essential. The following section provides detailed methodologies for the key assays mentioned above.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[13][14][15]
Principle: Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline isomers and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating the cytotoxicity of isoquinoline isomers using the MTT assay.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman's method, which measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the isoquinoline isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the substrate, ATCI, to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value. The type of inhibition can be determined by analyzing Lineweaver-Burk plots.
Signaling Pathway: Hypothetical Anticancer Mechanism of Isoquinoline Derivatives
Caption: A potential signaling pathway for the anticancer activity of isoquinoline derivatives.
Trustworthiness and Self-Validation
The integrity of any comparative study rests on the robustness of its methodology. The protocols described herein are standard, widely accepted methods in the field. To ensure self-validation and trustworthiness of the results:
-
Positive and Negative Controls: Always include a known active compound (positive control) and a vehicle control (negative control) in every assay. This validates that the assay is performing as expected.
-
Dose-Response Curves: Generate full dose-response curves with a sufficient number of data points to accurately determine IC₅₀ or Kᵢ values.
-
Reproducibility: Each experiment should be repeated at least three times independently to ensure the reproducibility of the results.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed differences between isomers.
Conclusion: From Structure to Function
The position of a single methyl group on the isoquinoline scaffold can have profound implications for its biological activity. This guide provides a comprehensive framework for researchers to systematically investigate these differences. By employing the detailed protocols for cytotoxicity, enzyme inhibition, and receptor binding assays, and adhering to the principles of scientific integrity, researchers can generate reliable and comparable data. This will not only contribute to a deeper understanding of the structure-activity relationships of isoquinoline isomers but also pave the way for the rational design of more potent and selective therapeutic agents.
References
-
PubChem Compound Summary for CID 15592, 1-Methylisoquinoline. (n.d.). National Center for Biotechnology Information. [Link]
-
Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (1999). PubMed. [Link]
-
PubChem Compound Summary for CID 640939, Isoquinoline, 4-methyl-. (n.d.). National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 14306, 3-Methylisoquinoline. (n.d.). National Center for Biotechnology Information. [Link]
-
Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. [Link]
-
Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. (1999). PubMed. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports. [Link]
-
Inhibition of acetylcholinesterase activity by some isoquinoline alkaloids. (1983). PubMed. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
-
Enzyme activities (IC50a, μM) of compounds 9–27 against human EGFR and HER2 kinases. (n.d.). ResearchGate. [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed Central. [Link]
-
DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. (n.d.). ResearchGate. [Link]
-
Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. (n.d.). ResearchGate. [Link]
-
Biologically active isoquinoline alkaloids covering 2019–2022. (2023). ResearchGate. [Link]
-
Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. [Link]
-
Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (2017). MDPI. [Link]
-
Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines. (2020). PubMed Central. [Link]
-
dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. (2021). PubMed Central. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2020). PubMed Central. [Link]
-
Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. (2023). PubMed. [Link]
-
Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. (2000). PubMed. [Link]
-
Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. (2017). PubMed. [Link]
-
Acceptable % cell viability in MTT? (2023). ResearchGate. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PubMed Central. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
enzyme inhibition & receptor activity curves. (2023). YouTube. [Link]
-
Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. (2012). PubMed Central. [Link]
-
a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of acetylcholinesterase activity by some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Spectroscopic Guide to 6-Bromo-3-hydroxyisoquinoline and Its Analogs
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data for 6-Bromo-3-hydroxyisoquinoline, a molecule of interest in medicinal chemistry and organic synthesis.[1] While experimental spectra for this specific compound are not widely available in public repositories, this guide will leverage predicted data and compare it with the established experimental spectra of closely related structural analogs. This approach offers a robust framework for researchers to interpret their own experimental findings and understand the subtle yet significant influences of functional group placement on spectroscopic outcomes.
The Structural Context: Understanding the Molecule
This compound belongs to the isoquinoline family, a class of heterocyclic aromatic compounds with diverse biological activities.[1] The presence of a bromine atom and a hydroxyl group on the isoquinoline scaffold introduces specific electronic and structural features that are directly observable in its spectral data. The lactam-lactim tautomerism of the hydroxyl group at the 3-position further influences its spectroscopic signature.
Mass Spectrometry: Deciphering the Molecular Ion
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. For this compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a characteristic isotopic pattern in the mass spectrum.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 223.97057 |
| [M+Na]⁺ | 245.95251 |
| [M-H]⁻ | 221.95601 |
| [M]⁺ | 222.96274 |
Source: PubChemLite[2]
Comparative Analysis:
The most telling feature in the mass spectrum of a bromo-containing compound is the M and M+2 isotopic pattern. The two major peaks for the molecular ion will be separated by approximately 2 m/z units and have nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom. When comparing this to a non-brominated analog like 3-hydroxyisoquinoline, the latter would exhibit a single major peak for its molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. While experimental NMR data for this compound is scarce, we can predict the expected chemical shifts and coupling patterns and compare them to the known data of 6-bromoquinoline.
Table 2: Experimental ¹H NMR Data for 6-Bromoquinoline
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-2 | ~8.90 | dd | 4.2, 1.7 |
| H-3 | ~7.41 | dd | 8.3, 4.2 |
| H-4 | ~8.15 | dd | 8.3, 1.7 |
| H-5 | ~8.08 | d | 9.0 |
| H-7 | ~7.72 | dd | 9.0, 2.2 |
| H-8 | ~8.00 | d | 2.2 |
Note: Data is for 6-bromoquinoline in CDCl₃. Source: BenchChem
Expected ¹H NMR Spectrum of this compound:
The introduction of a hydroxyl group at the 3-position will significantly alter the electronic environment of the heterocyclic ring compared to 6-bromoquinoline.
-
H-4: The proton at the 4-position is expected to be deshielded due to the adjacent electron-withdrawing carbonyl group (in the lactam form) or the hydroxyl group (in the lactim form).
-
H-1: This proton would likely appear as a singlet.
-
Aromatic Protons: The protons on the benzene ring (H-5, H-7, and H-8) will have chemical shifts and coupling constants influenced by the bromine atom at the 6-position.
Table 3: Experimental ¹³C NMR Data for 6-Bromoquinoline
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~151.2 |
| C-3 | ~121.8 |
| C-4 | ~136.0 |
| C-4a | ~147.9 |
| C-5 | ~130.3 |
| C-6 | ~120.7 |
| C-7 | ~132.8 |
| C-8 | ~129.0 |
| C-8a | ~128.5 |
Note: Data is for 6-bromoquinoline in CDCl₃. Source: BenchChem
Expected ¹³C NMR Spectrum of this compound:
-
C-3: The carbon bearing the hydroxyl group will be significantly deshielded, with an expected chemical shift in the range of 160-170 ppm, characteristic of a carbonyl or enol carbon.
-
C-6: The carbon attached to the bromine atom will show a reduced chemical shift due to the heavy atom effect.
-
Other Aromatic Carbons: The remaining carbon signals will be consistent with a substituted isoquinoline ring system.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Expected IR Absorptions for this compound:
-
O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.
-
N-H Stretch: If the compound exists in the lactam form, a sharp N-H stretch may be observed around 3300-3500 cm⁻¹.
-
C=O Stretch: A strong absorption in the range of 1650-1700 cm⁻¹ would confirm the presence of the lactam carbonyl group.
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹, would correspond to the C-Br bond.
Comparative Analysis:
The IR spectrum of 6-bromoquinoline would lack the characteristic O-H, N-H, and C=O stretches expected for this compound, making IR a powerful tool for distinguishing between these two structures.
Experimental Protocols
For researchers aiming to acquire spectral data for this compound or related compounds, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (400 MHz or higher) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by pressing the sample firmly against the crystal.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Visualization of Key Structural Features and Workflow
Molecular Structure
Caption: Structure of this compound.
General Analytical Workflow
Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.
Conclusion
The comprehensive spectral analysis of this compound, even when relying on predicted data and comparison with analogs, provides a robust foundation for its structural confirmation. The characteristic isotopic pattern in mass spectrometry, the anticipated chemical shifts in NMR, and the specific functional group absorptions in IR spectroscopy collectively create a unique spectral fingerprint. This guide serves as a valuable resource for researchers, enabling them to confidently interpret their experimental data and advance their work in the fields of medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H6BrNO). Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Quinoline, 6-bromo-. NIST WebBook. Retrieved January 5, 2026, from [Link]
Sources
A Comparative Guide to HPLC Method Validation for 6-Bromo-3-hydroxyisoquinoline Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Bromo-3-hydroxyisoquinoline, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the rationale behind the experimental choices, present supporting data, and compare its performance with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a modern alternative.
Introduction to this compound and the Imperative for Validated Analytical Methods
This compound (C₉H₆BrNO) is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents.[1][2] Its purity and concentration directly impact the yield and quality of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This ensures the integrity of the data generated and is a critical component of Good Manufacturing Practices (GMP).
Proposed HPLC Method for this compound
Based on the analysis of related isoquinoline and quinoline derivatives, a reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound.[4][5][6] The hydroxyl and bromine substitutions on the isoquinoline ring impart a moderate polarity, making it well-suited for separation on a C18 stationary phase.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic heterocycles. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier. Formic acid helps to protonate the nitrogen in the isoquinoline ring, leading to sharper peaks and improved chromatographic performance.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at 254 nm | Aromatic compounds like this compound typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A common injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
HPLC Method Validation Protocol and Acceptance Criteria (ICH Q2(R1))
The following section details the experimental protocol for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.[1][8][9]
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with potential impurities or subjected to forced degradation (acid, base, oxidation, heat, and light).
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of the analyte.
Acceptance Criteria: The peak for this compound should be pure and free from interference from blank, impurities, or degradation products.
Linearity
Objective: To demonstrate that the analytical results are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five standard solutions of this compound over a concentration range of 50-150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples of a known concentration of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOD and LOQ should be determined and reported.
Robustness
Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.
Comparative Analysis: HPLC vs. UPLC-MS
While the validated HPLC method provides a robust and reliable approach for the quantification of this compound, modern analytical techniques such as UPLC-MS offer several advantages.
| Feature | HPLC | UPLC-MS |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation principle is the same as HPLC, but utilizes smaller particle size columns (<2 µm) for higher efficiency.[10] Coupled with a mass spectrometer for detection. |
| Resolution & Speed | Good resolution, with typical run times of 10-30 minutes. | Higher resolution and significantly shorter run times (1-5 minutes) due to smaller particle sizes and higher operating pressures.[10] |
| Sensitivity | Good sensitivity with UV detection, typically in the µg/mL range. | Excellent sensitivity, often in the ng/mL or even pg/mL range, due to the selectivity of the mass spectrometer.[11][12] |
| Specificity | Relies on retention time for identification, which can be prone to interference. | Provides mass-to-charge ratio (m/z) data, offering a much higher degree of specificity and confidence in compound identification.[13] |
| Cost & Complexity | Relatively lower instrument and operational costs. Simpler to operate and maintain. | Higher initial instrument cost and more complex operation and maintenance. |
| Ideal Application | Routine quality control, purity assessment, and content uniformity testing where high throughput is not the primary concern. | High-throughput screening, impurity profiling at very low levels, and analysis of complex mixtures where speed and sensitivity are critical. |
Visualizing the Workflow
To better understand the processes discussed, the following diagrams illustrate the HPLC method validation workflow and the chemical structure of the analyte.
Caption: A flowchart illustrating the key stages of HPLC method validation.
Caption: The chemical structure of this compound.
Conclusion
The proposed and validated HPLC method provides a reliable and accurate means for the routine quality control of this compound. The detailed validation protocol, guided by ICH Q2(R1) principles, ensures the integrity of the analytical data. For applications requiring higher throughput, enhanced sensitivity, and greater specificity, UPLC-MS presents a powerful alternative. The choice between these methods will ultimately depend on the specific requirements of the analysis, available resources, and the stage of drug development.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. psecommunity.org [psecommunity.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 6-Bromo-3-hydroxyquinolin-2(1H)-one
Introduction: The Imperative of Purity in Drug Discovery
In the landscape of medicinal chemistry and drug development, 6-Bromo-3-hydroxyquinolin-2(1H)-one represents a valuable heterocyclic scaffold.[1] Its utility as a building block or a potential therapeutic agent is fundamentally dependent on its purity. The presence of undesired chemical entities—be they starting materials, by-products, or degradation products—can confound biological screening results, introduce toxicity, and create significant hurdles in regulatory submission.[2] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a cornerstone of scientifically sound research and development.
This guide provides a comparative analysis of essential analytical techniques for determining the purity of 6-Bromo-3-hydroxyquinolin-2(1H)-one. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our protocols in the principles of authoritative guidelines such as those from the International Council for Harmonisation (ICH).[3][4] The objective is to equip researchers and drug development professionals with a self-validating framework for purity assessment, ensuring data integrity and confidence in their molecular target.
Anticipating the Enemy: Potential Impurities in Synthesis
A definitive purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of quinolinone derivatives often involves multi-step reactions, such as the cyclization of substituted anilines.[5][6] Based on these common synthetic routes, we can classify potential impurities according to ICH Q3A guidelines.[7][8]
-
Organic Impurities:
-
Starting Materials: Unreacted precursors like 4-bromoaniline or diethyl malonate equivalents.
-
Intermediates: Partially reacted or rearranged intermediates that failed to cyclize.
-
By-products: Isomeric variants (e.g., alternative bromination positions if the synthesis allows) or products from side-reactions.
-
Degradation Products: Compounds formed by oxidation, hydrolysis, or photolysis during synthesis, purification, or storage.
-
-
Inorganic Impurities:
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.
-
-
Residual Solvents:
-
Trace amounts of solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).
-
An effective analytical strategy must be capable of separating and detecting these diverse chemical entities.
An Orthogonal Analytical Framework
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to provide a composite and reliable view of the sample. This cross-validation ensures that impurities not detected by one method are captured by another.
Caption: Integrated workflow for purity assessment.
Comparative Guide to Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis for organic molecules like 6-Bromo-3-hydroxyquinolin-2(1H)-one. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high resolution and sensitivity make it ideal for quantifying trace-level impurities. The choice of a UV detector is logical, as the quinolinone scaffold possesses a strong chromophore.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV-Vis detector and autosampler.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility and effectiveness in retaining moderately polar compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and suppresses ionization of the hydroxyl group.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic systems, though a wavelength scan (diode array detector) is recommended to find the optimal absorbance maximum.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Bromo-3-hydroxyquinolin-2(1H)-one at approximately 1.0 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (This long gradient is crucial for separating closely eluting impurities)
-
20-22 min: 90% B
-
22-23 min: 90% to 10% B
-
23-28 min: 10% B (Re-equilibration)
-
-
Trustworthiness & Data Presentation: Purity is calculated based on the principle that the UV response is proportional to concentration. The area of each peak is integrated, and the purity is expressed as the percentage of the main peak's area relative to the total area of all peaks. This assumes all impurities have a similar response factor to the main compound, a common practice for initial assessment.[7]
Table 1: Illustrative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 1,500 | 0.07 | Potential Starting Material |
| 2 | 12.8 | 2,100,000 | 99.71 | 6-Bromo-3-hydroxyquinolin-2(1H)-one |
| 3 | 15.2 | 3,200 | 0.15 | Unknown Impurity |
| 4 | 17.1 | 1,550 | 0.07 | Potential By-product |
| Total | 2,106,250 | 100.00 |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides unambiguous confirmation of molecular weight (MW). When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the impurities detected in the HPLC-UV analysis. For 6-Bromo-3-hydroxyquinolin-2(1H)-one (C₉H₆BrNO₂), the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by 2 m/z units, which is a definitive confirmation of the presence of one bromine atom in the molecule.[9][10]
Data Interpretation:
-
Expected MW: 240.06 g/mol
-
Expected [M+H]⁺ ions:
-
For ⁷⁹Br isotope: C₉H₇⁷⁹BrNO₂⁺ ≈ 239.97 m/z
-
For ⁸¹Br isotope: C₉H₇⁸¹BrNO₂⁺ ≈ 241.97 m/z
-
-
Observation: A mass spectrum showing two peaks of nearly equal height at ~240.0 and ~242.0 m/z is strong evidence for the correct compound. Any impurities separated by the LC can be similarly analyzed to propose their molecular formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While HPLC excels at quantification, ¹H NMR spectroscopy provides an unparalleled view of the molecule's chemical structure and can detect impurities that are structurally different from the main compound, even if they co-elute in HPLC. It serves as a crucial identity test. For purity, the absence of unexpected signals is a strong indicator of high purity. The integration of signals corresponding to the main compound should be consistent with the expected number of protons in each environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which can solubilize the compound and has exchangeable protons that will not obscure the signals from the -OH and -NH groups.
-
Acquisition:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Experiment: Standard ¹H acquisition.
-
Key Parameters: Sufficient number of scans for a good signal-to-noise ratio, relaxation delay (d1) of at least 5 seconds to ensure accurate integration for potential quantitative analysis.
-
Trustworthiness: The protocol is self-validating. The resulting spectrum must match the known structure of 6-Bromo-3-hydroxyquinolin-2(1H)-one. The presence of small, unidentified peaks (with integrations corresponding to a low percentage relative to the main compound) indicates impurities. For example, residual starting material like 4-bromoaniline would show a distinct set of aromatic signals.
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis is a fundamental, quantitative technique that determines the mass percentage of carbon, hydrogen, and nitrogen (and sometimes heteroatoms) in a sample.[11][12][13] It provides a direct measure of the compound's elemental composition, which is then compared to the theoretical values calculated from its molecular formula (C₉H₆BrNO₂). A close match is a strong confirmation of both identity and purity, as it is highly sensitive to inorganic impurities (like salts) or residual solvents that might not be detected by other methods.
Trustworthiness & Data Presentation: The universally accepted criterion for purity via EA in academic and industrial settings is that the experimentally found values must be within ±0.4% of the theoretical values.[14][15]
Table 2: Illustrative Elemental Analysis Data
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 45.03 | 44.89 | -0.14 |
| Hydrogen (H) | 2.52 | 2.55 | +0.03 |
| Nitrogen (N) | 5.83 | 5.79 | -0.04 |
The data in this table show excellent agreement, supporting a high degree of purity.
Setting Specifications: An ICH-Guided Approach
For drug development applications, purity specifications are not arbitrary. They are guided by ICH Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3]
-
Reporting Threshold: The level at which an impurity must be reported (e.g., ≥0.05%).
-
Identification Threshold: The level above which an impurity's structure must be determined (e.g., ≥0.10%).
-
Qualification Threshold: The level above which an impurity must be assessed for toxicological safety (e.g., ≥0.15%).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-broMo-4-hydroxyquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ikev.org [ikev.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. azom.com [azom.com]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 6-Bromoquinolin-4(1H)-one: From Classic Thermal Cyclization to Modern Catalytic Routes
The 6-bromoquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives are key intermediates in the synthesis of compounds with a wide range of biological activities, including potential anti-tumor agents that target pathways like PI3K/mTOR.[1] The classical and most documented route to this core structure is the Gould-Jacobs reaction, a robust but often harsh thermal cyclization process.[2][3] However, the demands of modern chemical synthesis—greater efficiency, milder conditions, improved safety, and environmental sustainability ("green chemistry")—have spurred the development of compelling alternative pathways.
This guide provides an in-depth comparison of the traditional Gould-Jacobs reaction with contemporary alternatives, including process intensification methods like microwave-assisted synthesis and flow chemistry, as well as innovative catalytic approaches such as photocatalysis. We will dissect the causality behind experimental choices for each route, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific objectives.
The Benchmark: The Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[3] The strategy involves two key transformations: the initial condensation of an aniline with a malonic acid derivative, followed by a high-temperature intramolecular cyclization.[2]
Mechanistic Rationale
The reaction begins with a nucleophilic substitution where the amino group of 4-bromoaniline attacks an activated malonic ester, such as diethyl ethoxymethylenemalonate (DEEMM) or a Meldrum's acid derivative, eliminating a molecule of ethanol.[2][4] This forms an enamine intermediate. The critical and most demanding step is the subsequent thermal cyclization, which requires temperatures often exceeding 240 °C. This high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclic reaction that forms the quinolinone ring.[2] The reaction is typically performed in a high-boiling point, inert solvent like diphenyl ether or Dowtherm A to maintain a consistent and high temperature.[5]
Caption: General workflow of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis using Meldrum's Acid
This protocol is adapted from a common and high-yielding variation of the Gould-Jacobs reaction.[5][6]
-
Intermediate Formation: Dissolve Meldrum's acid (1.5 equiv.) in trimethyl orthoformate (approx. 7.7 mL/g of Meldrum's acid). Heat the mixture to reflux for 3 hours under a nitrogen atmosphere.
-
Cool the solution to ~50 °C and slowly add a solution of 4-bromoaniline (1.0 equiv.) in trimethyl orthoformate.
-
Heat the reaction mixture at reflux for an additional 2 hours.
-
Remove the solvent under reduced pressure. The residue is diluted with hexane, filtered, and the solid is washed with hexane to yield the intermediate 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Thermal Cyclization: Preheat diphenyl ether (approx. 10 mL/g of intermediate) to 245 °C with vigorous stirring.
-
Slowly add the dried intermediate in small portions to the hot diphenyl ether. Caution: This step can involve vigorous gas evolution and must be done with care.[5]
-
After the addition is complete, maintain the temperature at 250 °C for 15 minutes.
-
Cool the mixture to room temperature, dilute with hexane, and filter the precipitated solid.
-
Wash the solid with hexane and an ether/hexane mixture. The crude product can be purified by silica gel column chromatography to yield 6-bromoquinolin-4(1H)-one.
Yield: A reported yield for this specific procedure is approximately 73%.[5][6]
Process Intensification: Microwave-Assisted Synthesis
A significant drawback of the Gould-Jacobs reaction is the long reaction time and extremely high temperatures required for the cyclization step. Microwave-assisted organic synthesis (MAOS) offers a powerful solution by dramatically accelerating chemical reactions.[7]
Mechanistic Rationale
Microwave irradiation efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature that can be precisely controlled. This allows the high activation energy of the cyclization to be overcome in minutes rather than hours. For quinolinone synthesis, this means the reaction of an aniline with a β-ketoester or malonate derivative can be heated in a sealed vessel to temperatures above the solvent's boiling point, generating significant pressure that further accelerates the reaction. This rapid, uniform heating often minimizes the formation of degradation byproducts that can occur with prolonged conventional heating, frequently leading to cleaner reactions and higher yields.[8][9]
Caption: A generalized photocatalytic dehydrogenation cycle for quinoline synthesis.
Scalable and Safe Production: Flow Chemistry
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in safety, control, and scalability over traditional batch processing. [10]
Rationale and Advantages
In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. [11]The small internal volume of these reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time. This is particularly advantageous for highly exothermic or hazardous reactions, as the small reaction volume minimizes risk. For quinolinone synthesis, flow chemistry can safely handle the high temperatures and pressures required for cyclization reactions while allowing for multi-kilogram scale production. [11]Furthermore, multiple reaction steps, including workup and purification, can be "telescoped" into a single continuous process, improving efficiency and reducing waste. [12]
Caption: Conceptual diagram of a continuous flow synthesis setup.
Alternative Annulation and Functionalization Strategies
Beyond direct analogues of the Gould-Jacobs reaction, other strategies exist for accessing the 6-bromoquinolin-4-one core.
-
Knorr Quinoline Synthesis: This method involves the condensation of a β-ketoanilide with an aniline under acidic conditions. While typically used for 2-quinolinones, variations can be adapted for 4-quinolone synthesis. [13]It can sometimes be complicated by side reactions, such as the formation of crotonates instead of the desired anilide. [13]* C-H Activation/Functionalization: A more advanced and atom-economical approach involves synthesizing a simpler quinoline or quinolinone core and then selectively introducing the bromine atom at the C-6 position via transition-metal-catalyzed C-H activation. [14]This strategy avoids carrying the bromo-substituent through the entire synthesis and allows for late-stage functionalization, which is highly valuable in medicinal chemistry for creating libraries of analogues. [15][16]
Comparative Analysis
The choice of synthetic route depends critically on the desired scale, available equipment, and specific goals of the project (e.g., speed for initial screening vs. scalability for production).
| Parameter | Gould-Jacobs Reaction | Microwave-Assisted | Photocatalysis | Flow Chemistry |
| Reaction Time | Hours to days | 5 - 30 minutes | Hours | Minutes (residence time) |
| Temperature | Very High (240-280 °C) [5][17] | High (150-250 °C) [8][18] | Ambient to Mild Heat | Wide Range, Precisely Controlled |
| Typical Yields | Moderate to Good (can be low) | Good to Excellent [8] | Moderate to Excellent [19] | Good to Excellent, High Throughput [11] |
| Key Reagents | High-boiling solvent (e.g., Diphenyl Ether) [5] | Neat or polar solvent | Photocatalyst, Light Source [19] | Standard reagents, precise ratios |
| Advantages | Well-established, requires basic equipment. | Drastic reduction in reaction time, improved yields. | Extremely mild conditions, green, novel reactivity. [20][21] | Superior safety, scalability, control, and automation. [10] |
| Disadvantages | Harsh conditions, energy-intensive, potential byproducts. | Specialized equipment needed, scalability can be a challenge. | Requires specific photocatalysts, may not be universally applicable. | High initial equipment cost, requires process optimization. |
Conclusion
While the Gould-Jacobs reaction remains a valid and accessible method for the synthesis of 6-bromoquinolin-4(1H)-one, its reliance on harsh, energy-intensive conditions makes it less ideal for modern, efficiency-focused laboratories.
For rapid synthesis on a laboratory scale, particularly for generating initial batches of material or for library synthesis, microwave-assisted synthesis is a superior alternative. It offers a dramatic improvement in speed and often in yield and purity, justifying the investment in specialized equipment. For researchers prioritizing green chemistry and mild reaction conditions, photocatalysis presents an exciting frontier. Its ability to operate at room temperature using light as a "traceless reagent" is highly appealing, although the development of a specific protocol for this exact target may be required. [20][19] Finally, for applications where scalability, safety, and process control are paramount, such as in pilot plant or manufacturing settings, flow chemistry is the undisputed choice. It transforms a challenging high-temperature batch reaction into a safe, controllable, and continuous process capable of producing material at a significant scale. [11][12] The selection of a synthetic route is no longer a singular choice but a strategic decision based on a project's specific constraints and goals. By understanding the mechanistic principles and practical advantages of these diverse methodologies, researchers can better navigate the path to synthesizing 6-bromoquinolin-4(1H)-one and its valuable derivatives.
References
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available from: [Link]
-
SYNLETT. Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. 2010, No. 7, pp 1081–1084. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 2024. Available from: [Link]
-
ACS Publications. Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 2022. Available from: [Link]
-
Dechema. Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. Available from: [Link]
-
ResearchGate. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process | Request PDF. Available from: [Link]
-
ResearchGate. Microwave assisted synthesis of 4‐quinolones. Available from: [Link]
-
RSC Publishing. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. Available from: [Link]
-
University of Bath's research portal. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 2020. Available from: [Link]
-
ACS Publications. Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction. ACS Materials Letters, 2021. Available from: [Link]
-
PubMed. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 2024. Available from: [Link]
-
PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021. Available from: [Link]
-
ResearchGate. Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Request PDF. Available from: [Link]
-
Baxendale Group. A Flow Process Using Microreactors for the Preparation of a Quinolone Derivative as a Potent 5HT1B Antagonist. Available from: [Link]
-
ACS Publications. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development, 2023. Available from: [Link]
-
ACS Publications. Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 2017. Available from: [Link]
-
RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 2025. Available from: [Link]
-
Vapourtec. Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. 2020. Available from: [Link]
-
ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. 2022. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021. Available from: [Link]
-
ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. 2011. Available from: [Link]
-
ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. 2018. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available from: [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 2016. Available from: [Link]
-
NIH. Highly Selective Electrosynthesis of 1H-1-Hydroxyquinol-4-ones–Synthetic Access to Versatile Natural Antibiotics. Available from: [Link]
-
NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
Sources
- 1. 6-Bromoquinolin-4(1H)-one | 332366-57-1 | HNA36657 [biosynth.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. 6-Bromoquinolin-4(1H)-one | 332366-57-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. vapourtec.com [vapourtec.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. prepchem.com [prepchem.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dechema.de [dechema.de]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quinolinone Synthesis: Knorr vs. Gould-Jacobs
For the Modern Researcher in Drug Discovery and Development
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic synthesis of these heterocyclic compounds is therefore of paramount importance. Among the classical methods, the Knorr and Gould-Jacobs syntheses have long been workhorses for the construction of 2- and 4-quinolinone cores, respectively. This guide provides an in-depth, objective comparison of these two venerable methods, supported by experimental data and mechanistic insights to aid the modern researcher in selecting the optimal synthetic route.
At a Glance: Knorr vs. Gould-Jacobs
| Feature | Knorr Synthesis | Gould-Jacobs Synthesis |
| Product | 2-Quinolones (2-hydroxyquinolines) | 4-Quinolones (4-hydroxyquinolines) |
| Starting Materials | β-ketoanilides | Anilines and alkoxymethylenemalonate esters |
| Key Transformation | Acid-catalyzed intramolecular cyclization | Condensation followed by thermal cyclization, hydrolysis, and decarboxylation |
| Catalyst/Reagent | Strong acids (e.g., H₂SO₄, PPA) | Typically thermal, can be acid- or base-catalyzed in subsequent steps |
| Reaction Conditions | Moderate to high temperatures (e.g., 80-100°C) | High temperatures for cyclization (can exceed 250°C), subsequent steps vary |
| Yields | Generally good to excellent (can be >90%) | Variable, often moderate, but can be improved with modern techniques |
| Key Advantages | Direct synthesis of 2-quinolones, often high-yielding | Access to the medicinally important 4-quinolone core |
| Key Disadvantages | Requires pre-synthesis of β-ketoanilides, use of strong acids | Harsh thermal conditions for cyclization, potential for side products |
Mechanistic Insights: A Tale of Two Pathways
The fundamental difference between the Knorr and Gould-Jacobs syntheses lies in their mechanistic pathways, which dictate the final quinolinone isomer produced.
The Knorr Synthesis: An Intramolecular Embrace
The Knorr synthesis is a powerful method for the preparation of 2-quinolones through the acid-catalyzed cyclization of β-ketoanilides.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid protonates the carbonyl group of the keto functionality, activating it for nucleophilic attack by the aniline ring. Subsequent dehydration leads to the formation of the 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolinone form.
Caption: Mechanistic workflow of the Knorr synthesis of 2-quinolones.
The Gould-Jacobs Reaction: A Stepwise Journey
In contrast, the Gould-Jacobs reaction builds the 4-quinolone core through a multi-step sequence.[1][4] It commences with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][5] This is followed by a high-temperature intramolecular thermal cyclization.[2] The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to hydrolysis (saponification) and subsequent decarboxylation to yield the final 4-hydroxyquinoline, which is in tautomeric equilibrium with the 4-quinolinone.[1]
Caption: Stepwise pathway of the Gould-Jacobs synthesis for 4-quinolones.
Experimental Data: A Quantitative Comparison
The choice between the Knorr and Gould-Jacobs synthesis often comes down to the desired product and achievable yields under practical laboratory conditions.
| Synthesis | Starting Materials | Conditions | Product | Yield | Reference |
| Knorr | N-ethoxycarbonyl protected ω-amino-β-keto anilides | Polyphosphoric acid (PPA), 80°C, 90 min | 4-aminoalkyl quinolin-2-one derivatives | 80-90% | [6][7] |
| Knorr | 4-bromoaniline and tert-butyl acetoacetate | Toluene, reflux | 3-acetoacetamido-4-bromobenzene | 84% | [8] |
| Gould-Jacobs | Aniline and Diethyl ethoxymethylenemalonate (DEEM) | Microwave, 250°C, 20 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 1% | [9] |
| Gould-Jacobs | Aniline and Diethyl ethoxymethylenemalonate (DEEM) | Microwave, 300°C, 10 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 37% | [9] |
| Gould-Jacobs | Aniline and Diethyl ethoxymethylenemalonate (DEEM) | Microwave, 300°C, 5 min | Ethyl 4-hydroxyquinoline-3-carboxylate | 47% | [9] |
| Gould-Jacobs | Ethyl β-anilinocrotonate | Dowtherm, reflux, 10-15 min | 2-methyl-4-hydroxyquinoline | 85-90% | [10] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 4-Aminoalkyl Quinolin-2-one Derivatives[7]
This protocol demonstrates a high-yielding, solvent-free Knorr cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, place the desired N-ethoxycarbonyl protected ω-amino-β-keto anilide.
-
Reaction Setup: Add polyphosphoric acid (PPA) to the reaction vessel.
-
Cyclization: Heat the mixture to 80°C with vigorous stirring for 90 minutes.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Isolation: The product precipitates upon the addition of water and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate[9]
This protocol showcases a modern, rapid approach to the Gould-Jacobs reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, add aniline and diethyl ethoxymethylenemalonate (DEEM).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the specified time (e.g., 5 minutes).
-
Isolation: After the reaction is complete, cool the vial to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum.
Scope and Limitations: A Practical Perspective
Knorr Synthesis
Advantages:
-
High Yields: The Knorr synthesis is known for providing good to excellent yields of 2-quinolones, often exceeding 80-90%.[6][7]
-
Directness: It offers a direct route to the 2-quinolone core from readily prepared β-ketoanilides.
Limitations:
-
Substrate Pre-functionalization: The primary limitation is the requirement for the β-ketoanilide starting material, which must be synthesized in a separate step.
-
Strong Acids: The use of strong acids like concentrated sulfuric acid or polyphosphoric acid can be harsh and may not be suitable for substrates with acid-sensitive functional groups.[11][12]
-
Regioselectivity: With unsymmetrical β-ketoanilides, the cyclization can potentially lead to a mixture of regioisomers, although this is often controllable.
Gould-Jacobs Synthesis
Advantages:
-
Access to 4-Quinolones: This method is a key route to the 4-quinolone scaffold, which is prevalent in many antibacterial agents.[2]
-
Commercially Available Starting Materials: The starting anilines and malonate derivatives are generally readily available and inexpensive.
Limitations:
-
Harsh Conditions: The high temperatures required for the thermal cyclization step can lead to decomposition of starting materials and products, often resulting in lower yields.[2]
-
Regioselectivity Issues: When using substituted anilines, the cyclization can occur at two different positions, leading to a mixture of isomeric products.[2]
-
Multi-step Process: The overall synthesis involves several steps (condensation, cyclization, hydrolysis, decarboxylation), which can make the process more laborious and may lower the overall yield.[1]
Conclusion: Making an Informed Choice
The Knorr and Gould-Jacobs syntheses remain highly relevant and powerful tools in the arsenal of the medicinal and organic chemist. The choice between them is primarily dictated by the desired quinolinone isomer.
-
For the synthesis of 2-quinolones , the Knorr synthesis offers a direct and often high-yielding approach, provided the requisite β-ketoanilide is accessible and the substrate is stable to strong acids.
-
For the synthesis of the medicinally crucial 4-quinolone core, the Gould-Jacobs reaction is the classical method of choice. While traditionally hampered by harsh conditions and moderate yields, modern adaptations such as microwave-assisted synthesis have significantly improved its efficiency, making it a more attractive and rapid route for the synthesis of 4-hydroxyquinoline derivatives.
Ultimately, a thorough understanding of the mechanistic nuances, substrate scope, and practical considerations of each method, as outlined in this guide, will enable researchers to make an informed and strategic decision for their specific synthetic targets in the ongoing quest for novel and effective quinolinone-based therapeutics.
References
- Molecules. 2023;30(1):163. doi:10.3390/molecules30010163.
- Gould RG, Jacobs WA. The Synthesis of Certain Substituted Quinolines and Quinazolines. J Am Chem Soc. 1939;61(10):2890-2895.
- Kubik, Ł., Stączek, P., & Daszkiewicz, Z. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.
- Knorr, L. Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie. 1886;236(1-2):69-115.
- Staskun, B. The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. J Org Chem. 1964;29(5):1153-1157.
- Sai, K. K. S., Gilbert, T. M., & Klumpp, D. A. (2007). Knorr Cyclizations and Distonic Superelectrophiles. The Journal of Organic Chemistry, 72(25), 9761–9764.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Anonymous. )
- Angelov, P., & Mollova-Sapundzhieva, Y. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molbank, 2021(3), M1263.
- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J. C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–940.
-
SynArchive. Knorr Quinoline Synthesis. Accessed January 5, 2026. [Link]
- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
-
Wikipedia. Gould–Jacobs reaction. Accessed January 5, 2026. [Link]
-
Wikipedia. Knorr quinoline synthesis. Accessed January 5, 2026. [Link]
- Angelov, P., & Mollova-Sapundzhieva, Y. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Semantic Scholar.
- Dave, C. G., & Shah, R. D. (1999). A facile synthesis of novel 4-substituted-2-quinolones. Heterocycles, 51(8), 1819.
- Price, C. C.; Roberts, R. M. 2-methyl-4-hydroxyquinoline. Organic Syntheses. 1947, 27, 57. DOI: 10.15227/orgsyn.027.0057.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. du.edu.eg [du.edu.eg]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 6-Bromo-3-hydroxyisoquinoline for Laboratory Professionals
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 6-Bromo-3-hydroxyisoquinoline. As a brominated heterocyclic compound, it serves as a valuable intermediate in pharmaceutical development and biochemical research.[1] However, its chemical nature necessitates stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Identification and Essential Safety Intelligence
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance.[2][3] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]
The core principle guiding its disposal is its identity as a halogenated organic compound .[4] Halogenated wastes are treated differently than non-halogenated wastes because their incineration requires specialized facilities equipped to handle and neutralize the corrosive and toxic byproducts, such as hydrogen bromide, that are generated during thermal decomposition.[5][6][7] Improper segregation can lead to regulatory violations and damage to waste treatment equipment.
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for this compound, based on available Safety Data Sheet (SDS) information for the compound and its close structural analogs.
| Hazard Classification | GHS Hazard Statement | Key Precautionary Actions |
| Skin Irritation (Category 2) | Causes skin irritation | Wear protective gloves; wash skin thoroughly after handling.[2][5] |
| Eye Irritation (Category 2) | Causes serious eye irritation | Wear eye protection; if in eyes, rinse cautiously with water for several minutes.[2][5] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation | Avoid breathing dust; use only outdoors or in a well-ventilated area.[2][5] |
| Hazardous Waste | (Not a GHS statement) | Must be disposed of as hazardous waste at an approved facility.[2][3] |
Mandatory Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound in any form—solid, in solution, or as waste—the following PPE is required:
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required for small quantities handled in a well-ventilated area. However, all handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation risk.[2][8]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The mandated disposal route for this compound is through a licensed hazardous waste management service.[2][3][5][9][10] Never discharge this chemical or its containers into the regular trash or down the sewer drain.[11][12]
Experimental Protocol for Waste Collection and Segregation
-
Waste Identification and Segregation:
-
Causality: This is the most critical step. As a brominated compound, this chemical must be segregated into the "Halogenated Organic Waste" stream.[4][13] Mixing it with non-halogenated solvents complicates the disposal process, significantly increases costs, and can render entire batches of solvent waste unrecyclable.[13]
-
Action: Designate a specific, compatible waste container solely for halogenated organic compounds.
-
-
Containerization:
-
Causality: The integrity of the waste container is essential to prevent leaks and exposure. The container material must be compatible with the chemical waste to avoid degradation.
-
Action: Use a clean, sealable container in good condition. The original product bottle is often the best choice.[12] Alternatively, use containers provided by your institution's Environmental Health & Safety (EHS) department, which are typically high-density polyethylene (HDPE).[14] Ensure the container has a screw-top cap and is kept tightly closed except when adding waste.[2][12]
-
-
Waste Labeling:
-
Causality: Accurate labeling is a legal requirement and is crucial for the safety of all personnel handling the waste, from the lab to the final disposal facility. EHS technicians need to know the exact contents to consolidate waste safely.[14]
-
Action: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
List all other constituents in the container, including solvents, with their approximate percentages.
-
The date waste was first added.
-
The name of the principal investigator and the laboratory location.
-
-
-
Accumulation and Storage:
-
Causality: Safe storage prevents spills and accidental mixing of incompatible chemicals. Federal and state regulations limit the amount of waste that can be stored in a lab and for how long.[14]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[14] This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should have secondary containment (e.g., a spill tray) to contain any potential leaks.
-
-
Arranging for Disposal:
-
Causality: Laboratories are not permitted to transport hazardous waste off-site. This must be done by trained professionals.
-
Action: Once the container is full or you are nearing your SAA time/volume limit, contact your institution's EHS department to schedule a waste pickup.[14] Follow their specific procedures for requesting a collection.
-
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
For Small Spills (Solid):
-
Ensure the area is well-ventilated; work within a fume hood if possible.
-
Wearing your full PPE, gently sweep up the solid material.[2] Avoid generating dust.[2]
-
Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a container.
-
Label the container as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.
-
-
Decontamination:
-
Wipe down contaminated surfaces and glassware with a suitable solvent (e.g., ethanol or acetone), collecting the used wipes/rinsate as halogenated organic waste.
-
Wash surfaces and glassware with soap and water after the initial solvent decontamination.
-
Visualization of Disposal Workflow and Logic
To clarify the process, the following diagrams illustrate the required workflow and decision-making for proper disposal.
Caption: Standard Operating Procedure for this compound Disposal.
Caption: Decision logic for correctly segregating halogenated organic waste.
Regulatory Framework: The Authoritative Grounding
The procedures outlined in this guide are based on regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Halogenated organic compounds are specifically regulated, and their disposal is tracked from generation to final destruction.[16][17] Adherence to these protocols ensures your institution remains in compliance with federal, state, and local environmental laws.
By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure environmental stewardship, and maintain full regulatory compliance.
References
- 1. jk-sci.com [jk-sci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. fishersci.com [fishersci.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. aksci.com [aksci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vumc.org [vumc.org]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 17. View Document - California Code of Regulations [govt.westlaw.com]
A Comprehensive Guide to the Safe Handling of 6-Bromo-3-hydroxyisoquinoline
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Bromo-3-hydroxyisoquinoline. By synthesizing technical data with field-proven best practices, this document serves as a critical resource for ensuring laboratory safety and procedural integrity.
Understanding the Hazard Profile of this compound
This compound (C9H6BrNO) is a halogenated aromatic compound with significant utility in chemical synthesis and pharmaceutical research. However, its chemical properties necessitate stringent safety protocols to mitigate potential risks. According to its Laboratory Chemical Safety Summary, the primary hazards are associated with irritation and acute toxicity[1].
A thorough risk assessment is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy and adherence to rigorous handling protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage[2][3]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns[2][4]. Ensure gloves are appropriate for the specific solvent and breakthrough time[2]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of harmful vapors, which can cause respiratory tract irritation[2][5]. |
It is imperative to inspect all PPE for integrity before each use and to receive training on its proper application, removal, and disposal to avoid cross-contamination.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for minimizing exposure and ensuring experimental reproducibility.
Workflow for Safe Handling of this compound
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
